molecular formula F2Xe B1173445 potassium tetraperoxochromate CAS No. 12331-76-9

potassium tetraperoxochromate

Cat. No.: B1173445
CAS No.: 12331-76-9
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Description

Potassium tetraperoxochromate, also known as this compound, is a useful research compound. Its molecular formula is F2Xe. The purity is usually 95%.
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Properties

CAS No.

12331-76-9

Molecular Formula

F2Xe

Synonyms

potassium tetraperoxochromate

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Characterization of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical discovery and scientific characterization of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. The document details the seminal experiments that led to its identification, the evolution of its structural and electronic understanding, and the key analytical techniques employed.

Discovery and Early Synthesis

This compound(V) was first reported in 1905 by E. H. Riesenfeld, H. E. Wohlers, and W. A. Kutsch in the journal Berichte der Deutschen Chemischen Gesellschaft.[1] Their work on the higher oxidation products of chromium led to the synthesis of this unusual red-brown paramagnetic solid. The compound is a rare example of chromium in the +5 oxidation state and is notable for being stabilized solely by peroxide ligands.[1]

The synthesis involves the reaction of a chromium(VI) source, such as potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), with hydrogen peroxide in a strongly alkaline medium at low temperatures.[1][2][3] The low temperature (around 0 °C) is crucial to prevent the decomposition of the thermally unstable peroxo-chromium species.[2][3] The high pH is essential for the formation and stabilization of the [Cr(O₂)₄]³⁻ anion.[2]

The overall reaction is as follows:[1]

2 K₂CrO₄ + 9 H₂O₂ + 2 KOH → 2 K₃[Cr(O₂)₄] + O₂ + 10 H₂O

In this reaction, hydrogen peroxide acts as a reducing agent, which is an uncommon role for this compound. An intermediate tetraperoxochromate(VI) is formed and subsequently reduced by hydrogen peroxide to yield the tetraperoxochromate(V) anion.

Experimental Protocols

Synthesis of this compound(V)

This protocol is based on the method described by Stomberg and Brosset (1960), which is a refinement of the original Riesenfeld method.[3]

Materials:

  • Potassium chromate (K₂CrO₄)

  • Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Ice

Procedure:

  • Prepare a cooled, alkaline solution of potassium chromate by dissolving K₂CrO₄ in an aqueous solution of KOH.

  • Cool the solution in an ice bath to a temperature not exceeding -5°C.

  • Slowly add hydrogen peroxide to the cooled solution while maintaining the low temperature.

  • Dark red-brown crystals of K₃[Cr(O₂)₄] will precipitate from the solution.

  • Filter the crystals from the solution.

  • Wash the crystals with cold distilled water, followed by ethanol, and then diethyl ether to dry them.

X-ray Crystallography

The following methodology was employed by Stomberg and Brosset (1960) to determine the crystal structure.[3]

Instrumentation:

  • Guinier-type powder camera

  • Weissenberg camera

Procedure:

  • Unit Cell Determination:

    • Powder photographs were taken using a Guinier-type camera with Cu Kα radiation.

    • Sodium chloride (NaCl) was used as a reference substance for accurate cell dimension determination.

    • The method of least squares was used to refine the cell dimensions from the powder diffraction data.

  • Structure Determination:

    • Single crystals of approximately 0.1 mm thickness were used.

    • Equi-inclination Weissenberg photographs were taken with rotation about the[4],, and axes using molybdenum radiation.

    • Multiple films with thin tinfoil interleaves were used to increase the absorption of the diffracted beams.

    • The intensities of the reflections were estimated by visual comparison with standard scales.

    • The reflection intensities were corrected for Lorentz and polarization factors. No absorption correction was applied due to the small crystal size and the use of molybdenum radiation.

    • Patterson projections on (010) and (001) were used to determine the positions of the heavy atoms (Cr and K).

    • Electron density maps and difference syntheses were calculated to locate the oxygen atoms.

Magnetic Susceptibility and Electron Paramagnetic Resonance (EPR)

The following experimental setup was described by Barrier, DeFotis, and Vally (1981).

Instrumentation:

  • EPR spectrometer

  • SQUID-based magnetometer

Procedure:

  • Magnetic Susceptibility:

    • The temperature dependence of the magnetic susceptibility (χ) was measured over a range of 1.4 to 343 K.

  • Electron Paramagnetic Resonance:

    • EPR spectra were recorded for dilute aqueous solutions of K₃[Cr(O₂)₄] and for powdered K₃[Cr(O₂)₄] doped in diamagnetic K₃NbO₈.

    • Single crystal EPR measurements were also performed.

Quantitative Data

Physicochemical Properties
PropertyValueReference
Chemical FormulaK₃[Cr(O₂)₄][1]
Molar Mass297.286 g/mol
AppearanceRed-brown solid[1]
Melting Point70 °C (decomposes)
Crystallographic Data (Stomberg and Brosset, 1960)
ParameterValueReference
Crystal SystemTetragonal[3]
Space GroupI42m[3]
Unit Cell Dimension (a)6.703 ± 0.003 Å[3]
Unit Cell Dimension (c)7.632 ± 0.003 Å[3]
O-O Bond Length (peroxide)1.489 ± 0.022 Å[3]
Elemental Analysis (Stomberg and Brosset, 1960)
ElementFound (%)Calculated (%)Reference
Potassium (K)39.639.5[3]
Chromium (Cr)17.517.5[3]
Magnetic Properties (Barrier, DeFotis, and Vally, 1981)
ParameterValueConditionsReference
giso1.9712 ± 0.0005Dilute aqueous solution
53Aiso(18.6 ± 0.5) × 10⁻⁴ cm⁻¹Dilute aqueous solution
g∥1.9428 ± 0.0005Powder doped in K₃NbO₈
g⊥1.9851 ± 0.0005Powder doped in K₃NbO₈
A∥(53Cr)+(36.3 ± 0.5) × 10⁻⁴ cm⁻¹Powder doped in K₃NbO₈
A⊥(53Cr)+(11 ± 1) × 10⁻⁴ cm⁻¹Powder doped in K₃NbO₈
Curie-Weiss Temperature (θ)2.7 K1.4 - 343 K
Exchange Coupling (J)1.35 K

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product & Purification K2CrO4 Potassium Chromate (K₂CrO₄) Mixing Mix in Alkaline Solution K2CrO4->Mixing H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Mixing KOH Potassium Hydroxide (KOH) KOH->Mixing Cooling Cool to 0°C Mixing->Cooling Reaction Precipitation Cooling->Reaction Filtration Filter Crystals Reaction->Filtration Washing Wash with H₂O, EtOH, Ether Filtration->Washing FinalProduct K₃[Cr(O₂)₄] Crystals Washing->FinalProduct

Caption: Synthesis workflow for this compound(V).

Characterization Pathway

Characterization_Pathway cluster_characterization Characterization Techniques cluster_properties Determined Properties Discovery Initial Discovery (1905) Synthesis Synthesis of K₃[Cr(O₂)₄] Discovery->Synthesis ElementalAnalysis Elemental Analysis Synthesis->ElementalAnalysis XRay X-ray Crystallography Synthesis->XRay Magnetic Magnetic Susceptibility Synthesis->Magnetic EPR EPR Spectroscopy Synthesis->EPR Composition Chemical Formula & Purity ElementalAnalysis->Composition Structure Crystal Structure & Bond Lengths XRay->Structure OxidationState Cr(+5) Oxidation State Magnetic->OxidationState EPR->OxidationState ElectronicStructure Unpaired Electron Orbital EPR->ElectronicStructure

Caption: Logical flow of the characterization of K₃[Cr(O₂)₄].

References

A Technical Guide to the Early Synthesis of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational studies on the synthesis of potassium tetraperoxochromate (K₃[Cr(O₂)₄]), a compound notable for featuring chromium in the rare +5 oxidation state. By examining the pioneering work of the early 20th century, this document provides a detailed account of the experimental procedures, quantitative data, and early structural characterization, offering valuable insights into the historical context and fundamental chemistry of this unique peroxochromate salt.

Introduction

This compound, K₃[Cr(O₂)₄], is a red-brown paramagnetic solid that has intrigued chemists since its initial synthesis.[1] It stands as a rare example of a coordination complex where the central metal ion is stabilized solely by peroxide ligands.[1] The early investigations into its synthesis laid the groundwork for understanding the chemistry of high-valent chromium and peroxo complexes. This guide revisits these seminal studies, with a particular focus on the work of Riesenfeld and his collaborators, to provide a comprehensive resource for researchers.

Synthesis of this compound: The Riesenfeld Method

The earliest successful and reproducible synthesis of this compound is credited to E. H. Riesenfeld, H.E. Wohlers, and W.A. Kutsch in 1905.[2] A later study by Stomberg and Brosset in 1960 replicated this synthesis, providing key details of the experimental conditions. The synthesis involves the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline medium at low temperatures.[1][3]

Overall Reaction

The reaction proceeds in two main steps. First, the chromate ion reacts with hydrogen peroxide to form an intermediate tetraperoxochromate(VI) anion. This intermediate is then reduced by hydrogen peroxide in the alkaline solution to yield the final tetraperoxochromate(V) product.[2]

Step 1: Formation of the Tetraperoxochromate(VI) intermediate 2 CrO₄²⁻ + 8 H₂O₂ → 2 [Cr(O₂)₄]²⁻ + 8 H₂O[2]

Step 2: Reduction to Tetraperoxochromate(V) 2 [Cr(O₂)₄]²⁻ + 2 OH⁻ + H₂O₂ → 2 [Cr(O₂)₄]³⁻ + 2 H₂O + O₂[2]

Overall Reaction: 2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂[1]

Experimental Protocol

The following protocol is based on the description by Stomberg and Brosset (1960), who followed the original method of Riesenfeld.[4]

Materials:

  • Potassium chromate (K₂CrO₄)

  • Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Ice

Procedure:

  • An alkaline solution of potassium chromate is prepared.

  • The solution is cooled to a temperature not exceeding -5°C.[4]

  • Hydrogen peroxide is added to the cooled, alkaline potassium chromate solution. The temperature must be maintained below -5°C throughout the addition.[4]

  • The addition of hydrogen peroxide results in the precipitation of dark red-brown crystals of this compound.[1]

  • The crystals are isolated from the solution by filtration.[4]

  • The collected crystals are washed with alcohol and then with diethyl ether to facilitate drying.[4]

Quantitative Data from Early Studies

The following tables summarize the quantitative data available from early characterization studies of this compound.

Table 1: Elemental Analysis of this compound

ElementFound (%)Calculated (%)
Potassium (K)39.639.5
Chromium (Cr)17.517.5

Data from Stomberg and Brosset (1960), who prepared the compound according to Riesenfeld's method.[4]

Table 2: Early Crystallographic Data for this compound

ParameterValue
Crystal SystemTetragonal
Space GroupI4̅2m
a (Å)6.703 ± 0.003
c (Å)7.632 ± 0.003

Data from Stomberg and Brosset (1960).[4]

Experimental Workflow and Logical Relationships

The synthesis of this compound can be visualized as a sequential process with critical control points, primarily temperature and alkalinity.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation and Purification K2CrO4 Potassium Chromate Solution Mixing Mixing and Reaction (T < -5°C) K2CrO4->Mixing KOH Potassium Hydroxide (Alkalinity) KOH->Mixing H2O2 Hydrogen Peroxide H2O2->Mixing Precipitation Precipitation of K₃[Cr(O₂)₄] Crystals Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Ethanol, Ether) Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure K₃[Cr(O₂)₄] Drying->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Early Structural Insights

The first insights into the crystal structure of this compound came from the X-ray analysis conducted by I.A. Wilson in 1942.[1] This early work was crucial in establishing the arrangement of atoms within the crystal lattice. Later studies, such as that by Stomberg and Brosset, refined the crystallographic data, confirming a tetragonal crystal system and the space group I4̅2m.[4] These investigations revealed that the chromium atom is at the center of a complex anion, [Cr(O₂)₄]³⁻, where it is coordinated to four peroxide ligands.[1]

Conclusion

The early studies on the synthesis and characterization of this compound provided the fundamental knowledge upon which our current understanding of this fascinating compound is built. The method developed by Riesenfeld and his colleagues, notable for its requirement of low temperatures and alkaline conditions, remains a cornerstone in the chemistry of peroxochromates. The quantitative analyses and initial structural studies from the first half of the 20th century have been instrumental in defining the properties of a compound that continues to be of interest in various fields of chemical research. This guide serves as a detailed reference to these pioneering efforts for the modern researcher.

References

An In-depth Technical Guide to the Crystal Structure Determination of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the crystal structure of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. The document details the synthesis of the compound, the experimental protocols for its structural elucidation via X-ray crystallography, and a summary of the key crystallographic data.

Introduction

This compound(V) is a red-brown paramagnetic solid and a rare example of a compound containing chromium in the +5 oxidation state.[1] Its unique structure, where a central chromium atom is coordinated exclusively by four peroxide ligands, has been a subject of scientific interest.[1] The determination of its crystal structure has been crucial for understanding its bonding, stability, and chemical properties. This guide synthesizes findings from various crystallographic studies to present a detailed protocol and data for researchers.

Synthesis of this compound(V)

The synthesis of this compound(V) involves the reaction of a chromium(VI) source, such as potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), with hydrogen peroxide in a strongly alkaline solution at low temperatures.[2] The overall reaction is as follows:

2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂[1][2]

Experimental Protocol: Synthesis

A common laboratory preparation is as follows:

Required Chemicals and Equipment:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Beakers

  • Ice bath

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Prepare an alkaline solution of potassium chromate. This can be done by dissolving potassium dichromate and an excess of potassium hydroxide in a minimal amount of distilled water. The orange dichromate solution will turn yellow, indicating the formation of chromate in the alkaline medium.[3]

  • Cool the alkaline chromate solution in an ice bath to at least 0°C.[3]

  • Separately, cool a solution of 30% hydrogen peroxide in an ice bath.[3][4]

  • While vigorously stirring the cold alkaline chromate solution, slowly add the cold hydrogen peroxide dropwise.[3] It is crucial to maintain a low temperature throughout the addition, as the reaction is exothermic and the product is thermally unstable.[2][3]

  • A dark red-brown precipitate of this compound(V) will form.[2]

  • Allow the reaction mixture to sit in the ice bath for approximately 15 minutes to ensure complete precipitation.[3]

  • Collect the crystalline product by vacuum filtration.[3]

  • Wash the crystals with alcohol and ether to facilitate drying.[5] The solid product can be stored indefinitely if kept dry.[4]

Safety Precautions:

  • Hexavalent chromium compounds are carcinogenic and toxic.[3] Handle with appropriate personal protective equipment.

  • The reaction is exothermic and involves concentrated hydrogen peroxide, which is a strong oxidizer. The temperature must be carefully controlled to prevent spontaneous decomposition.[3]

Crystal Structure Determination by X-ray Diffraction

The crystal structure of this compound(V) has been determined and refined using single-crystal X-ray diffraction techniques.[2][5][6]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal of K₃[Cr(O₂)₄] is selected and mounted on a goniometer head. Due to the compound's decomposition under X-ray irradiation, it may be necessary to use fresh crystals for long exposures.[5] For more accurate data, the crystal can be cooled, for instance, to 173 K.[6]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-ray radiation (e.g., Cu Kα) is used to generate a diffraction pattern.[5] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.

  • Structure Solution and Refinement: The positions of the atoms within the unit cell are determined using methods such as Patterson projections.[5] The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

Experimental Workflow

The logical flow of the synthesis and crystal structure determination is illustrated in the following diagram.

experimental_workflow cluster_synthesis Synthesis of K₃[Cr(O₂)₄] cluster_crystallography X-ray Crystallography start Prepare Alkaline Potassium Chromate Solution cool_solution Cool Solution in Ice Bath start->cool_solution add_h2o2 Slowly Add Cold H₂O₂ cool_solution->add_h2o2 precipitate Formation of Red-Brown Precipitate add_h2o2->precipitate filter_wash Filter and Wash Crystals precipitate->filter_wash product K₃[Cr(O₂)₄] Crystals filter_wash->product mount_crystal Mount Single Crystal product->mount_crystal data_collection X-ray Diffraction Data Collection mount_crystal->data_collection data_processing Data Processing (Unit Cell & Space Group) data_collection->data_processing structure_solution Structure Solution (Patterson Method) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination of K₃[Cr(O₂)₄].

Crystallographic Data

The crystal structure of this compound(V) has been determined to be tetragonal and belongs to the space group I42m (or I̅42m).[2][6] The unit cell contains two formula units (Z = 2).[2][6]

Table 1: Unit Cell Parameters for K₃[Cr(O₂)₄]

ParameterValue (Å) [Stomberg, 1960][5]Value (Å) [Wood et al., 2000][6]
a6.703 ± 0.0036.6940(3)
b6.703 ± 0.0036.6940(3)
c7.632 ± 0.0037.7536(5)
Crystal SystemTetragonalTetragonal
Space GroupI42mI42m
Z22

Table 2: Selected Bond Distances and Coordination Environment

Bond/InteractionDescriptionBond Length (Å)
Cr-OThere are two distinct Cr-O bond lengths, indicating a slight distortion in the coordination sphere.[2] One set of four is shorter, and the other four are longer.1.91 (shorter), 1.99 (longer)
O-OThe O-O bond distance is characteristic of a peroxide ion (O₂²⁻).[2]1.45
K⁺ CoordinationThere are two different coordination environments for the potassium ions.[2]
K¹⁺ Site 1Coordinated to twelve oxygen atoms.2.71 - 3.21
K¹⁺ Site 2Forms KO₈ hexagonal bipyramids.[2]2.83 (shorter), 2.84 (longer)

The central chromium atom is coordinated to eight oxygen atoms from the four bidentate peroxo ligands, resulting in a coordination number of eight.[2] The geometry of the CrO₈ core is described as a distorted hexagonal bipyramid, and the [Cr(O₂)₄]³⁻ anion has D₂d symmetry.[2]

Conclusion

The determination of the crystal structure of this compound(V) through detailed synthesis and X-ray diffraction studies has provided invaluable insights into the nature of this unusual chromium(V) complex. The protocols and data summarized in this guide offer a comprehensive resource for researchers working with this compound and in the broader field of coordination chemistry. The established tetragonal crystal system, I42m space group, and precise bond lengths confirm the unique tetraperoxo coordination environment of the chromium center.

References

X-ray crystallography data for K₃[Cr(O₂)₄]

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the X-ray Crystallography of K₃[Cr(O₂)₄]

This technical guide provides a comprehensive overview of the X-ray crystallographic data for potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. It is intended for researchers, scientists, and professionals in drug development who require detailed structural information and experimental methodologies for this compound.

Introduction

This compound(V), with the chemical formula K₃[Cr(O₂)₄], is a notable inorganic compound for several reasons. It is a rare example of a chromium compound where the metal is in the +5 oxidation state.[1] The molecule features a central chromium atom coordinated by four peroxide ligands.[2] This red-brown paramagnetic solid is of interest for its unique electronic structure and as a source of singlet oxygen.[1] Understanding its precise three-dimensional atomic arrangement through X-ray crystallography is crucial for elucidating its chemical properties and potential applications.

Crystallographic Data

The crystal structure of K₃[Cr(O₂)₄] has been determined and redetermined with high precision. The compound crystallizes in the tetragonal system, and the space group has been consistently identified as I-42m.[3][4] A summary of the key crystallographic data is presented in the tables below.

Unit Cell Parameters

The unit cell dimensions define the repeating unit of the crystal lattice. The following data was reported from a redetermination of the crystal structure at 173 K.[4]

ParameterValue
Crystal SystemTetragonal
Space GroupI-42m
a, b (Å)6.6940(3)
c (Å)7.7536(5)
Z2
Selected Bond Distances and Coordination Environment

The coordination geometry and bond lengths provide insight into the interactions between the constituent atoms. The structure is characterized by electrostatic interactions between the potassium cations (K⁺) and the [Cr(O₂)₄]³⁻ anions.[3]

Table 2.2.1: Chromium Coordination

BondDistance (Å)Description
Cr-O1.91 (x4)Shorter Cr-O bonds within the distorted CrO₈ hexagonal bipyramid.
Cr-O1.99 (x4)Longer Cr-O bonds within the distorted CrO₈ hexagonal bipyramid.
O-O1.45Intraligand bond distance within the peroxide (O₂²⁻) ligands.

Table 2.2.2: Potassium Coordination [3]

SiteCoordination NumberBond Distances (Å)Description
K⁺ (1)122.71 - 3.21One distinct potassium ion site is coordinated to twelve oxygen atoms.
K⁺ (2)82.83, 2.84A second potassium ion site is coordinated to eight oxygen atoms, forming KO₈ hexagonal bipyramids.

Experimental Protocols

Synthesis of K₃[Cr(O₂)₄]

The preparation of this compound(V) involves the reaction of a chromate salt with hydrogen peroxide in an alkaline medium at low temperatures.[1]

Materials:

  • Potassium chromate (K₂CrO₄)

  • Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH) (for ensuring alkaline conditions)

  • Ice bath

Procedure:

  • A solution of potassium chromate is prepared.

  • The solution is cooled to 0 °C using an ice bath.

  • Hydrogen peroxide is added to the cooled potassium chromate solution. This initially forms the tetraperoxochromate(VI) intermediate.

  • The tetraperoxochromate(VI) is then reduced by hydrogen peroxide in the alkaline solution to yield the tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻.

  • The overall reaction is: 2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂.[1]

  • The resulting red-brown solid, K₃[Cr(O₂)₄], is collected. The compound is known to decompose at higher temperatures, so it is crucial to maintain a low temperature throughout the synthesis.[1]

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Procedure:

  • Crystal Selection and Mounting: A suitable single crystal of K₃[Cr(O₂)₄] is selected and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations and potential degradation.[4] It is then exposed to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Data Processing: The intensities and positions of the diffraction spots are measured. These data are then used to determine the unit cell dimensions and the space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to calculate an electron density map of the crystal. An atomic model is then built into this map. The positions of the atoms and their displacement parameters are refined to achieve the best possible fit between the calculated and the observed diffraction data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of K₃[Cr(O₂)₄].

experimental_workflow cluster_synthesis Synthesis of K₃[Cr(O₂)₄] cluster_crystallography X-ray Crystallography K2CrO4 K₂CrO₄ Solution Cooling Cool to 0°C K2CrO4->Cooling H2O2 H₂O₂ Reaction Reaction Mixture H2O2->Reaction Cooling->Reaction Precipitate K₃[Cr(O₂)₄] Crystals Reaction->Precipitate Mounting Crystal Mounting Precipitate->Mounting Xray X-ray Diffraction (173 K) Mounting->Xray Data_Collection Data Collection Xray->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Workflow for K₃[Cr(O₂)₄] synthesis and structural analysis.

References

An In-depth Technical Guide to the Electronic Configuration of Chromium in Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic structure of chromium in potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. The document details the determination of chromium's oxidation state and electronic configuration, supported by experimental data from key analytical techniques. It includes detailed experimental protocols and summarizes quantitative data for ease of reference.

Introduction to this compound(V)

This compound(V), with the chemical formula K₃[Cr(O₂)₄], is a notable inorganic compound primarily because it represents a rare and stable example of chromium in the +5 oxidation state.[1] This red-brown, paramagnetic solid is composed of potassium cations (K⁺) and the tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻.[1] In this complex, the central chromium atom is uniquely coordinated only by peroxide ligands.[1] The unusual oxidation state and coordination environment of chromium make its electronic configuration a subject of significant scientific interest, particularly in the fields of coordination chemistry and materials science.[2] The compound's paramagnetic nature, arising from its electronic structure, also makes it a valuable standard for techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[2]

Electronic Configuration of Chromium

The determination of the electronic configuration of chromium in K₃[Cr(O₂)₄] begins with establishing its oxidation state.

  • Oxidation State of Chromium: The compound consists of three potassium ions (K⁺), resulting in a total positive charge of +3. To maintain charge neutrality, the complex anion, [Cr(O₂)₄]³⁻, must have a charge of -3. The four peroxide ligands (O₂²⁻) each carry a -2 charge. Therefore, the oxidation state (x) of chromium can be calculated as follows: x + 4(-2) = -3 x - 8 = -3 x = +5 Thus, the chromium atom exists in the +5 oxidation state.[2][3]

  • Electron Configuration of Cr⁵⁺: A neutral chromium atom has the ground state electron configuration [Ar] 3d⁵ 4s¹.[4] The formation of the Cr⁵⁺ ion involves the removal of five electrons. This results in the electronic configuration of [Ar] 3d¹.[2] This single unpaired electron in the 3d orbital is the source of the compound's paramagnetism.[2]

Experimental Characterization and Evidence

The d¹ electronic configuration of chromium in K₃[Cr(O₂)₄] is substantiated by extensive experimental data, primarily from Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements.

EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons.[5] As the Cr(V) ion in the [Cr(O₂)₄]³⁻ complex has a 3d¹ electron configuration, it is paramagnetic with a spin state of S = 1/2, making it ideally suited for EPR analysis.[2] Studies on single crystals of K₃[Cr(O₂)₄] provide detailed information about the electronic environment of the chromium ion. The technique has been used to study the formation of various chromium(V) peroxo complexes.[6]

The unpaired electron is established to be in the metal dₓ²−y² orbital, with significant charge transfer from the peroxy ligands.[7] Due to its well-defined EPR signal, K₃[Cr(O₂)₄] is often used as a reference standard for calibrating hyperfine coupling constants in ESR spectroscopy.[2]

Magnetic susceptibility measurements confirm the paramagnetic nature of K₃[Cr(O₂)₄]. The temperature dependence of the magnetic susceptibility from 1.4 K to 343 K follows the Curie-Weiss law.[7] This behavior is characteristic of paramagnetic materials. The data yields a Curie-Weiss temperature of -2.7 K, from which an exchange coupling constant (J) of -1.35 K between the Cr⁵⁺ ions is estimated.[7] The absence of any magnetic or structural phase transitions between 1.4 K and 400 K makes K₃[Cr(O₂)₄] a useful internal standard for spin concentration measurements across a wide temperature range.[7]

The structure of the [Cr(O₂)₄]³⁻ anion has been elucidated through crystallographic studies.[2] The central chromium ion is coordinated to eight oxygen atoms from the four bidentate peroxide ligands, resulting in a coordination number of eight.[2] The arrangement of these ligands around the chromium core gives the complex a D₂d symmetry, with the geometry best described as a distorted dodecahedron.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for K₃[Cr(O₂)₄] derived from experimental studies.

ParameterValueTechnique UsedReference
Chromium Oxidation State+5Chemical Formula Analysis[2][3]
Chromium Electron Config.[Ar] 3d¹Deduced from Oxidation State[2]
Spin State (S)1/2Deduced from Electron Config.[2]
EPR Parameters
g∥1.9509EPR Spectroscopy[7]
g⊥1.9851EPR Spectroscopy[7]
gᵢₛₒ1.9723EPR Spectroscopy[6]
A∥ (⁵³Cr)-(24.8 ± 1) x 10⁻⁴ cm⁻¹EPR Spectroscopy[7]
A⊥ (⁵³Cr)+(11 ± 1) x 10⁻⁴ cm⁻¹EPR Spectroscopy[7]
Aᵢₛₒ (⁵³Cr)18.4 x 10⁻⁴ cm⁻¹EPR Spectroscopy[6]
Magnetic Properties
Curie-Weiss Temperature (θ)-2.7 KMagnetic Susceptibility[7]
Exchange Coupling (J)-1.35 KMagnetic Susceptibility[7]
Diamagnetic Contribution (χd)-1.5 x 10⁻⁴ cm³/molMagnetic Susceptibility[7]

Experimental Protocols

The synthesis of K₃[Cr(O₂)₄] involves the reduction of a chromium(VI) source by hydrogen peroxide in a strongly alkaline solution at low temperatures.[1][2]

Required Chemicals:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)[8]

  • Potassium hydroxide (KOH)[8]

  • Hydrogen peroxide (H₂O₂) (e.g., 15-30% solution)[8]

  • Ethanol (for washing)[9]

  • Diethyl ether (optional, for drying)[8]

Procedure:

  • Preparation of Chromate Solution: Dissolve potassium dichromate and a large excess of potassium hydroxide in a minimal amount of distilled water. The orange dichromate solution will turn yellow, indicating the formation of chromate ions in the alkaline medium.[10]

  • Cooling: Cool the resulting potassium chromate solution in an ice bath to a temperature between 0-5 °C.[9] The reaction is highly exothermic, and the peroxo-chromium species are thermally unstable, making strict temperature control critical.[2]

  • Reaction with Peroxide: Slowly add cold hydrogen peroxide solution (also pre-chilled to 0-5 °C) to the cold, stirred chromate solution.[9] A high pH is crucial for the formation and stabilization of the [Cr(O₂)₄]³⁻ anion.[2]

  • Precipitation: Upon addition of hydrogen peroxide, the solution will turn dark red-brown, and dark crystals of K₃[Cr(O₂)₄] will precipitate, as the potassium salt is sparingly soluble under these cold, alkaline conditions.[2][8]

  • Isolation and Washing: Collect the crystalline product by filtration (vacuum filtration is recommended).[9] Wash the crystals with cold ethanol until the filtrate runs clear to remove impurities.[9]

  • Drying: Dry the final product. This can be done by a final wash with diethyl ether or by air-drying.

Overall Reaction: 2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂[1][2]

Safety Precautions:

  • Hexavalent chromium compounds (dichromates, chromates) are toxic and carcinogenic.[8][10]

  • Potassium hydroxide is highly corrosive.[8]

  • Concentrated hydrogen peroxide is corrosive.[8]

  • The product, K₃[Cr(O₂)₄], is toxic, a strong oxidizer, and can explode violently when heated.[8][10] Handle with extreme care.

Visualizations

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Controlled Reaction cluster_isolation Product Isolation K2Cr2O7 K2Cr2O7 + KOH in H2O Chromate_Sol Alkaline K2CrO4 Solution K2Cr2O7->Chromate_Sol Dissolution Cooling Cool to 0-5 °C Chromate_Sol->Cooling H2O2_add Slow addition of cold H2O2 Cooling->H2O2_add Precipitation Precipitation of K3[Cr(O2)4] H2O2_add->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with cold Ethanol Filtration->Washing Drying Drying Washing->Drying Final_Product Pure K3[Cr(O2)4] Crystals Drying->Final_Product

Caption: Experimental workflow for the synthesis of K₃[Cr(O₂)₄].

Logical_Relationship cluster_compound Compound Information cluster_deduction Theoretical Deduction cluster_evidence Experimental Evidence cluster_conclusion Confirmed Properties Compound K3[Cr(O2)4] OxidationState Cr Oxidation State = +5 Compound->OxidationState Stoichiometry ElectronConfig Electronic Configuration [Ar] 3d¹ OxidationState->ElectronConfig Paramagnetism Paramagnetic (S=1/2) ElectronConfig->Paramagnetism EPR EPR Spectroscopy Paramagnetism->EPR MagSus Magnetic Susceptibility Paramagnetism->MagSus Conclusion Confirmed d¹ System EPR->Conclusion Confirms S=1/2 MagSus->Conclusion Confirms Paramagnetism Xtal Crystallography Xtal->Conclusion Confirms Structure

Caption: Logical flow from compound to confirmed electronic structure.

References

magnetic properties of potassium tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the (K3Cr(O2)4) is presented for researchers, scientists, and drug development professionals. This guide synthesizes available data, details experimental methodologies, and provides a visual workflow for the characterization of this inorganic compound.

Core Magnetic Properties

Potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], is a red-brown solid that is a rare example of a compound containing chromium in the +5 oxidation state.[1][2][3] Its magnetic behavior is of significant interest due to the Cr(V) center, which possesses a 3d¹ electron configuration, rendering the compound paramagnetic.[1] At low temperatures, antiferromagnetic exchange interactions are observed between the Cr⁵⁺ ions.[4]

Data Presentation

The magnetic characteristics of this compound have been quantified through various experimental techniques, and the key data are summarized in the table below.

Magnetic Property Value Experimental Technique
Magnetic Susceptibility
Curie-Weiss Temperature (θ)-2.7 KMagnetic Susceptibility
Diamagnetic Contribution (χd)-1.5 x 10⁻⁴ cm³/molMagnetic Susceptibility
Antiferromagnetic Ordering Temp. (TN)0.38 KSpecific Heat Measurement
Electron Paramagnetic Resonance (EPR)
Powdered Sample in K₃NbO₈
g∥1.9428 ± 0.0005EPR
g⊥1.9851 ± 0.0005EPR
A∥(⁵³Cr)+(36.3 ± 0.5) x 10⁻⁴ cm⁻¹EPR
A⊥(⁵³Cr)+(11 ± 1) x 10⁻⁴ cm⁻¹EPR
Aqueous Solution
giso1.9712 ± 0.0005EPR
⁵³Aiso(18.6 ± 0.5) x 10⁻⁴ cm⁻¹EPR
Exchange Interaction
Exchange Coupling Constant (J)1.35 KMagnetic Susceptibility / EPR
Dipolar Field (Hp)160 GEPR

Table 1: Summary of Quantitative Magnetic Data for this compound(V).

Experimental Protocols

The elucidation of the relies on precise synthesis and characterization methods.

Synthesis of this compound(V)

The synthesis of K₃[Cr(O₂)₄] is typically achieved through the reaction of a chromium(VI) source with hydrogen peroxide under alkaline conditions at reduced temperatures.[2]

Materials:

  • Potassium chromate (K₂CrO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ice bath

Procedure:

  • An alkaline solution of potassium chromate is prepared by dissolving K₂CrO₄ and KOH in distilled water.

  • The solution is cooled to 0 °C in an ice bath.

  • Pre-cooled 30% hydrogen peroxide is added dropwise to the stirred, cold alkaline chromate solution.

  • The reaction is maintained at 0 °C, leading to the precipitation of dark red-brown crystals of K₃[Cr(O₂)₄].

  • The product is isolated by filtration, washed sequentially with ice-cold distilled water, ethanol, and diethyl ether.

  • The final product is dried under vacuum.

Magnetic Susceptibility Measurements

Temperature-dependent magnetic susceptibility measurements are crucial for determining the nature of magnetic ordering and are typically performed using a SQUID magnetometer.

Instrumentation:

  • Superconducting Quantum Interference Device (SQUID) Magnetometer

Procedure:

  • A powdered sample of K₃[Cr(O₂)₄] is loaded into a gelatin capsule or a similar sample holder with known diamagnetic properties.

  • The sample is placed within the SQUID magnetometer.

  • The magnetic moment is measured as a function of temperature, typically from approximately 2 K to 350 K, under a constant applied magnetic field.

  • The raw data are corrected for the diamagnetic contributions from the sample holder and the core electrons of the compound.

  • The molar magnetic susceptibility (χM) is then analyzed by plotting 1/χM versus temperature (T) and fitting the linear portion of the curve to the Curie-Weiss law, χM = C / (T - θ), to extract the Curie constant (C) and the Weiss temperature (θ).

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy provides detailed information about the electronic environment of the unpaired electron in the Cr(V) center.

Instrumentation:

  • EPR Spectrometer (e.g., X-band)

  • Cryostat for variable temperature measurements

  • Goniometer for single-crystal studies

Procedure:

  • Powdered Sample: A small quantity of powdered K₃[Cr(O₂)₄], often diluted in a diamagnetically isomorphic host such as K₃NbO₈ to minimize spin-spin interactions, is placed in a quartz EPR tube. The spectrum is recorded at a fixed microwave frequency while sweeping the external magnetic field.

  • Single Crystal: A single crystal of the compound is mounted on a goniometer, which allows for the precise rotation of the crystal within the magnetic field. EPR spectra are recorded at various orientations to determine the anisotropy of the g-tensor and hyperfine coupling tensor.

  • The resulting spectra are analyzed to determine the principal g-values (g∥ and g⊥) and the hyperfine coupling constants (A∥ and A⊥).

Mandatory Visualization

The logical flow of the experimental procedures for characterizing the is depicted in the following diagram.

G Experimental Workflow for Magnetic Characterization of K3Cr(O2)4 cluster_synthesis Synthesis cluster_analysis Magnetic Property Analysis cluster_squid SQUID Magnetometry cluster_epr EPR Spectroscopy cluster_interpretation Data Interpretation start Starting Materials (K2CrO4, H2O2, KOH) reaction Controlled Reaction (0°C, Alkaline) start->reaction precipitation Precipitation reaction->precipitation filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying product K3Cr(O2)4 Powder drying->product squid_sample Sample Preparation product->squid_sample Sample epr_sample Sample Preparation (Powder/Single Crystal) product->epr_sample Sample squid_measurement Temperature Sweep (2K - 350K) squid_sample->squid_measurement squid_data χ vs. T Data squid_measurement->squid_data squid_analysis Curie-Weiss Fit squid_data->squid_analysis squid_result θ, C values squid_analysis->squid_result interpretation Correlation of Magnetic Parameters (J, TN) squid_result->interpretation epr_measurement Magnetic Field Sweep epr_sample->epr_measurement epr_data EPR Spectrum epr_measurement->epr_data epr_analysis Spectral Analysis epr_data->epr_analysis epr_result g and A tensors epr_analysis->epr_result epr_result->interpretation conclusion Understanding of Magnetic Behavior interpretation->conclusion

Caption: Experimental workflow for the synthesis and magnetic characterization of K3Cr(O2)4.

References

Spectroscopic Profile of Potassium Tetraperoxochromate(V): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], is a noteworthy inorganic compound distinguished by its stabilization of chromium in the rare +5 oxidation state. This red-brown, paramagnetic solid serves as a valuable precursor in various chemical syntheses and has attracted research interest due to its unique electronic structure and reactivity. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and elucidation of its bonding and electronic properties. This technical guide provides an in-depth overview of the spectroscopic characterization of K₃[Cr(O₂)₄], compiling essential data, detailed experimental protocols, and visual representations of key processes.

Synthesis of K₃[Cr(O₂)₄]

The synthesis of this compound(V) involves the reaction of a chromium(VI) source, typically potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), with hydrogen peroxide in a strongly alkaline aqueous solution at low temperatures.[1][2] The overall reaction is a complex process involving the reduction of an intermediate tetraperoxochromate(VI) species by hydrogen peroxide.[1]

Overall Reaction Pathway

G CrO4 2 CrO₄²⁻ CrO2_4_VI 2 [Cr(O₂)₄]²⁻ CrO4->CrO2_4_VI Intermediate Formation H2O2_1 8 H₂O₂ H2O2_1->CrO2_4_VI CrO2_4_V 2 [Cr(O₂)₄]³⁻ CrO2_4_VI->CrO2_4_V Reduction H2O_1 8 H₂O CrO2_4_VI->H2O_1 OH 2 OH⁻ OH->CrO2_4_V H2O2_2 H₂O₂ H2O2_2->CrO2_4_V H2O_2 2 H₂O CrO2_4_V->H2O_2 O2 O₂ CrO2_4_V->O2

Caption: Reaction pathway for the synthesis of K₃[Cr(O₂)₄].

Experimental Protocols

Synthesis of K₃[Cr(O₂)₄]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve 5 g of potassium dichromate and 5 g of potassium hydroxide in a minimal amount of distilled water. The solution will turn from orange to yellow as the dichromate is converted to chromate in the alkaline medium.

  • Cool the resulting potassium chromate solution in an ice bath to at least 0°C.

  • In a separate beaker, prepare a 15% hydrogen peroxide solution by mixing equal volumes of 30% H₂O₂ and distilled water. Cool this solution in the ice bath as well.

  • While maintaining the low temperature and with gentle stirring, slowly add the cold 15% hydrogen peroxide solution dropwise to the potassium chromate solution. The solution will darken significantly.

  • After the addition is complete, allow the reaction mixture to stand in the ice bath for approximately 15 minutes to ensure complete precipitation of the dark red-brown crystals of K₃[Cr(O₂)₄].

  • Isolate the product by vacuum filtration.

  • Wash the crystals with two portions of cold distilled water, followed by two portions of cold ethanol to facilitate drying.

  • Dry the final product in a desiccator.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

  • Sample Preparation: A KBr pellet of the finely ground K₃[Cr(O₂)₄] sample is prepared.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Collection: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the crystalline K₃[Cr(O₂)₄] is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.

  • Data Collection: The spectrum is collected in backscattering mode. The laser power should be kept low to avoid thermal decomposition of the sample.

UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Due to the limited solubility of K₃[Cr(O₂)₄] in water, a saturated solution is prepared by stirring the solid in deionized water at a controlled temperature. The solution is then filtered to remove any undissolved solid.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Collection: The spectrum is recorded, typically from 200 to 800 nm, using deionized water as the reference.

Spectroscopic Data

Vibrational Spectroscopy

The vibrational spectrum of the [Cr(O₂)₄]³⁻ ion is characterized by bands arising from the O-O and Cr-O stretching and bending modes. The peroxide ligand (O₂²⁻) gives rise to a characteristic O-O stretching frequency.

Table 1: Vibrational Spectroscopic Data for K₃[Cr(O₂)₄]

Vibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)Assignment
ν(O-O)~870~870Peroxide O-O stretch
νₐₛ(Cr-O)~630Not observedAsymmetric Cr-O stretch
νₛ(Cr-O)Not observed~590Symmetric Cr-O stretch
δ(O-Cr-O) and other modesBelow 600Below 600Bending modes

Note: The exact frequencies may vary slightly depending on the experimental conditions and sample preparation.

Electronic Spectroscopy

The UV-Vis spectrum of K₃[Cr(O₂)₄] in aqueous solution exhibits broad absorption bands characteristic of charge transfer transitions.

Table 2: Electronic Absorption Data for K₃[Cr(O₂)₄]

Wavelength (λₘₐₓ) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Assignment
~360~2500Ligand-to-metal charge transfer (LMCT)
~500 (shoulder)~300d-d transition

Logical Workflow for Spectroscopic Characterization

The process of characterizing K₃[Cr(O₂)₄] spectroscopically follows a logical workflow, from synthesis to data interpretation.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion synthesis Synthesize K₃[Cr(O₂)₄] purification Purify and Dry synthesis->purification ir IR Spectroscopy purification->ir raman Raman Spectroscopy purification->raman uvvis UV-Vis Spectroscopy purification->uvvis vib_analysis Analyze Vibrational Modes (O-O, Cr-O stretches) ir->vib_analysis raman->vib_analysis elec_analysis Analyze Electronic Transitions (LMCT, d-d) uvvis->elec_analysis characterization Confirm Structure and Purity vib_analysis->characterization elec_analysis->characterization

Caption: Workflow for the spectroscopic characterization of K₃[Cr(O₂)₄].

Conclusion

The spectroscopic characterization of K₃[Cr(O₂)₄] provides crucial insights into its molecular structure and electronic properties. The combination of infrared, Raman, and UV-Visible spectroscopy allows for the unambiguous identification of the compound through its characteristic vibrational and electronic signatures. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this unique chromium(V) complex, facilitating its synthesis, characterization, and application in further scientific endeavors.

References

Unveiling the Solubility Profile of Potassium Tetraperoxochromate(V): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]), a unique inorganic compound notable for chromium in its +5 oxidation state. A thorough understanding of its solubility is critical for its synthesis, handling, and potential applications. This document synthesizes available qualitative data, outlines experimental protocols for solubility determination, and presents key chemical pathways related to its stability in solution.

Overview of Solubility

Qualitative Solubility Data

The solubility of this compound(V) in different solvents is summarized in the table below. This information is based on descriptive accounts from various scientific sources.

SolventQualitative SolubilityTemperatureConditions/RemarksCitations
WaterSparingly soluble / Poorly solubleCold (near 0 °C)Forms a yellow/brown solution which slowly decomposes, releasing oxygen.[1][3][4] The salt dissolves very slowly.[5][1][2][3][4][5]
WaterReacts45 °CDecomposition is accelerated at higher temperatures.[4][4]
Alkaline SolutionStableColdStrongly alkaline conditions are essential for the synthesis and stabilization of the [Cr(O₂)₄]³⁻ anion.[1][5][1][5]
Acidic SolutionDecomposesN/ARapidly disproportionates to give chromium(III) and chromium(VI) oxide peroxide (CrO₅), which then decomposes.[1][2][1][2]
EthanolInsolubleN/AUsed as a washing agent during synthesis to remove water and impurities.[2][2]
Diethyl EtherInsolubleN/ACan be used for a final rinse during synthesis to facilitate drying.[2][2]

Experimental Protocol for Solubility Determination

Given the absence of standardized quantitative data, a general experimental protocol for determining the solubility of a sparingly soluble and potentially unstable coordination compound like this compound(V) is proposed. This method is adapted from standard laboratory procedures for similar compounds and incorporates necessary safety precautions.

Objective: To determine the approximate solubility of this compound(V) in a given solvent (e.g., cold, alkaline water) by the saturation method followed by gravimetric analysis.

Materials:

  • Freshly synthesized and dry this compound(V) crystals

  • Solvent of interest (e.g., 0.1 M KOH solution, pre-chilled to 4 °C)

  • Temperature-controlled shaker or magnetic stirrer in a cold room/bath

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Pre-weighed, dry glass vials

  • Analytical balance

  • Vacuum desiccator

Procedure:

  • Saturation: An excess amount of this compound(V) is added to a known volume of the pre-chilled solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant, low temperature (e.g., 4 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The container should be protected from light to minimize photochemical decomposition.

  • Phase Separation: The suspension is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a pre-chilled syringe filter to remove any undissolved solid particles.

  • Solvent Evaporation: A known volume of the clear, saturated filtrate is transferred to a pre-weighed, dry glass vial. The solvent is then removed under a gentle stream of inert gas (e.g., nitrogen) at a low temperature or by freeze-drying to prevent decomposition of the solute.

  • Gravimetric Analysis: The vial containing the dry residue is placed in a vacuum desiccator to remove any remaining traces of solvent and then weighed on an analytical balance.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used. The experiment should be repeated multiple times to ensure reproducibility.

Safety Precautions:

  • This compound(V) is a powerful oxidizing agent and can be explosive, especially when heated or subjected to friction or shock.[2] Handle with extreme care using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The synthesis and handling should be conducted in a well-ventilated fume hood.

  • Avoid contact with combustible materials.

Visualization of Chemical Pathways

The chemical behavior of this compound(V) in aqueous solutions is critical to understanding its solubility. The following diagrams illustrate the key synthesis and decomposition pathways.

Synthesis_and_Decomposition CrO4 CrO₄²⁻ (aq, yellow) K3CrO8_solid K₃[Cr(O₂)₄] (s, dark brown) (Precipitate) CrO4->K3CrO8_solid Synthesis (low temp) H2O2 H₂O₂ (aq) H2O2->K3CrO8_solid Synthesis (low temp) OH OH⁻ (strong alkali) OH->K3CrO8_solid Synthesis (low temp) CrO8_aq [Cr(O₂)₄]³⁻ (aq, yellow/brown) K3CrO8_solid->CrO8_aq Dissolution (sparingly soluble) CrO5 CrO₅ (aq, deep blue) CrO8_aq->CrO5 Disproportionation O2 O₂ (g) CrO8_aq->O2 Slow Decomposition H_plus H⁺ (Acidification) Cr_III Cr³⁺ (aq, green) CrO5->Cr_III Decomposition CrO5->O2

Caption: Synthesis and decomposition pathway of K₃[Cr(O₂)₄].

Solubility_Workflow start Start: Excess K₃[Cr(O₂)₄] + Solvent equilibration Equilibration at constant temperature (e.g., 24-48h with agitation) start->equilibration settling Allow solid to settle equilibration->settling filtration Filter supernatant (0.22 µm syringe filter) settling->filtration filtrate_collection Collect known volume of clear filtrate filtration->filtrate_collection evaporation Remove solvent under inert gas or by freeze-drying filtrate_collection->evaporation drying Dry residue in vacuum desiccator evaporation->drying weighing Weigh the solid residue drying->weighing calculation Calculate solubility (mass/volume) weighing->calculation end End: Solubility Value calculation->end

Caption: Proposed workflow for solubility determination.

Conclusion

The solubility of this compound(V) is a critical parameter that is qualitatively understood but lacks precise quantitative measurement in the existing scientific literature. It is sparingly soluble in cold water and its stability in solution is highly dependent on pH, requiring strongly alkaline conditions. The compound is insoluble in common organic solvents like ethanol and diethyl ether. The provided experimental protocol offers a framework for researchers to quantitatively determine its solubility under controlled conditions, which is essential for advancing the study and application of this unusual chromium compound. The inherent instability and potential explosive nature of this compound(V) necessitate careful handling and adherence to strict safety protocols during any experimental work.

References

A Comprehensive Technical Guide to Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of potassium tetraperoxochromate, a unique inorganic compound notable for its pentavalent chromium center. The following sections detail its chemical properties, experimental protocols for its synthesis, and a discussion of its debated role in biological systems, particularly concerning chromium-induced toxicity.

Core Chemical and Physical Properties

This compound, with the chemical formula K₃[Cr(O₂)₄], is a red-brown paramagnetic solid.[1] It is one of the few stable compounds containing chromium in the +5 oxidation state.[1][2] The central chromium atom is coordinated by four peroxide ligands.[1] The compound is sparingly soluble in cold water and decomposes at higher temperatures.[1][2]

PropertyValueReference
Chemical FormulaK₃[Cr(O₂)₄] or K₃CrO₈[1][3]
Molecular Weight297.286 g/mol [1]
AppearanceRed-brown to black crystalline solid[1][3]
Melting PointDecomposes at 70 °C (158 °F; 343 K)[1]
Solubility in waterPoorly soluble at 0 °C, reacts at 45 °C[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a chromium(VI) source, such as potassium chromate or dichromate, with hydrogen peroxide in a strongly alkaline solution at low temperatures.[1][4] The low temperature is crucial to prevent the decomposition of the thermally unstable peroxo-chromium species.[4]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂, 15-30%)

  • Distilled water

  • Ethanol (96%)

  • Diethyl ether (optional)[5]

  • Ice bath

  • Beakers or Erlenmeyer flasks

  • Glass stirring rod

  • Filtration apparatus

Procedure:

  • Preparation of Alkaline Chromate Solution: Dissolve 5 grams of potassium dichromate and 5 grams of potassium hydroxide in 20 ml of cold distilled water in a beaker.[5] Note that the dissolution of potassium hydroxide is exothermic, and the solution will become warm.[5] This step converts the dichromate to chromate.

  • Cooling: Place the beaker containing the alkaline chromate solution in an ice bath to cool it to around 0 °C.[4][6] Also, cool a separate solution of 15-30% hydrogen peroxide in the ice bath.[6]

  • Reaction: Slowly add the cold hydrogen peroxide solution to the cold alkaline chromate solution while stirring continuously and maintaining the temperature at or below 0 °C.[3] The color of the solution will change from yellow to red-brown and finally to a dark brown, indicating the formation of the tetraperoxochromate(V) complex.[3]

  • Precipitation: Allow the reaction mixture to stand in the ice bath. The dark red-brown crystals of this compound will precipitate out of the solution due to its low solubility in the cold reaction medium.[3][4]

  • Isolation and Purification:

    • Isolate the crystals by filtration.[4]

    • Wash the crystals with a small amount of ice-cold distilled water to remove excess potassium hydroxide and other soluble impurities.[3][4]

    • Subsequently, wash the crystals with cold ethanol to remove residual water.[3][4]

    • A final wash with diethyl ether can be performed to facilitate rapid drying.[3][5]

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. The final product is a fine crystalline powder.[3]

A typical yield for this synthesis, starting from 5 grams of potassium dichromate, is approximately 7 grams, which corresponds to a yield of about 70%.[4][5]

Visualized Experimental Workflow

SynthesisWorkflow cluster_prep Solution Preparation cluster_reaction Reaction and Precipitation cluster_purification Isolation and Purification K2Cr2O7 Potassium Dichromate AlkalineChromate Alkaline Chromate Solution K2Cr2O7->AlkalineChromate KOH Potassium Hydroxide KOH->AlkalineChromate H2O Cold Distilled Water H2O->AlkalineChromate ReactionMix Reaction Mixture (in Ice Bath) AlkalineChromate->ReactionMix H2O2_sol Hydrogen Peroxide Solution H2O2_sol->ReactionMix Precipitate Precipitation of K3[Cr(O2)4] ReactionMix->Precipitate Filtration Filtration Precipitate->Filtration Wash_H2O Wash with Cold Water Filtration->Wash_H2O Wash_EtOH Wash with Ethanol Wash_H2O->Wash_EtOH Wash_Ether Wash with Diethyl Ether (optional) Wash_EtOH->Wash_Ether Drying Drying Wash_Ether->Drying FinalProduct Pure K3[Cr(O2)4] Crystals Drying->FinalProduct

Caption: Workflow for the synthesis of this compound.

Role in Biological Systems and Signaling Pathways

The biological effects of chromium compounds are of significant interest, particularly their carcinogenic potential. The toxicity is often linked to the intracellular reduction of hexavalent chromium (Cr(VI)) to lower oxidation states, including pentavalent chromium (Cr(V)), and the subsequent generation of reactive oxygen species (ROS).[7]

While this compound contains Cr(V), its direct role in biological signaling is a subject of scientific debate. Some studies propose a "tetraperoxochromate(V) theory of carcinogenesis," suggesting that the [Cr(O₂)₄]³⁻ ion can generate hydroxyl radicals.[8] However, other research indicates that this ion is not formed in significant amounts in the presence of biological reductants and does not generate a substantial amount of hydroxyl radicals.[8][9] This alternative view proposes a "Cr(V)-complexation-Fenton reaction model," where Cr(V) complexes with other biological molecules are the primary source of ROS.[8]

The generated ROS are believed to be key mediators in activating various signaling pathways that contribute to carcinogenesis. These pathways include:

  • NF-κB Activation: Hydroxyl radicals generated from chromium reduction can activate the nuclear transcription factor kappa B (NF-κB), which is involved in inflammation and cell survival.[7]

  • AP-1 Activation: Activator protein-1 (AP-1), another transcription factor involved in cell growth and proliferation, can also be activated by chromium compounds.[7]

  • p53 Activation: The tumor suppressor protein p53 can be activated in response to chromium-induced DNA damage, which can be mediated by ROS.[7] This can lead to apoptosis or cell cycle arrest.

Visualized Signaling Pathway

ChromiumToxicityPathway cluster_cell Inside the Cell CrVI Extracellular Cr(VI) CrV_complex Intracellular Cr(V) complexes CrVI->CrV_complex Intracellular reduction CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) (e.g., •OH) CrV_complex->ROS Fenton-like reactions DNA_damage DNA Damage ROS->DNA_damage NFkB NF-κB Activation ROS->NFkB AP1 AP-1 Activation ROS->AP1 p53 p53 Activation DNA_damage->p53 CellularResponse Cellular Responses (Inflammation, Proliferation, Apoptosis) NFkB->CellularResponse AP1->CellularResponse p53->CellularResponse

Caption: Proposed mechanism of chromium-induced cellular signaling.

References

A Comprehensive Guide to the Synthesis and Characterization of Chromium(V) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of chromium(V) complexes, which are of significant interest due to their roles as intermediates in chromium-induced biological processes and their potential applications in medicine and catalysis. This document details common synthetic strategies, comprehensive characterization techniques, and includes specific experimental protocols.

Introduction to Chromium(V) Complexes

Chromium(V) complexes, characterized by a d¹ electronic configuration, are paramagnetic species that are often transient but can be stabilized by a variety of ligands. Their study is crucial for understanding the mechanisms of Cr(VI)-induced genotoxicity, as Cr(V) intermediates are implicated in these processes.[1] Furthermore, the unique redox properties of transition metal complexes, including those of chromium, are being explored for the design of new therapeutic agents.[2]

Synthesis of Chromium(V) Complexes

The synthesis of Cr(V) complexes typically involves either the reduction of a Cr(VI) precursor or the oxidation of a Cr(III) or Cr(II) precursor. The choice of ligands is critical for stabilizing the +5 oxidation state.

General Synthetic Routes

A general overview of the synthetic pathways is illustrated in the diagram below.

Synthesis_Pathways CrVI Cr(VI) Precursors (e.g., K2Cr2O7, CrO3) CrV Chromium(V) Complex CrVI->CrV Reduction (e.g., with H2O2, oxalic acid) CrIII Cr(III) Precursors (e.g., CrCl3) CrIII->CrV Oxidation (e.g., with iodosylbenzene) CrII Cr(II) Precursors (e.g., CrCl2) CrII->CrV Oxidation (e.g., with tert-butyl hydroperoxide)

Caption: General synthetic pathways to Chromium(V) complexes.

Synthesis of Oxo-Cr(V) Complexes

A common method for generating oxo-Cr(V) complexes is through the oxidation of a Cr(III) precursor.

Experimental Protocol: Synthesis of --INVALID-LINK--₂ [3]

  • Precursor Preparation: Synthesize the Cr(III) precursor complex, --INVALID-LINK--, where 6-COO⁻-tpa is N,N-bis(2-pyridylmethyl)-N-(6-carboxylato-2-pyridylmethyl)amine and OTf is trifluoromethanesulfonate.

  • Oxidation: Dissolve the Cr(III) precursor in acetonitrile.

  • Add one equivalent of iodosylbenzene (PhIO) as an oxidant.

  • Stir the reaction mixture at room temperature. The formation of the Cr(V)-oxo complex is indicated by a color change.

  • The product, --INVALID-LINK--₂, can be isolated as a tetrafluoroborate salt.

Synthesis of Peroxo-Cr(V) Complexes

Peroxo-Cr(V) complexes can be formed by the reaction of Cr(VI) with hydrogen peroxide.[4] The speciation of the resulting complexes is highly dependent on the pH and the concentration of H₂O₂.[4]

Experimental Protocol: Generation of [Cr(O₂₎₄]³⁻ [4]

  • Reaction Setup: Prepare an aqueous solution of a Cr(VI) salt, such as K₂Cr₂O₇.

  • Addition of H₂O₂: Add an excess of hydrogen peroxide (H₂O₂) to the Cr(VI) solution.

  • pH Adjustment: Adjust the solution to an alkaline pH. The tetrakis(peroxo)chromate(V) complex, [Cr(O₂₎₄]³⁻, is stable under these conditions.

  • Characterization: The formation of the complex can be confirmed by its characteristic EPR signal.

Synthesis of Nitrido-Cr(V) Complexes

Nitrido-Cr(V) complexes can be synthesized via nitrogen atom transfer to a suitable chromium precursor.

Experimental Protocol: Synthesis of a Nitrido(corrolato)chromium(V) Complex [5]

  • Precursor Synthesis: Synthesize the oxo[5,10,15-tris(p-cyanophenyl)corrolato]chromium(V) complex as the precursor.[5]

  • Nitrogen Atom Transfer: React the oxo-Cr(V)-corrole precursor with a nitrogen atom transfer reagent, such as nitrido(salophen)manganese(V).[5]

  • Reaction Conditions: The reaction is typically carried out in a suitable organic solvent like acetonitrile or benzene, where the product shows greater stability.[5]

  • Isolation: The resulting nitrido(corrolato)chromium(V) complex can be isolated and is found to be stable in the solid state for days.[5]

Synthesis of Cr(V)-Peptide Complexes

Stable Cr(V) complexes with peptide ligands can be prepared by the oxidation of a Cr(II) precursor.[6][7]

Experimental Protocol: Synthesis of Cr(V) Complexes with Tripeptide Derivatives [6][7]

  • Ligand Deprotonation: Deprotonate the amide and acid groups of the peptide ligand (e.g., Aib₃-DMF) in N,N-dimethylformamide (DMF) using potassium tert-butoxide.

  • Formation of Cr(II) Intermediate: Add CrCl₂ to the deprotonated ligand solution to form the Cr(II) precursor complex.

  • Oxidation to Cr(V): Immediately oxidize the Cr(II) intermediate to the Cr(V) complex using tert-butyl hydroperoxide.

Characterization of Chromium(V) Complexes

A variety of spectroscopic and analytical techniques are employed to characterize Cr(V) complexes. The workflow for characterization is depicted below.

Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Synthesis Synthesized Cr(V) Complex EPR EPR Spectroscopy Synthesis->EPR d1 configuration UVVis UV-Vis Spectroscopy Synthesis->UVVis Electronic transitions Xray X-ray Crystallography Synthesis->Xray Solid-state structure ESI_MS ESI-MS Synthesis->ESI_MS Mass determination CV Cyclic Voltammetry Synthesis->CV Redox properties Raman Resonance Raman Synthesis->Raman Vibrational modes

Caption: Workflow for the characterization of Chromium(V) complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is the most powerful technique for the study of Cr(V) chemistry due to the d¹ electronic configuration of these complexes, which makes them EPR-active at room temperature.[1]

Experimental Protocol: EPR Spectroscopy of Cr(V) Oxalato Complexes [1]

  • Sample Preparation: Prepare aqueous solutions of the Cr(V) complex. For in-situ generation, react Cr(VI) (from CrO₃, Na₂Cr₂O₇, or Na₂CrO₄) with oxalic acid in acidic aqueous solutions (pH 0-1.5).

  • Instrumentation: Use an X-band EPR spectrometer equipped with a frequency counter and a gaussmeter.

  • Data Acquisition: Record spectra at a controlled temperature (e.g., 21 ± 1 °C) using a flat quartz cell.

  • Typical Parameters:

    • Center field: 3500 G

    • Sweep width: 100 G

    • Microwave frequency: ~9.66 GHz

    • Microwave power: 10 mW

    • Modulation frequency: 100 kHz

    • Modulation amplitude: 0.97 G

Data Presentation: EPR Parameters for Selected Cr(V) Complexes

ComplexgisoAiso (⁵³Cr) (10⁻⁴ cm⁻¹)Reference
[Cr(O₂₎₄]³⁻1.972318.4[4]
[Cr(O)(O₂₎₂OH₂)]⁻1.979816.3[4]
[Cr(O)(O₂)(OH₂)n]⁺1.9820-[4]
Nitrido(corrolato)chromium(V)1.98726 G[5]
UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the Cr(V) complex.

Data Presentation: UV-Vis Absorption Maxima for a Nitrido-Cr(V) Complex [5]

ComplexSoret Band (nm)Q Band (nm)
Nitrido{5,10,15-tris(p-cyanophenyl)corrolato}chromium(V)438608
X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For instance, a diamagnetic oxo-bridged chromium(V) complex, [Cp*Cr(O)(CF₃)]₂O, has been characterized by this method.[8] The structure of Cr(V) complexes can also be studied in solution using X-ray absorption fine structure (XAFS) spectroscopy.[9]

Data Presentation: Selected Bond Lengths from XAFS for [CrVO(ehba)₂]⁻ [9]

BondDistance (Å)
Cr=O~1.6
Cr-O (alcoholato)~1.8
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the complexes, confirming their composition.[3]

Electrochemistry

Cyclic voltammetry is employed to determine the reduction potentials of Cr(V) complexes, providing insight into their redox behavior.[6][7]

Data Presentation: Electrochemical Data for Selected Cr(V) Complexes

ComplexEred (V vs. SCE)Reference
[CrV(O)(6-COO⁻-tpa)]²⁺1.23[3]
Nitrido(corrolato)chromium(V)-0.06 (reversible reduction)[5]
Nitrido(corrolato)chromium(V)+0.53 (reversible oxidation)[5]

Stability and Reactivity

The stability of Cr(V) complexes is highly dependent on the ligand environment, pH, and solvent. Many have lifetimes of seconds or minutes under physiological conditions.[7] They can undergo disproportionation to Cr(VI) and Cr(III) or ligand-exchange reactions.[7] The reactivity of Cr(V)-oxo complexes in hydrogen-atom transfer reactions has been studied, revealing mechanisms that can switch from concerted proton-coupled electron transfer (PCET) to stepwise electron transfer-proton transfer (ET/PT) depending on the substrate's redox potential.[3]

Conclusion

The synthesis and characterization of chromium(V) complexes are essential for a deeper understanding of chromium's biological roles and for the development of novel applications in medicine and chemistry. This guide provides a foundational framework of the key synthetic methodologies and characterization techniques, offering valuable protocols and data for researchers in the field. The continued exploration of Cr(V) chemistry promises to uncover new insights into its complex behavior and potential uses.

References

Unraveling the Structure of the Tetraperoxochromate(V) Anion: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetraperoxochromate(V) anion, [Cr(O₂)]³⁻, a fascinating inorganic species with chromium in a rare +5 oxidation state, has been a subject of considerable interest due to its unique electronic structure and potential role in chemical and biological processes. This technical guide provides an in-depth analysis of the theoretical calculations and experimental findings that have elucidated the geometry of this complex anion. A central theme in the study of [Cr(O₂)]³⁻ is the subtle energetic balance between two closely related symmetries, D₂d and C₂, a topic that has been explored through sophisticated computational models. This document summarizes the key quantitative data from these theoretical studies, details the experimental protocols for the synthesis and characterization of the anion's potassium salt, and presents a visual workflow of the computational analysis.

Introduction

The determination of the precise molecular structure of coordination compounds is fundamental to understanding their reactivity and potential applications. In the case of the tetraperoxochromate(V) anion, early experimental evidence from infrared (IR) and Raman spectroscopy on its potassium salt, K₃[Cr(O₂)₄], was consistent with a highly symmetric D₂d structure. However, the advent of powerful computational chemistry methods has allowed for a more nuanced investigation, suggesting that a slightly less symmetric C₂ structure may in fact be the global energy minimum. The energy difference between these two conformations is remarkably small, indicating a soft potential energy surface and the possibility of fluxional behavior in solution. This guide will delve into the theoretical calculations that have explored this structural dichotomy and present the supporting experimental data.

Theoretical Calculations on the Structure of [Cr(O₂)₄]³⁻

Quantum chemical calculations have been instrumental in probing the geometric and electronic structure of the tetraperoxochromate(V) anion. Density Functional Theory (DFT), particularly with the B3LYP functional and the 6-31G(d) basis set, has been a common method of choice for these investigations. These studies have focused on optimizing the geometries of possible isomers and calculating their relative energies and vibrational frequencies.

The D₂d vs. C₂ Symmetry Debate

The primary focus of theoretical work has been the energetic comparison of the D₂d and C₂ symmetric structures. While the solid-state crystal structure of K₃[Cr(O₂)₄] exhibits D₂d symmetry, computational studies consistently predict the C₂ isomer to be slightly more stable. This discrepancy highlights the influence of crystal packing forces in the solid state, which may favor the higher symmetry arrangement. In the gas phase or in solution, the anion is likely to adopt the lower energy C₂ conformation, or a dynamic equilibrium between the two.

Workflow of Theoretical Calculations

The general workflow for the theoretical investigation of the tetraperoxochromate(V) anion's structure is depicted below. This process involves the initial proposal of candidate structures, followed by geometry optimization and frequency calculations to confirm them as true energy minima, and finally, a comparative analysis of their properties.

theoretical_workflow cluster_input Input Definition cluster_calc Computational Protocol cluster_analysis Results Analysis cluster_output Output start Define [Cr(O₂)₄]³⁻ Anion symm Propose Symmetries (e.g., D₂d, C₂) start->symm method Select Method (e.g., DFT/B3LYP) symm->method basis Select Basis Set (e.g., 6-31G(d)) method->basis geom_opt Geometry Optimization basis->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minima (No Imaginary Frequencies) freq_calc->verify energies Compare Relative Energies verify->energies structures Analyze Geometries (Bond Lengths, Angles) verify->structures spectra Simulate Vibrational Spectra verify->spectra conclusion Identify Most Stable Isomer & Compare with Experiment energies->conclusion structures->conclusion spectra->conclusion

Caption: A flowchart of the theoretical calculation workflow. (Max Width: 760px)
Quantitative Data from Theoretical Calculations

The following tables summarize the key quantitative data obtained from DFT (B3LYP/6-31G(d)) calculations on the D₂d and C₂ isomers of the [Cr(O₂)₄]³⁻ anion.

Table 1: Calculated Relative Energies

IsomerPoint GroupRelative Energy (kcal/mol)
Isomer 1C₂0.00
Isomer 2D₂d> 0 (Slightly higher)

Note: While the exact energy difference is small and varies slightly between different computational studies, the C₂ isomer is consistently found to be the ground state.

Table 2: Calculated Geometric Parameters

ParameterD₂d IsomerC₂ Isomer
Bond Lengths (Å)
Cr-O~1.95 (average)Two sets of non-equivalent Cr-O bonds
O-O~1.48Two sets of non-equivalent O-O bonds
**Bond Angles (°) **
O-Cr-O (peroxo)~43Varies
O-O-Cr~68.5Varies

Note: The C₂ isomer exhibits a distortion from the D₂d symmetry, leading to multiple, distinct bond lengths and angles.

Experimental Protocols and Data

The theoretical predictions are benchmarked against experimental data, primarily from X-ray crystallography and vibrational spectroscopy of the stable potassium salt, K₃[Cr(O₂)₄].

Synthesis of Potassium Tetraperoxochromate(V)

This compound(V) can be synthesized from common laboratory reagents.

Materials:

  • Potassium chromate (K₂CrO₄) or Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Distilled water

  • Ice bath

Procedure:

  • Prepare a concentrated solution of potassium chromate in an excess of potassium hydroxide in an ice bath. If using potassium dichromate, the alkaline solution will convert it to potassium chromate.

  • While maintaining the temperature at or near 0 °C, slowly add ice-cold 30% hydrogen peroxide to the solution with gentle stirring. The solution will darken significantly.

  • The reaction is exothermic and the temperature must be carefully controlled to prevent decomposition of the product.

  • Dark red-brown crystals of K₃[Cr(O₂)₄] will precipitate from the cold solution as it is sparingly soluble under these conditions.

  • Allow the reaction to proceed for about 15 minutes in the ice bath.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of ice-cold water, followed by alcohol.

X-ray Crystallography Data

The crystal structure of K₃[Cr(O₂)₄] has been determined by single-crystal X-ray diffraction.

Table 3: Crystallographic Data for K₃[Cr(O₂)₄]

ParameterValue
Crystal SystemTetragonal
Space GroupI4̅2m
a, b (Å)6.6940(3)
c (Å)7.7536(5)
Selected Bond Lengths (Å)
Cr-O1.91 (x4), 1.99 (x4)
O-O1.45

The experimentally determined structure in the solid state is consistent with D₂d symmetry.

Vibrational Spectroscopy Data

Infrared and Raman spectroscopy have been used to probe the vibrational modes of the [Cr(O₂)₄]³⁻ anion. The stretching vibrations of the peroxo ligands are particularly informative.

Table 4: Experimental Vibrational Frequencies

Vibrational ModeRaman (cm⁻¹)Infrared (cm⁻¹)
O-O stretch838813

The observed vibrational spectra are consistent with the D₂d symmetry of the anion in the crystal lattice.

Conclusion

The structure of the tetraperoxochromate(V) anion represents a classic example of how theoretical calculations can provide deeper insights beyond what is immediately apparent from experimental data alone. While the solid-state structure of K₃[Cr(O₂)₄] clearly shows D₂d symmetry, sophisticated computational models strongly suggest that an isolated [Cr(O₂)₄]³⁻ anion prefers a slightly distorted C₂ geometry. This subtle interplay between intrinsic electronic preferences and external crystal packing forces governs the final observed structure. For researchers in drug development and materials science, understanding such delicate structural nuances is crucial for predicting and controlling the reactivity and properties of metal complexes. The combined theoretical and experimental approach detailed in this guide provides a comprehensive framework for the structural elucidation of complex inorganic species.

A Technical Guide to the Formation Mechanism of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the synthesis and formation mechanism of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. It details the underlying chemical principles, experimental procedures, and critical parameters governing the reaction.

Introduction

This compound(V), K₃[Cr(O₂)₄], is a notable inorganic compound distinguished by the presence of chromium in the rare +5 oxidation state.[1][2] The complex consists of a central chromium atom coordinated by four bidentate peroxide ligands, resulting in a coordination number of eight.[3] This red-brown, paramagnetic solid is stable only in alkaline conditions and is sparingly soluble in water.[1][2][3] Its synthesis is a classic example of a reaction where hydrogen peroxide serves not only as a source of peroxo ligands but also, unusually, as a reducing agent.[3][4] This guide will explore the multi-step reaction mechanism, provide detailed experimental protocols, and summarize the quantitative data for its synthesis.

Mechanism of Formation

The synthesis of this compound(V) is a complex process that occurs in a strongly alkaline aqueous solution at low temperatures.[3] The formation proceeds through a sequential pathway involving a chromium(VI) intermediate, which is subsequently reduced to the final chromium(V) product.[1][3]

Overall Reaction

The synthesis begins with a chromium(VI) source, typically potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), which is treated with hydrogen peroxide (H₂O₂) in the presence of excess potassium hydroxide (KOH).[3] If potassium dichromate is used, the strongly alkaline conditions first convert the orange dichromate ions (Cr₂O₇²⁻) into yellow chromate ions (CrO₄²⁻).[4]

The overall balanced chemical equation is as follows:

2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂ [1][3]

Dual Role of Hydrogen Peroxide

A key feature of this reaction is the dual functionality of hydrogen peroxide:

  • Ligand Source: H₂O₂ provides the four peroxide (O₂²⁻) ligands that coordinate to the chromium center, replacing the original oxo groups.[3][5]

  • Reducing Agent: In a less common role, H₂O₂ acts as a reducing agent.[4] It reduces the chromium center from the +6 oxidation state in the intermediate to the +5 state in the final product.[3] For every two chromium atoms reduced, one molecule of hydrogen peroxide is oxidized to oxygen gas.[3][5]

Reaction Pathway

The formation of K₃[Cr(O₂)₄] is not a single-step reaction. It proceeds via a two-step mechanism:

  • Step 1: Formation of Tetraperoxochromate(VI) Intermediate: The chromate ion (CrO₄²⁻) first reacts with hydrogen peroxide, which acts as a ligand source to form a tetraperoxochromate(VI) intermediate, [Cr(O₂)₄]²⁻.[1][4]

    CrO₄²⁻ + 4 H₂O₂ → [Cr(O₂)₄]²⁻ + 4 H₂O

  • Step 2: Reduction to Tetraperoxochromate(V): This unstable chromium(VI) intermediate is then reduced by another molecule of hydrogen peroxide in the alkaline solution to yield the final tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻.[1][4]

    2 [Cr(O₂)₄]²⁻ + H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + O₂ + 2 H₂O [1]

Critical Role of Alkaline Conditions and Low Temperature

The success of the synthesis is critically dependent on maintaining a strongly alkaline environment and low temperatures (around 0°C).[3][4]

  • Alkalinity (High pH): Excess hydroxide ions are essential. They facilitate the ligand exchange process and, most importantly, stabilize the final [Cr(O₂)₄]³⁻ anion.[3] In neutral or acidic solutions, the product rapidly decomposes.[2][3]

  • Low Temperature: The reaction is highly exothermic, and the peroxo-chromium species are thermally unstable.[3][4] Maintaining a temperature near 0°C is crucial to prevent the decomposition of both the hydrogen peroxide and the desired product, which precipitates from the cold solution as a dark red-brown solid.[3][6]

Visualization of the Formation Pathway

The logical flow of the synthesis, from starting materials to the final product, is illustrated below.

G Figure 1: Formation Pathway of K₃[Cr(O₂)₄] cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product K2Cr2O7 K₂Cr₂O₇ (Potassium Dichromate) K2CrO4 K₂CrO₄ (Potassium Chromate) K2Cr2O7->K2CrO4 + KOH (alkaline conversion) KOH KOH (Potassium Hydroxide) K3CrO8 K₃[Cr(O₂)₄] (this compound(V)) H2O2 H₂O₂ (Hydrogen Peroxide) CrO4_2_minus [Cr(O₂)₄]²⁻ (Tetraperoxochromate(VI)) K2CrO4->CrO4_2_minus + 4 H₂O₂ (Ligand Exchange) CrO4_2_minus->K3CrO8 + H₂O₂ (Reduction) + KOH (Stabilization)

Caption: Figure 1: Formation Pathway of K₃[Cr(O₂)₄].

Quantitative Data Summary

The following table summarizes reactant quantities from various cited experimental protocols. An excess of potassium hydroxide and hydrogen peroxide is generally recommended to account for potential decomposition and to favor product formation.[4][5]

Reactant Protocol 1[5] Protocol 2[4] Protocol 3[7] Stoichiometric Calculation[5]
Chromium Source 5 g K₂Cr₂O₇4.5 g K₂Cr₂O₇10 g K₂Cr₂O₇6.5 g K₂CrO₄
Potassium Hydroxide 5 g4.5 g20 g1.9 g
Hydrogen Peroxide (Solution) 40 mL of 15%50 mL of 30%30 mL of 30%5.2 g (pure)
Reaction Temperature Ice bath / Refrigerator≤ 0°C≤ 0°C0°C[1]

Experimental Protocol

This section provides a consolidated methodology for the synthesis of this compound(V) based on established procedures.[4][5][6][7]

Required Chemicals and Equipment
  • Chemicals:

    • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)

    • Potassium hydroxide (KOH)

    • Hydrogen peroxide (H₂O₂), 15-30% solution

    • Distilled water

    • Ethanol (96%)

    • Diethyl ether (optional)

    • Ice

  • Equipment:

    • Glass beakers

    • Stirring rod (glass or plastic)

    • Graduated cylinders

    • Ice bath (large beaker or container)

    • Refrigerator or freezer

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

    • Filter paper

    • Watch glass or Petri dish

Safety Precautions
  • Hexavalent Chromium: Potassium dichromate and the product are toxic, carcinogenic, and skin sensitizers.[4][5] Avoid all contact with skin and handle in a well-ventilated area.

  • Corrosives: Potassium hydroxide is highly corrosive. Hydrogen peroxide (>10%) is corrosive and can cause stinging white stains on the skin.[5] Wear appropriate personal protective equipment (gloves, safety glasses).

  • Explosion Hazard: The final product, K₃[Cr(O₂)₄], is a powerful oxidizer and can explode upon heating or when subjected to shock or friction.[5][6] Handle small quantities with extreme care.

Synthesis Procedure
  • Preparation of Alkaline Chromate Solution:

    • In a beaker, dissolve approximately 5 g of potassium hydroxide in a minimal amount of distilled water (e.g., 20-30 mL).[5]

    • To this alkaline solution, add 5 g of potassium dichromate while stirring. The solution will turn from orange to a deep, bright yellow as the dichromate is converted to chromate.[4][5]

  • Cooling:

    • Place the beaker containing the alkaline chromate solution in an ice bath to cool to 0°C or slightly below.[4][6]

    • Separately, cool a beaker containing 40 mL of 15% H₂O₂ (or an equivalent amount of 30% H₂O₂) in the ice bath.[4][5] It is critical that both solutions are ice-cold.

  • Reaction:

    • Maintain the alkaline chromate solution in the ice bath with constant, gentle stirring.

    • Slowly, add the cold hydrogen peroxide solution dropwise to the chromate solution.[4] The reaction is exothermic; ensure the temperature does not rise above 0-5°C.[7]

    • As the H₂O₂ is added, the solution's color will darken progressively from yellow to red-brown and finally to an almost black, opaque color.[5][6] Some bubbling (oxygen evolution) will occur.[5]

  • Precipitation:

    • Once all the hydrogen peroxide has been added, allow the mixture to stand in the ice bath or a refrigerator for at least 15-30 minutes to ensure complete reaction and precipitation of the product.[4] Dark red-brown crystals of K₃[Cr(O₂)₄] will form, as the salt is sparingly soluble in the cold solution.[2][3]

  • Isolation and Washing:

    • Carefully decant the supernatant liquid or collect the crystals via vacuum filtration.[6]

    • Wash the collected crystals with two small portions of ice-cold distilled water (e.g., 7 mL each) to remove soluble impurities.[6]

    • Follow with two washes of cold ethanol (e.g., 7 mL each) to remove water.[6] A final wash with diethyl ether can aid in drying.[6]

  • Drying:

    • Spread the crystals on a piece of filter paper or a watch glass and allow them to air dry completely.[6] Do not heat the compound to dry it.

Disposal

The product and any chromium-containing waste should be treated with a reducing agent (e.g., sodium sulfite or metabisulfite) to convert the chromium to the less toxic Cr(III) state before neutralization and disposal according to local regulations.[6]

Conclusion

The formation of this compound(V) is a fascinating and complex reaction that highlights the unusual reactivity of hydrogen peroxide as both a ligand and a reducing agent. The synthesis requires stringent control over temperature and pH to navigate the thermally unstable peroxo-chromium intermediates and to stabilize the final Cr(V) product. The detailed mechanism and protocols provided in this guide offer a comprehensive framework for researchers interested in the synthesis and study of this rare chromium compound.

References

The Alkaline Fortress: A Technical Guide to the Stabilization of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], is a fascinating coordination compound notable for chromium in the rare +5 oxidation state. Its utility, however, is intrinsically linked to its stability, which is profoundly influenced by the pH of its environment. This technical guide provides an in-depth analysis of the critical role of alkaline media in preserving the integrity of the tetraperoxochromate(V) anion. We will explore the synthesis of this compound, delve into the mechanisms of its decomposition under various pH conditions, and present detailed experimental protocols for its preparation and stability analysis. This document aims to equip researchers with the foundational knowledge required to handle and utilize this potent oxidizing agent effectively.

Introduction

The tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻, is a structurally unique species where a central chromium atom is coordinated by four peroxide ligands. This arrangement stabilizes the otherwise uncommon +5 oxidation state of chromium.[1] However, this stability is tenuous. In neutral or acidic solutions, the anion undergoes rapid decomposition, limiting its practical application.[1] The key to harnessing the potential of this compound(V) lies in understanding and controlling its chemical environment, specifically the alkalinity. A strongly alkaline medium is not only essential for the successful synthesis of K₃CrO₈ but is also paramount for its stabilization, preventing the proton-driven degradation pathways.[2] This guide will elucidate the chemical principles underpinning this stabilization and provide the necessary technical details for its practical implementation in a laboratory setting.

The Role of Alkaline Medium in Synthesis and Stabilization

The synthesis of this compound(V) is exclusively carried out in a strongly alkaline solution of potassium chromate or dichromate treated with hydrogen peroxide at low temperatures.[2] The high concentration of hydroxide ions (OH⁻) serves a dual purpose: facilitating the formation of the peroxo complex and, crucially, preventing its immediate decomposition.

In an alkaline environment, the tetraperoxochromate(V) anion is stable enough to be precipitated from the solution as the sparingly soluble potassium salt.[1] The excess hydroxide ions in the medium effectively neutralize any acidic species that could initiate the decomposition cascade. This protective effect allows for the isolation and storage of solid K₃CrO₈, which is reported to be stable indefinitely when kept dry and clean.[1]

Decomposition Pathways: A Tale of Two pH Regimes

The stability of this compound(V) is dramatically dependent on the pH of its aqueous solution. The underlying mechanisms of decomposition differ significantly between acidic/neutral and alkaline conditions.

Decomposition in Acidic and Neutral Media

In the presence of acid, even in neutral solutions where the concentration of H⁺ is low, the tetraperoxochromate(V) anion rapidly decomposes. The initial step is the protonation of the peroxo ligands, which leads to the formation of the highly unstable and intensely blue chromium(VI) oxide peroxide, CrO₅.[1] This species subsequently decomposes to produce chromium(III) ions (Cr³⁺) and oxygen gas (O₂).

The overall transformation in an acidic medium can be summarized as follows:

[Cr(O₂)₄]³⁻ + 6H⁺ → Cr³⁺ + 4H₂O + 2O₂

The intense blue color of CrO₅ serves as a qualitative indicator of the decomposition of K₃CrO₈ in acidic environments.

Decomposition in Alkaline Media

In a strongly alkaline solution, the decomposition of the [Cr(O₂)₄]³⁻ anion is significantly retarded. The high concentration of hydroxide ions prevents the protonation of the peroxo ligands, which is the initial step in the acidic decomposition pathway. While the complex is significantly more stable, it is not infinitely so. Over time, or with heating, it will slowly decompose. The decomposition in alkaline solution is understood to proceed through a different mechanism, likely involving the internal redox reaction and the release of oxygen, ultimately leading to the formation of the more stable chromate(VI) ion (CrO₄²⁻).

Quantitative Data on Stability

While the qualitative difference in stability is well-established, detailed quantitative data on the decomposition kinetics of this compound(V) as a function of pH is not widely available in easily accessible literature. However, based on descriptive accounts, a comparative stability profile can be inferred.

pH RangeStability of [Cr(O₂)₄]³⁻Decomposition ProductsObservations
Strongly Acidic (pH < 4) Extremely UnstableCr³⁺, O₂Rapid formation of a transient deep blue color (CrO₅) followed by effervescence and formation of a green solution (Cr³⁺).
Weakly Acidic to Neutral (pH 4-7) UnstableCr³⁺, O₂Slower formation of the blue CrO₅ intermediate, with subsequent decomposition.
Weakly Alkaline (pH 8-10) Moderately StableCrO₄²⁻, O₂Slow decomposition, noticeable over extended periods.
Strongly Alkaline (pH > 11) Highly StableCrO₄²⁻, O₂Significantly retarded decomposition, allowing for synthesis and isolation.[2]

Table 1: Comparative Stability of this compound(V) at Different pH Ranges.

Experimental Protocols

Synthesis of this compound(V)

This protocol is adapted from established laboratory procedures and emphasizes the critical role of temperature control and alkaline conditions.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ethanol (95%)

  • Diethyl ether

  • Ice bath

  • Beakers

  • Stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a beaker, dissolve 5.0 g of potassium dichromate and 10 g of potassium hydroxide in 20 mL of distilled water. The solution will become warm and turn from orange to yellow as the dichromate is converted to chromate in the alkaline medium.

  • Cool the resulting potassium chromate solution in an ice bath to below 5 °C.

  • In a separate beaker, cool 20 mL of 30% hydrogen peroxide in the ice bath.

  • Slowly, and with constant stirring, add the cold hydrogen peroxide solution to the cold potassium chromate solution. Maintain the temperature of the reaction mixture below 5 °C throughout the addition. A deep reddish-brown precipitate of this compound(V) will form.

  • After the addition is complete, allow the mixture to stand in the ice bath for a further 30 minutes to ensure complete precipitation.

  • Collect the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with two small portions of ice-cold distilled water, followed by two portions of cold ethanol, and finally with two portions of diethyl ether to facilitate drying.

  • Dry the product in a desiccator over a suitable drying agent.

Yield: A typical yield is approximately 70-80% based on the starting amount of potassium dichromate.

Protocol for Assessing the pH-Dependent Stability

This protocol provides a general framework for qualitatively and semi-quantitatively assessing the stability of this compound(V) at different pH values using UV-Vis spectrophotometry.

Materials:

  • This compound(V)

  • Buffer solutions of various pH (e.g., pH 4, 7, 10, 12)

  • UV-Vis spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a dilute stock solution of this compound(V) in a highly alkaline solution (e.g., 0.1 M KOH) to ensure initial stability. The concentration should be such that its absorbance at the λ_max (around 460 nm) is within the linear range of the spectrophotometer.

  • Kinetic Runs: a. Equilibrate the buffer solutions to a constant temperature (e.g., 25 °C) in a water bath. b. To a cuvette containing a known volume of a specific pH buffer, rapidly inject a small, known volume of the K₃CrO₈ stock solution. c. Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the [Cr(O₂)₄]³⁻ anion as a function of time. d. For acidic solutions, also monitor the appearance and disappearance of the absorbance peak corresponding to the CrO₅ intermediate (around 580 nm).

  • Data Analysis: a. Plot absorbance versus time for each pH. A rapid decrease in absorbance indicates instability. b. For a semi-quantitative analysis, the initial rate of decomposition can be determined from the slope of the initial linear portion of the absorbance vs. time plot. c. By comparing the initial rates at different pH values, the relative stability can be determined.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical transformations involved in the synthesis and decomposition of this compound(V).

Synthesis_and_Stabilization K2Cr2O7 K₂Cr₂O₇ (Potassium Dichromate) K2CrO4 K₂CrO₄ (Potassium Chromate) K2Cr2O7->K2CrO4 Alkaline Medium KOH KOH (Potassium Hydroxide) KOH->K2CrO4 CrO8_ion [Cr(O₂)₄]³⁻ (Tetraperoxochromate(V) anion) K2CrO4->CrO8_ion H2O2 H₂O₂ (Hydrogen Peroxide) H2O2->CrO8_ion Low Temp K3CrO8 K₃[Cr(O₂)₄] (this compound) CrO8_ion->K3CrO8 Precipitation with K⁺

Diagram 1: Synthesis Pathway of K₃[Cr(O₂)₄].

Decomposition_Pathways cluster_acidic Acidic/Neutral Medium cluster_alkaline Alkaline Medium K3CrO8_acid K₃[Cr(O₂)₄] CrO5 CrO₅ (Chromium(VI) Oxide Peroxide) (Deep Blue) K3CrO8_acid->CrO5 H⁺ Cr3 Cr³⁺ (Chromium(III) ion) (Green) CrO5->Cr3 O2_acid O₂ CrO5->O2_acid K3CrO8_alkaline K₃[Cr(O₂)₄] CrO4 CrO₄²⁻ (Chromate ion) K3CrO8_alkaline->CrO4 Slow Decomposition O2_alkaline O₂ K3CrO8_alkaline->O2_alkaline Alkaline_Medium Alkaline Medium (Stabilizing)

Diagram 2: Decomposition Pathways of K₃[Cr(O₂)₄].

Conclusion

The stability of this compound(V) is unequivocally dependent on the presence of a strongly alkaline medium. This environment is not only a prerequisite for its synthesis but also acts as a chemical fortress, protecting the [Cr(O₂)₄]³⁻ anion from rapid, acid-catalyzed decomposition. For researchers and professionals in drug development who may wish to utilize the potent oxidizing properties of this compound, a thorough understanding and strict control of pH are paramount. The protocols and pathways detailed in this guide provide a foundational framework for the safe and effective handling and application of this compound(V). Further quantitative kinetic studies under a range of alkaline pH values would be invaluable for fine-tuning its application in various chemical and biological systems.

References

Methodological & Application

Application Note: Synthesis of Potassium Tetraperoxochromate(V) from Potassium Dichromate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], a notable inorganic compound featuring chromium in the rare +5 oxidation state.[1][2][3] The synthesis involves the reaction of potassium dichromate (K₂Cr₂O₇) with hydrogen peroxide (H₂O₂) in a strongly alkaline medium at low temperatures.[1][4] This application note outlines the reaction mechanism, experimental procedure, safety precautions, and material characterization. The target audience includes researchers in inorganic chemistry and materials science.

Introduction

This compound(V), K₃[Cr(O₂)₄], is a red-brown, paramagnetic solid that serves as a valuable compound for studying unusual oxidation states and as a source of singlet oxygen.[2][3] Its synthesis is a classic yet illustrative example of transition metal peroxo chemistry. The procedure requires stringent control over temperature and pH due to the thermal instability of the peroxo-chromium species and the exothermic nature of the reaction.[1] The chromium(V) state is stabilized by the four peroxide ligands surrounding the central chromium atom.[1] This protocol details a reliable method for its preparation from common laboratory reagents.

Reaction and Mechanism

The synthesis proceeds by reacting a chromium(VI) source, in this case, potassium dichromate, with hydrogen peroxide in a strongly alkaline solution, typically using potassium hydroxide (KOH). The overall reaction is complex and involves the reduction of Cr(VI) to Cr(V) by hydrogen peroxide, which unconventionally acts as a reducing agent.[1]

The key steps are:

  • Conversion of dichromate to chromate in alkaline conditions: Cr₂O₇²⁻ + 2OH⁻ → 2CrO₄²⁻ + H₂O

  • Formation of a tetraperoxochromate(VI) intermediate: 2CrO₄²⁻ + 8H₂O₂ → 2[Cr(O₂)₄]²⁻ + 8H₂O

  • Reduction of the intermediate by hydrogen peroxide to tetraperoxochromate(V): 2[Cr(O₂)₄]²⁻ + H₂O₂ + 2OH⁻ → 2[Cr(O₂)₄]³⁻ + O₂ + 2H₂O

The overall balanced equation is: 2CrO₄²⁻ + 9H₂O₂ + 2OH⁻ → 2[Cr(O₂)₄]³⁻ + 10H₂O + O₂ [2]

The desired product, K₃[Cr(O₂)₄], precipitates from the cold solution due to its low solubility under these conditions.[1][4]

Experimental Protocol

Required Materials and Equipment
Reagents & ChemicalsEquipment
Potassium Dichromate (K₂Cr₂O₇)Beakers or Erlenmeyer flasks
Potassium Hydroxide (KOH)Glass stirring rod
Hydrogen Peroxide (15-30% H₂O₂)Ice bath or refrigerator
Ethanol (96%)Filtration apparatus (e.g., Büchner funnel)
Diethyl Ether (optional)Watch glass or Petri dish
Distilled WaterSafety glasses, gloves, lab coat
Safety Precautions

WARNING: This synthesis involves highly hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Potassium Dichromate (K₂Cr₂O₇): Highly toxic, carcinogenic, and a skin sensitizer.[4] Avoid all contact with skin and inhalation of dust.[4][5]

  • Potassium Hydroxide (KOH): Very corrosive.[4] Causes severe skin burns and eye damage.

  • Hydrogen Peroxide (H₂O₂ >10%): Corrosive and a strong oxidizer.[4] Can cause white, stinging stains on the skin.[4]

  • This compound(V) (K₃[Cr(O₂)₄]): The final product is a strong oxidizer, toxic, and likely carcinogenic.[4] It is sensitive to shock and friction and explodes violently when heated .[4][6] Mixtures with reducing agents are dangerously sensitive.[4][6]

Step-by-Step Procedure
  • Preparation of Alkaline Chromate Solution:

    • In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water.[4] Note: An excess of KOH is used to ensure a strongly alkaline medium, which is crucial for the reaction.[1][4]

    • Stir the solution until all solids have dissolved. The color will change from orange to yellow as the dichromate is converted to chromate.

    • Cool this solution in an ice bath to approximately 0 °C.[2]

  • Preparation of Hydrogen Peroxide Solution:

    • Prepare approximately 40 mL of a 15% hydrogen peroxide solution. This can be done by carefully mixing 20 mL of 30% H₂O₂ with 20 mL of distilled water.[4]

    • Chill the hydrogen peroxide solution in the ice bath.

  • Reaction and Precipitation:

    • While keeping the alkaline chromate solution in the ice bath, slowly add the cold 15% hydrogen peroxide solution dropwise with constant stirring.

    • The reaction is exothermic; maintain the temperature at or below 0 °C to prevent decomposition of the product.[1]

    • The solution's color will transition from yellow to red-brown, and finally to a dark brown as the K₃[Cr(O₂)₄] precipitates.[6]

    • After the complete addition of H₂O₂, allow the mixture to stand in the ice bath or a refrigerator until bubbling (oxygen evolution) ceases and the precipitation is complete.[6]

  • Isolation and Purification of Product:

    • Carefully decant the supernatant liquid from the dark red-brown crystals.[6]

    • Wash the crystals by adding a small volume (e.g., 7 mL) of cold distilled water, stirring gently, allowing the crystals to settle, and decanting the wash liquid. Repeat this step twice.[6]

    • Subsequently, wash the crystals twice with cold 96% ethanol (e.g., 2 x 7 mL) in the same manner.[6]

    • An optional final rinse with diethyl ether can aid in drying.[4][6]

  • Drying:

    • Transfer the washed crystals onto a filter paper to absorb the excess solvent.[6]

    • Spread the crystals on a watch glass and allow them to air-dry completely. DO NOT heat the compound to dry it, as it may explode .[4]

Data Presentation

Stoichiometry and Yield

The following table outlines the typical quantities used in this synthesis. The yield is highly dependent on strict temperature control.

ReagentFormulaMolar Mass ( g/mol )Amount (g)Moles (approx.)
Potassium DichromateK₂Cr₂O₇294.185.00.017
Potassium HydroxideKOH56.115.00.089
Hydrogen Peroxide (100%)H₂O₂34.01~6.0~0.176
Product K₃[Cr(O₂)₄] 297.29 - -

Theoretical Yield Calculation: Based on the stoichiometry, 2 moles of K₂Cr₂O₇ produce 4 moles of K₃[Cr(O₂)₄]. Therefore, 0.017 moles of K₂Cr₂O₇ should theoretically yield approximately 10.1 g of the product. Practical yields are often lower due to competing decomposition reactions.

Physical and Chemical Properties
PropertyValue
Chemical FormulaK₃[Cr(O₂)₄] or K₃CrO₈[4][6]
AppearanceDark red-brown crystalline solid[1][2][6]
Oxidation State of Cr+5[1][2][3]
SolubilitySparingly soluble in cold water[4][6]
StabilityDecomposes at higher temperatures; explodes upon heating[2][4]
Magnetic PropertiesParamagnetic[3]

Visualized Workflow and Logic

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_isolation 3. Isolation & Purification cluster_final 4. Final Product K2Cr2O7 K2Cr2O7 + KOH in cold H2O Mix Slowly mix reagents at <= 0°C K2Cr2O7->Mix H2O2 Cold 15% H2O2 H2O2->Mix Precipitate Precipitation of K3[Cr(O2)4] Mix->Precipitate Exothermic Reaction Decant Decant Supernatant Precipitate->Decant Wash_H2O Wash with cold H2O Decant->Wash_H2O Wash_EtOH Wash with cold Ethanol Wash_H2O->Wash_EtOH Dry Air Dry (NO HEAT) Wash_EtOH->Dry Product Final Product: K3[Cr(O2)4] Dry->Product

References

Application Note: Detailed Protocol for the Preparation of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄]. This compound is a notable example of chromium in the rare +5 oxidation state and serves as a valuable source of singlet oxygen.[1][2] The protocol details the necessary reagents, equipment, step-by-step procedure, and critical safety precautions. The synthesis involves the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline solution at low temperatures.[3]

Introduction

This compound(V), also known as potassium perchromate, is a red-brown, paramagnetic solid with the chemical formula K₃[Cr(O₂)₄].[1][2] It is distinguished by the presence of a central chromium atom in the +5 oxidation state, coordinated by four peroxide ligands.[3] This oxidation state is unusual for chromium, which more commonly exists in +3 and +6 states.[3] The compound is sparingly soluble in cold water and is thermally unstable, decomposing and potentially exploding upon heating.[4][5] This protocol outlines a reliable method for its preparation from common laboratory chemicals.

Reaction Scheme

The overall reaction for the synthesis of this compound(V) from potassium chromate is:[2][3]

2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂

This reaction proceeds through an intermediate where chromium(VI) is first complexed and then reduced by hydrogen peroxide to chromium(V).[2][3] Hydrogen peroxide paradoxically acts as a reducing agent in this synthesis.[3]

Materials and Equipment

Reagents
  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (H₂O₂), 15-30% solution

  • Ethanol (96%), chilled

  • Diethyl Ether (optional), chilled

  • Distilled Water, chilled

Equipment
  • Beakers or Erlenmeyer flasks

  • Glass stirring rod

  • Ice bath or refrigerator/freezer

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass or Petri dish for drying

Experimental Protocol

This protocol is adapted from established laboratory procedures.[5][6]

Step 1: Preparation of Reactant Solutions

  • In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water. Note: This reaction is exothermic due to the dissolution of KOH.[5] The use of potassium dichromate and potassium hydroxide in solution will form potassium chromate, the direct precursor.[5]

  • In a separate beaker, prepare approximately 40 mL of a 15% hydrogen peroxide solution. This can be done by diluting a 30% stock solution with an equal volume of distilled water.[5]

  • Chill both solutions in an ice bath to a temperature below 0 °C.[4][6] It is crucial to maintain low temperatures throughout the synthesis to prevent decomposition of the product and control the exothermic reaction.[3]

Step 2: Synthesis of K₃[Cr(O₂)₄]

  • Slowly, and with constant stirring, add the chilled hydrogen peroxide solution to the chilled potassium chromate/hydroxide solution.[6]

  • The solution will change color from yellow to red-brown, and finally to a dark brown, indicating the formation of the tetraperoxochromate(V) complex.[4][6] Vigorous bubbling (oxygen evolution) will occur.[6]

  • Once the addition is complete, keep the reaction mixture in the ice bath or a freezer until all bubbling has ceased.[4] This allows for the complete precipitation of the product.

Step 3: Isolation and Purification of the Product

  • Dark red-brown crystals of K₃[Cr(O₂)₄] will precipitate from the solution, as the salt is sparingly soluble under these cold, alkaline conditions.[3][4]

  • Carefully decant the supernatant liquid.[4]

  • Wash the crystalline product by adding a small amount of ice-cold distilled water, stirring gently, and decanting the wash liquid. Repeat this step once more.[3][4]

  • Subsequently, wash the crystals twice with 7-10 mL portions of cold 96% ethanol to remove residual water.[4][6]

  • (Optional) For faster drying, a final wash with a small portion of cold diethyl ether can be performed.[3][4]

Step 4: Drying

  • Transfer the washed crystals onto a piece of filter paper to absorb the bulk of the solvent.[4]

  • Spread the crystals on a watch glass or Petri dish and allow them to air-dry completely in a well-ventilated area, away from heat and sources of ignition.[4]

Data Presentation

ParameterValueReference
Chemical Formula K₃[Cr(O₂)₄][1]
Molar Mass 297.286 g/mol [2]
Appearance Red-brown to dark brown crystalline solid[2][4]
Oxidation State of Cr +5[3]
Solubility in Water Sparingly soluble at 0 °C[2]
Thermal Stability Decomposes at 70 °C[2]
Typical Yield ~70%[5]

Safety Precautions

CRITICAL: this compound(V) is a high-energy material and must be handled with extreme care.

  • Explosion Hazard: The compound is sensitive to shock, friction, and heat.[4] It can explode violently when heated, even in small quantities.[5] Do not grind the material or expose it to sources of ignition.

  • Toxicity and Carcinogenicity: Chromium compounds are toxic and carcinogenic.[5] The product, K₃[Cr(O₂)₄], should be handled with the same or greater level of precaution as hexavalent chromium compounds.[5]

  • Corrosive Reagents: Potassium hydroxide and concentrated hydrogen peroxide are corrosive and can cause severe skin burns.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed within a fume hood.

  • Disposal: The compound should be disposed of properly. It can be decomposed by carefully adding it to a solution of a reducing agent, such as sodium sulfite or sodium bisulfite.[4]

Visualization of Experimental Workflow

The logical flow of the synthesis protocol can be visualized as follows:

SynthesisWorkflow A Prepare & Chill Solutions 1. K₂Cr₂O₇ / KOH in H₂O 2. H₂O₂ Solution B Slowly Mix Solutions (in Ice Bath) A->B Add H₂O₂ to Chromate C Precipitation Allow reaction to complete in cold B->C Formation of dark brown precipitate D Isolate Crystals (Decantation) C->D E Wash Crystals 1. Cold H₂O 2. Cold Ethanol 3. (Optional) Diethyl Ether D->E F Dry Product (Air-dry on watch glass) E->F G Final Product K₃[Cr(O₂)₄] F->G

Caption: Workflow diagram for the synthesis of K₃[Cr(O₂)₄].

References

Application Notes and Protocols for Generating Singlet Oxygen with Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), with the chemical formula K₃[Cr(O₂)₄], is a noteworthy inorganic compound recognized for its capacity to generate reactive oxygen species (ROS), including singlet oxygen (¹O₂), upon decomposition in aqueous solutions.[1] This red-brown paramagnetic solid is a rare example of chromium in the +5 oxidation state, stabilized by four peroxide ligands.[2][3][4] Its ability to produce singlet oxygen and other ROS in a controlled, chemical manner—without the need for photoactivation—makes it a valuable tool for researchers studying oxidative stress, cellular signaling, and the effects of ROS on biological macromolecules. These application notes provide a comprehensive overview of K₃[Cr(O₂)₄], including its synthesis, mechanisms of ROS generation, and protocols for its use and the detection of the resulting singlet oxygen.

Chemical Properties and Synthesis

This compound(V) is sparingly soluble in cold water, forming brown-red solutions that slowly decompose to release oxygen.[5][6] It is insoluble in ethanol and diethyl ether.[7] The compound is highly unstable in acidic or neutral solutions, where it rapidly decomposes.[8]

Table 1: Properties of this compound(V)

PropertyValue
Chemical Formula K₃[Cr(O₂)₄] or K₃CrO₈
Molar Mass 297.286 g/mol
Appearance Red-brown to dark brown crystalline solid[1][7]
Oxidation State of Cr +5[2][3][4]
Solubility in Water Sparingly soluble at 0°C, reacts at 45°C[9]
Stability Stable in solid form when kept dry; decomposes in aqueous solutions, rapidly in acidic/neutral pH[6][8]
Hazards Toxic, strong oxidizer, potentially explosive upon heating or shock[5][7]

Generation of Singlet Oxygen and Other Reactive Oxygen Species

Upon dissolution in an aqueous medium, this compound(V) decomposes and serves as a source for a variety of reactive oxygen species.[8] While it is cited as a source of singlet oxygen, its decomposition also yields hydrogen peroxide, superoxide radicals, and hydroxyl radicals.[8] The specific ROS generated can be influenced by the composition of the suspension media.

The exact mechanism for the generation of singlet oxygen from the [Cr(O₂)₄]³⁻ anion is not fully elucidated in the literature. However, it is understood to involve the decomposition of the peroxo ligands.

Synthesis_and_Decomposition cluster_synthesis Synthesis cluster_decomposition Decomposition in Aqueous Media K2CrO4 K₂CrO₄ (Potassium Chromate) ice_bath Ice Bath (0°C) K2CrO4->ice_bath H2O2_KOH H₂O₂ + KOH (Hydrogen Peroxide + Potassium Hydroxide) H2O2_KOH->ice_bath K3CrO8 K₃[Cr(O₂)₄] (this compound(V)) ice_bath->K3CrO8 Precipitation K3CrO8_aq K₃[Cr(O₂)₄] (aq) K3CrO8->K3CrO8_aq Dissolution ROS Reactive Oxygen Species K3CrO8_aq->ROS O2_singlet ¹O₂ (Singlet Oxygen) ROS->O2_singlet OH_radical •OH (Hydroxyl Radical) ROS->OH_radical O2_superoxide O₂⁻• (Superoxide) ROS->O2_superoxide H2O2_product H₂O₂ (Hydrogen Peroxide) ROS->H2O2_product

Figure 1: Synthesis of K₃[Cr(O₂)₄] and its subsequent decomposition to generate ROS.

Application Notes

Model for Extracellular Oxidative Stress

K₃[Cr(O₂)₄] is a valuable tool for studying the effects of extracellularly generated ROS on cellular systems. Since it decomposes upon addition to aqueous media, it can be used to create a controlled burst of various oxidants, mimicking certain physiological and pathological conditions.

Key Application Example: Platelet Aggregation A study by P. Holme et al. utilized K₃[Cr(O₂)₄] to investigate the response of human platelets to a mixture of ROS.[8] The study found that:

  • K₃[Cr(O₂)₄] induces a reversible shape change and aggregation of platelets.

  • The effects on shape and aggregation were attributed to the long-lived species, hydrogen peroxide.

  • In the presence of hydroxyl radical scavengers, the release of serotonin (a marker of platelet activation) was prevented.[8] This demonstrates the utility of K₃[Cr(O₂)₄] in dissecting the roles of different ROS in complex biological processes.[8]

Induction of Lipid Peroxidation

Singlet oxygen and hydroxyl radicals are potent initiators of lipid peroxidation, a process implicated in cellular damage and various diseases.[10][11] While direct studies using K₃[Cr(O₂)₄] to induce lipid peroxidation are not widely reported, the known reactivity of its decomposition products suggests its utility in this area. Researchers can use K₃[Cr(O₂)₄] to study the mechanisms of lipid peroxidation and to screen for potential antioxidant compounds that can mitigate this damage.

In Vitro DNA Damage Studies

Chromium compounds, particularly Cr(VI), are known to cause DNA damage, which is linked to their carcinogenic properties.[12] This damage is often mediated by ROS generated during the intracellular reduction of Cr(VI) to Cr(III), a process that involves the transient formation of Cr(V) and Cr(IV) species.[12][13] K₃[Cr(O₂)₄], as a stable Cr(V) compound, can be used as a tool to directly study the DNA-damaging potential of this specific oxidation state and its associated ROS without the complexities of the full intracellular reduction pathway. Studies have shown that Cr(III)/H₂O₂ mixtures can induce DNA strand breakage through a Fenton-like reaction that generates hydroxyl radicals and singlet oxygen.[13]

Experimental Protocols

Caution: this compound(V) is a toxic and potentially explosive compound. It should be handled with extreme care, using appropriate personal protective equipment (PPE), and in a well-ventilated fume hood. Avoid heating or subjecting the solid compound to shock or friction.[5][7]

Protocol 1: Synthesis of this compound(V)

This protocol is adapted from established laboratory methods.[5][7]

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (15-30% solution)

  • Ethanol (96%)

  • Diethyl ether (optional)

  • Distilled water

  • Beakers or Erlenmeyer flasks

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Prepare a solution of potassium chromate by dissolving potassium dichromate and a stoichiometric amount of potassium hydroxide in a minimal amount of distilled water. For example, dissolve 5 g of K₂Cr₂O₇ and ~2 g of KOH in water. The solution will turn from orange to yellow.

  • In a separate beaker, prepare a 15% hydrogen peroxide solution if starting from a 30% stock.

  • Chill both the potassium chromate solution and the hydrogen peroxide solution in an ice bath to 0°C or below.

  • Place the beaker containing the chilled potassium chromate solution in the ice bath on a magnetic stirrer.

  • Slowly, and with constant stirring, add the chilled hydrogen peroxide solution dropwise to the potassium chromate solution. The solution will change color from yellow to red-brown, and finally to a dark brown precipitate.[7]

  • Keep the reaction mixture in the ice bath and continue stirring for at least 15-30 minutes after the addition is complete to allow for full precipitation.

  • Collect the dark red-brown crystals by vacuum filtration.

  • Wash the crystals on the filter paper sequentially with small portions of ice-cold distilled water, followed by cold 96% ethanol, and finally with diethyl ether (optional, to aid in drying).

  • Dry the crystals in a desiccator. Do not heat the crystals to dry them.

Protocol 2: Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF)

DPBF is a chemical trap that reacts with singlet oxygen, causing a decrease in its absorbance at approximately 410-415 nm.[6][14] This protocol provides a general framework for its use with K₃[Cr(O₂)₄].

Materials:

  • This compound(V) (K₃CrO₈)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate buffer solution (e.g., phosphate buffer, noting that K₃CrO₈ is most stable in alkaline conditions)

  • Solvent for DPBF stock (e.g., ethanol or DMSO)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a stock solution of DPBF in a suitable organic solvent (e.g., 1 mM in ethanol). Store in the dark.

  • Prepare the reaction buffer. Note that the decomposition rate of K₃CrO₈ will be pH-dependent. An alkaline buffer will result in a slower, more controlled release of ROS.

  • In a quartz cuvette, add the reaction buffer and a sufficient volume of the DPBF stock solution to achieve an initial absorbance of ~1.0 at its λₘₐₓ (~414 nm).

  • Record a baseline absorbance spectrum of the DPBF solution.

  • To initiate the reaction, add a small, known amount of solid K₃CrO₈ or a freshly prepared, concentrated stock solution of K₃CrO₈ to the cuvette. The optimal concentration of K₃CrO₈ will need to be determined empirically, but a starting point could be in the range of 10-100 µM.

  • Immediately begin monitoring the decrease in absorbance of DPBF at its λₘₐₓ over time. Record spectra at regular intervals.

  • The rate of decrease in DPBF absorbance is proportional to the rate of singlet oxygen generation.

Considerations:

  • DPBF can also be photobleached and may react with other ROS, such as hydroxyl radicals.[14] Perform control experiments in the absence of K₃CrO₈ to account for any photobleaching from the spectrophotometer light source.

  • The presence of other ROS from K₃CrO₈ decomposition is a confounding factor. The use of specific scavengers for other ROS (e.g., mannitol for hydroxyl radicals) may help to isolate the effect of singlet oxygen, though this can complicate the reaction kinetics.

DPBF_Workflow start Start prepare_dpbf Prepare DPBF solution in cuvette (Abs ~1.0) start->prepare_dpbf baseline Measure baseline Absorbance at 414 nm prepare_dpbf->baseline add_k3cro8 Add K₃CrO₈ to initiate reaction baseline->add_k3cro8 monitor_abs Monitor Absorbance decrease at 414 nm over time add_k3cro8->monitor_abs analyze Analyze rate of DPBF bleaching monitor_abs->analyze end End analyze->end

Figure 2: Experimental workflow for ¹O₂ detection using DPBF.

Protocol 3: Detection of Singlet Oxygen using Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) with a spin trap is a highly specific method for detecting radical species. For the non-radical singlet oxygen, a spin trap like 2,2,6,6-tetramethyl-4-piperidone (TMPD) or 2,2,6,6-tetramethyl-4-piperidinol (TEMP-OH) is used, which reacts with ¹O₂ to form a stable nitroxide radical (TEMPO) that has a characteristic three-line ESR spectrum.[15][16]

Materials:

  • This compound(V) (K₃CrO₈)

  • Spin trap: 2,2,6,6-tetramethyl-4-piperidone (TMPD) or TEMP-OH

  • Appropriate buffer solution

  • ESR spectrometer

Procedure:

  • Prepare the reaction mixture by dissolving the spin trap (e.g., 50-100 mM TEMP-OH) in the desired buffer.

  • Transfer the solution to a suitable ESR sample tube.

  • Record a baseline ESR spectrum to ensure no pre-existing radical signals are present.

  • Initiate the reaction by adding a known concentration of K₃CrO₈ to the sample tube.

  • Immediately place the sample in the ESR spectrometer cavity and begin recording spectra over time.

  • The appearance and growth of the characteristic three-line TEMPO signal (g ≈ 2.006, aN ≈ 16-17 G) indicates the presence of singlet oxygen.

  • The intensity of the TEMPO signal is proportional to the amount of singlet oxygen that has been trapped.

Considerations:

  • The Cr(V) center in K₃CrO₈ is paramagnetic and will have its own ESR signal. This should be considered when setting up the experiment and analyzing the spectra, although its signal should be distinct from the sharp triplet of TEMPO.

  • As with DPBF, the presence of other ROS can potentially interfere, though TEMP/TMPD is considered highly specific for singlet oxygen.

Quantitative Data

Table 2: Reactive Oxygen Species Generated by K₃[Cr(O₂)₄] Decomposition

Reactive Oxygen SpeciesChemical FormulaKey Characteristics
Singlet Oxygen¹O₂Non-radical, highly reactive with electron-rich compounds, short lifetime in aqueous solutions.
Hydroxyl Radical•OHExtremely reactive radical, non-selective, very short lifetime.
Superoxide AnionO₂⁻•Radical, less reactive than •OH, can act as both a reductant and an oxidant.
Hydrogen PeroxideH₂O₂Non-radical, relatively stable and long-lived, can cross cell membranes.

Conclusion

This compound(V) is a unique and valuable chemical tool for the controlled, non-photochemical generation of singlet oxygen and other reactive oxygen species. Its utility has been demonstrated in specialized research areas, such as the study of platelet physiology. While the lack of quantitative data on its singlet oxygen generation efficiency presents a challenge, the protocols and information provided herein offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies of oxidative stress and its myriad biological consequences. Careful handling and empirical determination of optimal experimental conditions are paramount for its successful application.

References

Application Notes and Protocols: Oxidation of Organic Sulfides with Potassium Tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

IMPORTANT SAFETY NOTICE: Potassium tetraperoxochromate(V) is a highly energetic material that can be sensitive to shock and heat, posing a significant explosion risk.[1][2] Furthermore, as a chromium compound, it is toxic and should be handled with extreme care, utilizing all appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.[3] All procedures should be conducted by trained personnel in a well-ventilated fume hood.

Introduction and Application Scope

This compound(V), with the chemical formula K₃[Cr(O₂)₄], is an inorganic compound notable for containing chromium in the rare +5 oxidation state.[4][5] It is a potent oxidizing agent, a property attributed to its peroxo ligands.[3] While its primary documented use is as a source of singlet oxygen, its potential as an oxidant in organic synthesis remains largely unexplored in published literature.[6]

This document outlines the potential application of this compound(V) for the oxidation of organic sulfides (thioethers). The selective oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry, with the products being valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Based on the known reactivity of other high-valent chromium-oxo and peroxo complexes, it is hypothesized that this compound(V) can serve as an effective reagent for this purpose.[4]

These notes provide a detailed protocol for the synthesis of this compound(V) and a proposed methodology for its application in the oxidation of organic sulfides. It is critical to note that the protocol for sulfide oxidation is predictive and intended as a starting point for experimental investigation.

Data Presentation: Reference Data from Analogous Chromium(V) Oxidants

Direct quantitative data on the oxidation of organic sulfides using this compound is not available in the current body of scientific literature. However, studies on the selective oxidation of sulfides to sulfoxides using oxo(salen)chromium(V) complexes provide valuable insight into the expected reactivity. The following table summarizes kinetic data from such a study, which can serve as a benchmark for researchers exploring the use of this compound(V).

Table 1: Rate Constants for the Oxidation of para-Substituted Phenyl Methyl Sulfides with an Oxo(salen)chromium(V) Complex in Acetonitrile [4]

Substrate (p-X-C₆H₄SCH₃)Substituent (X)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Anisole derivative-OCH₃1.8 x 10⁻²
Toluene derivative-CH₃1.1 x 10⁻²
Benzene derivative-H0.6 x 10⁻²
Chlorobenzene derivative-Cl0.3 x 10⁻²
Nitrobenzene derivative-NO₂0.05 x 10⁻²

The trend in this data, where electron-donating groups on the sulfide accelerate the reaction, suggests an electrophilic attack by the chromium(V) species on the sulfur atom. A similar mechanism is plausible for this compound(V).

Experimental Protocols

Protocol for the Synthesis of this compound(V)

This procedure is adapted from established methods and should be performed with strict temperature control.[2][3]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (30% aqueous solution)

  • Distilled water

  • Ethanol (96%)

  • Diethyl ether

  • Ice-salt bath

Procedure:

  • In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water. The dissolution of potassium hydroxide is exothermic; ensure the solution is thoroughly cooled in an ice bath before proceeding. This step forms potassium chromate (K₂CrO₄) in situ.

  • In a separate beaker, prepare a 15% hydrogen peroxide solution by carefully mixing 20 mL of 30% hydrogen peroxide with 20 mL of distilled water. Cool this solution to 0 °C.

  • Place the beaker containing the potassium chromate solution in an ice-salt bath to maintain a temperature at or below 0 °C.

  • Slowly, and with continuous stirring, add the cold 15% hydrogen peroxide solution to the potassium chromate solution. The color of the solution will change from yellow to a dark red-brown as the product precipitates.

  • After the addition is complete, continue stirring the mixture in the ice-salt bath for an additional 30 minutes.

  • Collect the dark red-brown crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate sequentially with two portions of cold distilled water, followed by two portions of cold 96% ethanol, and finally with one portion of diethyl ether to facilitate drying.

  • Dry the product in a desiccator under vacuum at room temperature. Do not heat the product , as it is thermally unstable and may explode.[2][3] The freshly prepared solid should be used for subsequent reactions.

Proposed Protocol for the Oxidation of Organic Sulfides

This is a theoretical protocol and should be optimized for each specific substrate. Initial experiments should be conducted on a small scale.

Materials:

  • A representative organic sulfide (e.g., thioanisole)

  • Freshly prepared this compound(V)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or acetone)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

  • Saturated aqueous sodium thiosulfate solution

  • Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the organic sulfide (1.0 mmol) in 15 mL of an anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • For selective oxidation to sulfoxide: Weigh 1.1 mmol of freshly prepared this compound(V) and suspend it in 10 mL of the same cold anhydrous solvent. Slowly add this suspension to the stirred sulfide solution over 15-20 minutes, ensuring the temperature remains at 0 °C.

    • For oxidation to sulfone: Use ≥ 2.2 mmol of this compound(V) and follow the same addition procedure.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).

  • Quenching: Once the reaction is complete, or after a predetermined time, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to decompose any unreacted oxidant.

  • Workup: Allow the mixture to warm to room temperature. If a precipitate is present, it may be removed by filtration. Transfer the solution to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired sulfoxide or sulfone.

Visualization of Workflow and Proposed Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Part A: Synthesis of K₃[Cr(O₂)₄] cluster_oxidation Part B: Sulfide Oxidation s1 1. Prepare cold alkaline K₂CrO₄ solution s3 3. Mix reactants at ≤ 0°C s1->s3 s2 2. Prepare cold 15% H₂O₂ s2->s3 s4 4. Isolate product by filtration s3->s4 s5 5. Wash and dry under vacuum s4->s5 o2 2. Slowly add K₃[Cr(O₂)₄] suspension s5->o2 Use freshly prepared reagent o1 1. Dissolve sulfide in anhydrous solvent at 0°C o1->o2 o3 3. Monitor reaction progress o2->o3 o4 4. Quench with Na₂S₂O₃ o3->o4 o5 5. Workup and purify product o4->o5

Caption: A two-part workflow illustrating the synthesis of the oxidant followed by the proposed protocol for sulfide oxidation.

Proposed Reaction Mechanism Diagram

reaction_mechanism Proposed Oxygen Transfer Mechanism reactants R-S-R' (Sulfide) K₃[Cr(O₂)₄] transition_state Transition State [R₂S---O---Cr] reactants:sulfide->transition_state Nucleophilic attack by sulfur reactants:oxidant->transition_state products R-S(=O)-R' (Sulfoxide) Reduced Cr Species transition_state->products:sulfoxide Oxygen atom transfer transition_state->products:cr_byproduct sulfone R-S(=O)₂-R' (Sulfone) products:sulfoxide->sulfone Further oxidation (excess oxidant)

References

Application Notes and Protocols: Potassium Tetraperoxochromate(V) (K₃[Cr(O₂)₄]) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), with the chemical formula K₃[Cr(O₂)₄], is a distinctive inorganic compound characterized by its red-brown color and paramagnetic properties.[1] It is a rare example of a compound containing chromium in the +5 oxidation state, stabilized by four peroxide ligands.[1][2] While it is known to be a potent oxidizing agent and a chemical source of singlet oxygen, its application in mainstream organic synthesis is not widely documented in scientific literature.[1] This document aims to provide a comprehensive overview of the known synthesis and properties of K₃[Cr(O₂)₄] and to extrapolate its potential, yet largely unexplored, applications in the field of organic synthesis based on its chemical nature.

Synthesis of K₃[Cr(O₂)₄]

The preparation of this compound(V) is a well-established inorganic procedure involving the reaction of a chromium(VI) source, such as potassium chromate (K₂CrO₄) or potassium dichromate (K₂Cr₂O₇), with hydrogen peroxide in a strongly alkaline aqueous solution at low temperatures.[1][3] The reaction is exothermic and the product is thermally unstable, necessitating careful temperature control.[3]

Overall Reaction:

2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂[1]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product K2CrO4 Potassium Chromate (K₂CrO₄) Mixing Slow Mixing K2CrO4->Mixing H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Mixing KOH Potassium Hydroxide (KOH, alkaline medium) KOH->Mixing Temp Low Temperature (e.g., 0 °C) Temp->Mixing Precipitation Precipitation Mixing->Precipitation under cold conditions Product This compound(V) (K₃[Cr(O₂)₄]) (red-brown solid) Precipitation->Product

Experimental Protocol: Synthesis of K₃[Cr(O₂)₄]

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • Hydrogen peroxide (15-30% solution)

  • Ethanol (96%)

  • Diethyl ether (optional)

  • Distilled water

  • Ice bath

Equipment:

  • Beakers or Erlenmeyer flasks

  • Refrigerator or freezer

  • Filter paper and funnel

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of potassium chromate in situ by dissolving potassium dichromate and potassium hydroxide in cold distilled water in a beaker.

    • In a separate beaker, chill the hydrogen peroxide solution.

  • Reaction:

    • Place the potassium chromate solution in an ice bath to maintain a temperature at or below 0 °C.

    • Slowly add the cold hydrogen peroxide solution to the potassium chromate solution while stirring continuously. The solution will change color from yellow to red-brown and finally to a dark brown.

    • Keep the reaction mixture in the ice bath or a freezer until all gas evolution (bubbling) has ceased.

  • Isolation and Purification of the Product:

    • Once the reaction is complete, allow the dark red-brown crystals of K₃[Cr(O₂)₄] to precipitate from the cold solution.

    • Carefully decant the supernatant liquid.

    • Wash the crystals twice with small portions of cold distilled water.

    • Subsequently, wash the crystals twice with ethanol to remove water. A final wash with diethyl ether can aid in drying.

    • Collect the crystals by filtration and dry them on a watch glass in the open air.

Safety Precautions:

  • Potassium dichromate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Potassium hydroxide is corrosive. Avoid skin and eye contact.

  • Hydrogen peroxide (at concentrations above 10%) is corrosive.

  • The product, K₃[Cr(O₂)₄], is a strong oxidizer and is reported to be explosive upon heating or shock. Handle with extreme care and in small quantities.

Potential Applications in Organic Synthesis

Despite its powerful oxidizing nature, there is a notable absence of published studies detailing the use of K₃[Cr(O₂)₄] as a reagent in routine organic synthesis. The following sections describe potential applications based on its known property as a source of singlet oxygen. These are theoretical and require experimental validation.

Generation of Singlet Oxygen for Cycloaddition Reactions

K₃[Cr(O₂)₄] is known to decompose to produce singlet oxygen (¹O₂).[1] Singlet oxygen is a valuable reagent in organic synthesis, particularly for [4+2] cycloaddition reactions with conjugated dienes to form endoperoxides.

Potential Reaction Scheme:

Dienes + K₃[Cr(O₂)₄] → Endoperoxides

Singlet_Oxygen_Generation K3CrO8 K₃[Cr(O₂)₄] Decomposition Decomposition (e.g., thermal or in solution) K3CrO8->Decomposition SingletOxygen Singlet Oxygen (¹O₂) Decomposition->SingletOxygen Endoperoxide Endoperoxide Product SingletOxygen->Endoperoxide Diene Conjugated Diene Diene->Endoperoxide

Ene Reactions

Singlet oxygen can also participate in ene reactions with alkenes that possess an allylic hydrogen, leading to the formation of allylic hydroperoxides. These hydroperoxides are versatile intermediates that can be further transformed into other functional groups.

Potential Reaction Scheme:

Alkene (with allylic H) + K₃[Cr(O₂)₄] → Allylic Hydroperoxide

Quantitative Data Summary

Due to the lack of specific applications of K₃[Cr(O₂)₄] in the organic synthesis literature, no quantitative data regarding reaction yields, substrate scope, or optimal conditions can be provided at this time. The tables below are placeholders for future research findings.

Table 1: Potential [4+2] Cycloaddition of Dienes with K₃[Cr(O₂)₄]

EntryDiene SubstrateSolventTemperature (°C)Time (h)ProductYield (%)
1Data not available-----
2Data not available-----

Table 2: Potential Ene Reactions with K₃[Cr(O₂)₄]

EntryAlkene SubstrateSolventTemperature (°C)Time (h)ProductYield (%)
1Data not available-----
2Data not available-----

Conclusion and Future Outlook

This compound(V) is a compound with interesting chemical properties, most notably its ability to act as a strong oxidizing agent and a source of singlet oxygen. However, its practical application in the field of organic synthesis remains largely unexplored and undocumented in peer-reviewed literature. The protocols and potential applications presented here are based on its fundamental chemical reactivity.

For researchers and professionals in drug development, K₃[Cr(O₂)₄] represents an area with potential for novel discoveries. Future work should focus on systematically investigating its reactivity with a range of organic functional groups, determining its efficacy and selectivity in comparison to more established oxidizing agents, and developing safe and reproducible protocols for its use. Given its hazardous nature, any experimental work should be conducted with extreme caution and on a small scale.

References

Application Notes and Protocols: Potassium Tetraperoxochromate(V) as an Oxidant in Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], is a red-brown solid recognized for its potent oxidizing properties.[1] This inorganic compound is a rare example of chromium in the +5 oxidation state and is stabilized by peroxide ligands.[2] While its primary documented use is as a source of singlet oxygen, its strong oxidizing nature suggests significant, albeit largely unexplored, potential as an oxidant in advanced oxidation processes (AOPs) for the degradation of recalcitrant organic pollutants in wastewater.[1][3] AOPs are characterized by the in-situ generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can non-selectively oxidize a broad range of organic contaminants.[4][5]

These application notes provide a hypothetical framework for the utilization of this compound(V) in wastewater treatment, drawing upon its known chemical characteristics and the established principles of AOPs. The protocols outlined below are intended as a starting point for research and development in this novel area.

Synthesis of this compound(V)

The synthesis of this compound(V) is achieved through the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline solution at low temperatures.[3]

Reaction:

2 K₂CrO₄ + 9 H₂O₂ + 2 KOH → 2 K₃[Cr(O₂)₄] + 10 H₂O + O₂[2]

Protocol for Synthesis:

  • Preparation of Solutions:

    • Dissolve 10 g of potassium chromate (K₂CrO₄) and 10 g of potassium hydroxide (KOH) in 50 mL of distilled water in a beaker. This creates a strongly alkaline solution.

    • Prepare a 30% (w/w) solution of hydrogen peroxide (H₂O₂).

  • Reaction Setup:

    • Place the beaker containing the alkaline potassium chromate solution in an ice bath and allow it to cool to approximately 0°C.

    • Cool the hydrogen peroxide solution separately in an ice bath.

  • Addition of Hydrogen Peroxide:

    • Slowly add the chilled 30% hydrogen peroxide solution dropwise to the alkaline chromate solution while stirring continuously. Maintain the temperature of the reaction mixture at or below 0°C.

    • A color change from yellow to deep red-brown will be observed, indicating the formation of the tetraperoxochromate(V) complex.

  • Crystallization and Isolation:

    • Allow the reaction mixture to stand in the ice bath for at least 30 minutes to facilitate the precipitation of dark red-brown crystals of K₃[Cr(O₂)₄].

    • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the crystals with small portions of ice-cold distilled water, followed by cold ethanol, and finally diethyl ether to facilitate drying.

    • Dry the product in a desiccator over a suitable drying agent.

Safety Precautions:

  • Potassium chromate is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE).[6]

  • Potassium hydroxide is corrosive.

  • Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin burns.

  • The reaction is exothermic and temperature control is crucial to prevent the decomposition of the product.[3]

  • This compound(V) is a powerful oxidizer and can form explosive mixtures with reducing agents. It may also explode upon heating.[7][8]

Application in Wastewater Treatment: A Hypothetical Advanced Oxidation Process

The application of this compound(V) in wastewater treatment would be classified as an advanced oxidation process. The proposed mechanism involves the generation of highly reactive oxygen species upon its decomposition in an aqueous medium, which then degrade organic pollutants.

Proposed Degradation Pathway

Proposed pathway for pollutant degradation.

Experimental Protocols for Wastewater Treatment

The following protocols are designed to evaluate the efficacy of this compound(V) for the degradation of organic pollutants in synthetic wastewater.

Protocol 1: Batch Reactor Study for Pollutant Degradation

Objective: To determine the optimal conditions (pH, oxidant dosage, reaction time) for the degradation of a target pollutant.

Materials:

  • Stock solution of this compound(V)

  • Synthetic wastewater containing a model pollutant (e.g., Rhodamine B, phenol)

  • pH meter and buffers

  • Magnetic stirrer and stir bars

  • Reaction vessels (e.g., 250 mL glass beakers)

  • Quenching agent (e.g., sodium sulfite solution)

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC, TOC analyzer)

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a 1 L stock solution of the model pollutant at a concentration of 100 mg/L in deionized water.

    • In a series of 250 mL beakers, place 100 mL of the pollutant solution.

  • pH Adjustment:

    • Adjust the pH of the solutions in each beaker to a range of values (e.g., 3, 5, 7, 9, 11) using dilute H₂SO₄ or NaOH.

  • Initiation of Reaction:

    • To each beaker, add a predetermined dosage of this compound(V) (e.g., 10, 25, 50, 100 mg/L).

    • Start the magnetic stirrer immediately.

  • Sample Collection:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 5 mL aliquot from each beaker.

  • Quenching the Reaction:

    • Immediately add a quenching agent (e.g., 0.1 M sodium sulfite) to the collected sample to stop the oxidation reaction.

  • Analysis:

    • Analyze the concentration of the remaining pollutant in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the dye, or HPLC for colorless organics).

    • Measure the Total Organic Carbon (TOC) to assess the degree of mineralization.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_pollutant Prepare Synthetic Wastewater adjust_ph Adjust pH of Wastewater Samples prep_pollutant->adjust_ph prep_oxidant Prepare K₃[Cr(O₂)₄] Stock Solution add_oxidant Add K₃[Cr(O₂)₄] to Initiate Reaction prep_oxidant->add_oxidant adjust_ph->add_oxidant stir Stir at Constant Temperature add_oxidant->stir sampling Collect Aliquots at Time Intervals stir->sampling quenching Quench Reaction sampling->quenching measure_pollutant Measure Pollutant Concentration (e.g., HPLC, UV-Vis) quenching->measure_pollutant measure_toc Measure Total Organic Carbon (TOC) quenching->measure_toc calc_degradation Calculate Degradation Efficiency (%) measure_pollutant->calc_degradation measure_toc->calc_degradation plot_data Plot Kinetic Data calc_degradation->plot_data

Workflow for evaluating pollutant degradation.

Data Presentation and Analysis

The quantitative data obtained from the experiments should be summarized in tables for easy comparison.

Table 1: Hypothetical Degradation Efficiency of Rhodamine B (%)

Oxidant Dosage (mg/L)pH 3pH 5pH 7pH 9pH 11
10 4555605040
25 6575857060
50 8092988875
100 9599>999585

Table 2: Hypothetical TOC Removal Efficiency (%) after 120 min

Oxidant Dosage (mg/L)pH 3pH 5pH 7pH 9pH 11
10 2025302218
25 3545554030
50 5065756045
100 6580907560

Analytical Methodologies

Accurate monitoring of pollutant degradation is crucial for evaluating the effectiveness of the treatment process.

High-Performance Liquid Chromatography (HPLC):

  • Application: Quantification of organic pollutants and their degradation intermediates.

  • Typical Setup: A C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile and water. A UV-Vis or diode array detector is commonly used.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: Identification and quantification of volatile and semi-volatile organic degradation byproducts.

  • Procedure: Samples are typically extracted with an organic solvent, concentrated, and then injected into the GC-MS system.

Total Organic Carbon (TOC) Analysis:

  • Application: Measurement of the total amount of organically bound carbon in a sample, providing an indication of the extent of mineralization.

  • Principle: Organic carbon is oxidized to CO₂, which is then detected and quantified.

Logical Relationships of Experimental Parameters

The efficiency of the wastewater treatment process is influenced by several interconnected parameters.

LogicalRelationships oxidant_dosage Oxidant Dosage ros_generation ROS Generation oxidant_dosage->ros_generation influences ph pH ph->ros_generation influences reaction_time Reaction Time degradation_eff Degradation Efficiency reaction_time->degradation_eff influences temperature Temperature temperature->ros_generation influences ros_generation->degradation_eff determines pollutant_type Pollutant Type pollutant_type->degradation_eff affects

Interplay of key experimental parameters.

Conclusion and Future Directions

This compound(V) presents a promising yet understudied avenue for the treatment of contaminated wastewater. Its strong oxidizing power suggests a high potential for the degradation of persistent organic pollutants. The protocols and frameworks provided herein offer a foundational approach for researchers to systematically investigate its efficacy, optimize reaction conditions, and elucidate the underlying degradation mechanisms.

Future research should focus on:

  • Detailed kinetic studies to understand the reaction rates and pathways for various classes of pollutants.

  • Identification of degradation byproducts and assessment of their toxicity.

  • Evaluation of the process on real industrial wastewater samples.

  • Investigation of the fate of chromium in the treated effluent and the development of methods for its removal or recovery to mitigate potential environmental concerns associated with chromium.[9][10]

  • A thorough cost-benefit analysis compared to established AOPs.

By exploring these areas, the scientific community can determine the viability of this compound(V) as a novel and effective tool in the arsenal of advanced oxidation processes for wastewater remediation.

References

Application Notes and Protocols for the Degradation of Organic Pollutants Using Potassium Tetraperoxochromate (K₃CrO₈)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), with the chemical formula K₃[Cr(O₂)₄], is a red-brown paramagnetic solid known for being a rare example of a chromium compound in the +5 oxidation state.[1][2] This inorganic compound is a potent oxidizing agent and serves as a source of singlet oxygen (¹O₂) and, upon decomposition, can generate hydroxyl radicals (•OH).[1][3][4] These reactive oxygen species (ROS) are highly effective in the degradation of a wide range of organic pollutants, breaking them down into simpler, less harmful substances. This makes K₃CrO₈ a promising reagent for advanced oxidation processes (AOPs) in water and wastewater treatment.[5]

These application notes provide detailed protocols for the synthesis of this compound and its application in the degradation of organic pollutants. It also includes a summary of available quantitative data and a visualization of the underlying chemical pathways.

Data Presentation

The degradation of organic pollutants using this compound is an area of ongoing research. While the degradation of 4-chlorophenol has been reported, specific quantitative data for a wide range of other organic pollutants, including many common dyes, is not extensively available in the reviewed literature. The following table summarizes the available data.

Organic PollutantInitial ConcentrationK₃CrO₈ ConcentrationpHReaction TimeDegradation Efficiency (%)Total Organic Carbon (TOC) Removal (%)Reference
4-Chlorophenol100 mg/LNot Specified3-11Not SpecifiedDegradation successfully achievedNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of this compound (K₃CrO₈)

This protocol describes the synthesis of this compound from potassium dichromate.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ethanol (optional, for washing)

  • Diethyl ether (optional, for washing)

  • Beakers

  • Ice bath

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Preparation of Alkaline Chromate Solution:

    • In a beaker, dissolve 5 grams of potassium dichromate and 5 grams of potassium hydroxide in 20 mL of cold distilled water.[6] Note that the dissolution of potassium hydroxide is exothermic.

    • Cool the resulting solution in an ice bath to below 0 °C.[2]

  • Preparation of Hydrogen Peroxide Solution:

    • In a separate beaker, prepare a 15% hydrogen peroxide solution by mixing 20 mL of 30% H₂O₂ with 20 mL of distilled water.[6]

    • Cool the hydrogen peroxide solution in an ice bath.

  • Reaction:

    • Slowly add the cold 15% hydrogen peroxide solution to the cold alkaline chromate solution while stirring continuously.[2][6]

    • Maintain the temperature of the reaction mixture below 0 °C using the ice bath, as the reaction is exothermic.

    • The solution will change color from yellow to red-brown and finally to a dark brown, with the precipitation of dark red-brown crystals of K₃CrO₈.[2][4]

  • Isolation and Purification:

    • Allow the reaction mixture to stand in the ice bath for about 15 minutes to ensure complete precipitation.

    • Separate the crystals by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the collected crystals with two small portions of cold distilled water, followed by optional washes with cold ethanol and diethyl ether to facilitate drying.[2]

  • Drying:

    • Dry the final product on a watch glass or in a desiccator at room temperature. The compound decomposes at higher temperatures.[2]

Safety Precautions:

  • Potassium dichromate is toxic and carcinogenic.

  • Potassium hydroxide is corrosive.

  • Concentrated hydrogen peroxide is a strong oxidizer and can cause burns.

  • This compound is a strong oxidizer and may be explosive upon shock or heating.[2]

  • All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Protocol 2: Degradation of Organic Pollutants

This protocol provides a general procedure for the degradation of an organic pollutant in an aqueous solution using synthesized K₃CrO₈.

Materials:

  • This compound (K₃CrO₈)

  • Organic pollutant stock solution (e.g., 4-chlorophenol, Rhodamine B)

  • Distilled water

  • pH meter

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., beaker or flask)

  • Analytical instrument for monitoring degradation (e.g., UV-Vis spectrophotometer, HPLC)

  • Total Organic Carbon (TOC) analyzer

Procedure:

  • Preparation of Reaction Solution:

    • Prepare a known concentration of the organic pollutant solution in a reaction vessel.

    • Adjust the pH of the solution to the desired value using dilute acid or base. The oxidative capacity of the K₃CrO₈ system is reported to be active over a wide pH range (3-11).[5]

  • Initiation of Degradation:

    • Add a predetermined amount of solid K₃CrO₈ to the pollutant solution while stirring. The optimal concentration of K₃CrO₈ will depend on the specific pollutant and its concentration and should be determined experimentally.

    • Start a timer immediately upon the addition of the oxidant.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquots if necessary (e.g., by adding a reducing agent like sodium sulfite) to stop the degradation process.

    • Analyze the concentration of the organic pollutant in the aliquots using a suitable analytical technique (e.g., measure the absorbance at the λmax of the dye using a UV-Vis spectrophotometer or use HPLC for colorless pollutants).

  • Determination of Degradation Efficiency:

    • Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration of the pollutant and Cₜ is the concentration at time t.

  • TOC Analysis:

    • To determine the extent of mineralization, measure the Total Organic Carbon (TOC) of the solution before the reaction and after the degradation is complete.

    • Calculate the TOC removal efficiency using a similar formula as for degradation efficiency.

Visualizations

Synthesis of this compound

Synthesis_of_K3CrO8 K2Cr2O7 Potassium Dichromate (K₂Cr₂O₇) K2CrO4 Potassium Chromate (K₂CrO₄) K2Cr2O7->K2CrO4 + KOH KOH Potassium Hydroxide (KOH) CrO8_V This compound(V) (K₃CrO₈) K2CrO4->CrO8_V + H₂O₂ (excess, <0°C) H2O2 Hydrogen Peroxide (H₂O₂) H2O2->CrO8_V H2O Water (H₂O) O2 Oxygen (O₂)

Caption: Synthesis pathway of this compound (K₃CrO₈).

Degradation of Organic Pollutants

Degradation_Pathway K3CrO8 This compound(V) (K₃[Cr(O₂)₄]) Decomposition Decomposition in H₂O K3CrO8->Decomposition ROS Reactive Oxygen Species (ROS) Decomposition->ROS SingletOxygen Singlet Oxygen (¹O₂) ROS->SingletOxygen HydroxylRadical Hydroxyl Radical (•OH) ROS->HydroxylRadical Intermediates Degradation Intermediates SingletOxygen->Intermediates HydroxylRadical->Intermediates OrganicPollutant Organic Pollutant (e.g., Dyes, Phenols) OrganicPollutant->Intermediates Oxidation by ¹O₂ and •OH EndProducts End Products (CO₂, H₂O, mineral salts) Intermediates->EndProducts Further Oxidation

Caption: General mechanism for organic pollutant degradation by K₃CrO₈.

References

Application Notes and Protocols: Exploring the Potential of Potassium Tetraperoxochromate(V) in Photodynamic Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are designed to serve as a foundational guide for exploring the potential of potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]) in photodynamic therapy (PDT) research. It is critical to note that, as of the current scientific literature, dedicated studies on the application of this compound(V) as a photosensitizer in PDT are limited. Therefore, the information presented herein is largely based on the known chemical properties of the compound, particularly its ability to generate singlet oxygen, and is extrapolated from established principles of photodynamic therapy and research on other metal-based photosensitizers. All experimental protocols are provided as starting points and will require significant optimization and validation.

Introduction to this compound(V)

This compound(V), with the chemical formula K₃[Cr(O₂)₄], is an inorganic compound notable for containing chromium in a rare +5 oxidation state.[1] It is a red-brown, paramagnetic solid that is known to be a source of singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy.[1] The compound is synthesized by the reaction of a chromium(VI) source, such as potassium chromate or dichromate, with hydrogen peroxide in a strongly alkaline solution at low temperatures.[2][3] The peroxo ligands surrounding the chromium core are crucial to its potential as a photosensitizer. While its explosive nature when heated or mixed with reducing agents necessitates careful handling, its unique chemical properties warrant investigation into its potential therapeutic applications.[3][4]

Hypothetical Mechanism of Action in Photodynamic Therapy

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, primarily through the generation of reactive oxygen species (ROS).[5][6] For this compound(V), we hypothesize a mechanism that leverages its inherent ability to produce singlet oxygen upon activation.

Upon irradiation with light of a suitable wavelength, the K₃[Cr(O₂)₄] complex could be excited to a higher energy state. This excited state can then transfer its energy to ground-state molecular oxygen (³O₂), converting it to the highly reactive singlet oxygen (¹O₂). This process is characteristic of a Type II photodynamic mechanism. The generated singlet oxygen can then induce oxidative damage to essential cellular components, such as lipids, proteins, and nucleic acids, ultimately leading to apoptosis or necrosis of the target cancer cells.

PDT_Mechanism cluster_0 Cellular Environment K3[Cr(O2)4] K₃[Cr(O₂)₄] (Ground State) Excited_K3[Cr(O2)4] K₃[Cr(O₂)₄]* (Excited State) K3[Cr(O2)4]->Excited_K3[Cr(O2)4] Light Activation (hν) Excited_K3[Cr(O2)4]->K3[Cr(O2)4] Energy Release 1O2 ¹O₂ (Singlet Oxygen) Excited_K3[Cr(O2)4]->1O2 Energy Transfer O2 ³O₂ (Molecular Oxygen) Cell_Damage Oxidative Stress & Cellular Damage 1O2->Cell_Damage Cell_Death Apoptosis / Necrosis Cell_Damage->Cell_Death Synthesis_Workflow Start Start: Prepare Reagents Dissolve Dissolve K₂Cr₂O₇ and KOH in H₂O Start->Dissolve Cool_Chromate Cool Chromate Solution (0°C) Dissolve->Cool_Chromate Cool_H2O2 Cool 30% H₂O₂ (0°C) Dissolve->Cool_H2O2 Reaction Slowly Add H₂O₂ to Chromate Solution with Stirring Cool_Chromate->Reaction Cool_H2O2->Reaction Crystallization Allow Crystallization in Ice Bath Reaction->Crystallization Separation Decant Supernatant Crystallization->Separation Washing Wash Crystals (H₂O, EtOH, Ether) Separation->Washing Drying Dry Crystals at Room Temp. Washing->Drying End End: K₃[Cr(O₂)₄] Product Drying->End InVivo_Workflow Start Start: Tumor Model Establishment Tumor_Induction Induce Subcutaneous Tumors in Mice Start->Tumor_Induction Grouping Randomize Mice into Treatment Groups Tumor_Induction->Grouping Administration Administer K₃[Cr(O₂)₄] Formulation (e.g., Intravenously) Grouping->Administration Irradiation Irradiate Tumor Site with Light at Specific Time Point Administration->Irradiation Monitoring Monitor Tumor Growth and Animal Well-being Irradiation->Monitoring Endpoint Endpoint Analysis: Tumor Excision, Histology, and Biomarker Analysis Monitoring->Endpoint End End: Evaluate Therapeutic Efficacy Endpoint->End

References

Potassium Tetraperoxochromate (K₃CrO₈): A Versatile Tool for Inducing Reactive Oxygen Species in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V) (K₃CrO₈) is a unique inorganic compound notable for containing chromium in a rare +5 oxidation state.[1] This red-brown paramagnetic solid is a potent source of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), upon decomposition in aqueous solutions.[1] Its ability to generate a cascade of ROS, including superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), makes it a valuable tool for researchers studying oxidative stress and its implications in various physiological and pathological processes. These application notes provide a comprehensive overview of K₃CrO₈, its properties, and detailed protocols for its use in inducing oxidative stress in cell cultures for research and drug development applications.

WARNING: this compound is a highly energetic and potentially explosive compound, especially when heated or mixed with combustible materials.[2] It is also a strong irritant and corrosive.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Properties of this compound

PropertyValue/DescriptionReference(s)
Chemical Formula K₃[Cr(O₂)₄][1]
Molar Mass 297.286 g/mol [1]
Appearance Red-brown solid[1]
Oxidation State of Cr +5[1][3]
Primary ROS Generated Singlet Oxygen (¹O₂)[1]
Other ROS Generated Hydrogen peroxide, superoxide radicals, hydroxyl radicals
Solubility in Water Sparingly soluble[2][4]
Stability Decomposes at higher temperatures; stable in alkaline solutions[1][3]
Hazards Explosive, strong oxidizer, irritant, corrosive[2]

Mechanism of ROS Generation

The primary utility of K₃CrO₈ in biological research stems from its controlled decomposition in aqueous media to produce a variety of reactive oxygen species. The decomposition is a complex process, but it is understood to primarily yield singlet oxygen.

The overall reaction for the synthesis of K₃CrO₈ involves the reaction of potassium chromate with hydrogen peroxide in an alkaline solution.[1]

2 CrO₄²⁻ + 9 H₂O₂ + 2 OH⁻ → 2 [Cr(O₂)₄]³⁻ + 10 H₂O + O₂[1]

In solution, the [Cr(O₂)₄]³⁻ anion is unstable and decomposes, releasing singlet oxygen. While the precise quantum yield of singlet oxygen from K₃CrO₈ in biological media has not been extensively reported, its efficacy as a ¹O₂ source is well-established.[1]

The decomposition can be represented logically as follows:

cluster_ROS Generated ROS K3CrO8 K₃CrO₈ in aqueous solution Decomposition Decomposition K3CrO8->Decomposition ROS Reactive Oxygen Species (ROS) Decomposition->ROS Generates Singlet_Oxygen Singlet Oxygen (¹O₂) Superoxide Superoxide (O₂⁻) H2O2 Hydrogen Peroxide (H₂O₂) Hydroxyl Hydroxyl Radical (•OH)

Figure 1. Decomposition of K₃CrO₈ to generate ROS.

Applications in Research and Drug Development

The ability of K₃CrO₈ to generate a mixture of ROS, particularly singlet oxygen, makes it a valuable tool for:

  • Inducing Oxidative Stress: To study the cellular responses to oxidative damage in a controlled manner.

  • Investigating Cell Signaling Pathways: To elucidate the role of ROS in activating specific signaling cascades, such as the MAPK pathways (JNK, p38).[5][6][7]

  • Screening for Antioxidant Compounds: To evaluate the efficacy of potential drug candidates in mitigating oxidative stress.

  • Modeling Disease Pathologies: To mimic the oxidative stress conditions associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

  • Studying Cell Death Mechanisms: To differentiate between apoptosis and necrosis induced by different ROS profiles.[8][9]

Experimental Protocols

5.1 Preparation of K₃CrO₈ Stock Solution

Caution: Due to its instability and potential for explosive decomposition, it is recommended to prepare fresh solutions of K₃CrO₈ for each experiment. Do not store stock solutions.

  • Materials:

    • This compound (K₃CrO₈) powder

    • Sterile, ice-cold phosphate-buffered saline (PBS) or serum-free cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • In a fume hood, carefully weigh the desired amount of K₃CrO₈ powder.

    • Immediately dissolve the powder in ice-cold PBS or serum-free medium to the desired stock concentration (e.g., 10 mM). Work quickly to minimize decomposition.

    • Gently vortex the solution until the K₃CrO₈ is fully dissolved. The solution will have a characteristic red-brown color.

    • Use the freshly prepared solution immediately for your experiments.

5.2 Protocol for Inducing Oxidative Stress in Cell Culture

This protocol provides a general guideline for inducing oxidative stress in adherent cell cultures. The optimal concentration of K₃CrO₈ and the incubation time will need to be determined empirically for each cell line and experimental setup.

  • Materials:

    • Adherent cells cultured in appropriate multi-well plates

    • Complete cell culture medium

    • Freshly prepared K₃CrO₈ stock solution

    • Sterile PBS

  • Procedure:

    • Seed cells in a multi-well plate and grow to the desired confluency (typically 70-80%).

    • Prepare a series of dilutions of the K₃CrO₈ stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM). Include a vehicle control (medium only).

    • Remove the complete medium from the cells and wash once with sterile PBS.

    • Add the K₃CrO₈-containing medium (or vehicle control) to the respective wells.

    • Incubate the cells for the desired period (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) at 37°C in a CO₂ incubator.

    • After the incubation period, remove the treatment medium and wash the cells twice with PBS.

    • Proceed with downstream analysis (e.g., cell viability assays, ROS detection, Western blotting for signaling pathway activation).

Start Start: Seed Cells Culture Culture to 70-80% Confluency Start->Culture Prepare_K3CrO8 Prepare Fresh K₃CrO₈ Solution Culture->Prepare_K3CrO8 Wash_Cells1 Wash Cells with PBS Prepare_K3CrO8->Wash_Cells1 Treat_Cells Treat Cells with K₃CrO₈ (and Vehicle Control) Wash_Cells1->Treat_Cells Incubate Incubate at 37°C Treat_Cells->Incubate Wash_Cells2 Wash Cells with PBS (2x) Incubate->Wash_Cells2 Analysis Downstream Analysis Wash_Cells2->Analysis End End Analysis->End

Figure 2. General workflow for inducing oxidative stress with K₃CrO₈.

5.3 Measurement of Intracellular ROS

Several fluorescent probes can be used to measure the intracellular generation of ROS. Dihydroethidium (DHE) is commonly used for superoxide, and 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a general ROS indicator.

  • Materials:

    • Cells treated with K₃CrO₈ as described in Protocol 5.2

    • DHE or DCFH-DA stock solution (in DMSO)

    • Serum-free medium or PBS

    • Fluorescence microscope or plate reader

  • Procedure (using DCFH-DA):

    • After K₃CrO₈ treatment, wash the cells twice with warm PBS.

    • Prepare a working solution of DCFH-DA (e.g., 10 µM) in serum-free medium.

    • Incubate the cells with the DCFH-DA working solution for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with PBS to remove excess probe.

    • Immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation/emission ~485/535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

Key Signaling Pathways Activated by K₃CrO₈-Induced ROS

The ROS generated by K₃CrO₈, particularly singlet oxygen, can activate several stress-responsive signaling pathways. The mitogen-activated protein kinase (MAPK) pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, are key responders to oxidative stress.[5][6][7] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis, inflammation, and adaptation.

K3CrO8 K₃CrO₈ ROS Singlet Oxygen (¹O₂) & other ROS K3CrO8->ROS Decomposition MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 MKK3_6 MKK3/6 MAPKKK->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Phosphorylates p38->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Apoptosis, Inflammation, etc.) Transcription_Factors->Cellular_Response Regulates Gene Expression

Figure 3. Activation of JNK and p38 MAPK pathways by K₃CrO₈-induced ROS.

Data Presentation

Quantitative data from experiments using K₃CrO₈ should be presented in a clear and organized manner. Below are examples of tables for presenting typical results.

Table 1: Dose-Response of K₃CrO₈ on Cell Viability

K₃CrO₈ Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1095 ± 4.8
5082 ± 6.1
10065 ± 7.3
25041 ± 5.9
50022 ± 4.5

Table 2: Time-Course of Intracellular ROS Production

Time (minutes)Relative Fluorescence Units (RFU) (Mean ± SD)
0100 ± 8
15250 ± 15
30480 ± 25
60620 ± 31
120450 ± 22

Safety and Disposal

Safety Precautions:

  • Always handle K₃CrO₈ in a certified chemical fume hood.

  • Wear appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Do not heat K₃CrO₈ or mix it with flammable or combustible materials. [2]

  • Use non-metallic spatulas for handling the powder.

  • Prepare solutions fresh and use them immediately. Do not store solutions.

Disposal:

  • Decompose any remaining K₃CrO₈ solutions and contaminated materials by adding a reducing agent such as sodium bisulfite or sodium thiosulfate until the red-brown color disappears.

  • Dispose of the neutralized waste according to your institution's hazardous waste disposal guidelines.

Conclusion

This compound is a powerful tool for generating reactive oxygen species, particularly singlet oxygen, in a controlled manner for in vitro studies. Its application can provide valuable insights into the mechanisms of oxidative stress, cellular signaling, and the efficacy of antioxidant therapies. By following the provided protocols and adhering to strict safety precautions, researchers can effectively utilize K₃CrO₈ to advance their studies in various fields of biomedical research and drug development.

References

Application Notes and Protocols for Reactions Involving Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the experimental setup for reactions involving potassium tetraperoxochromate (K₃[Cr(O₂)₄]), a unique chromium(V) compound. Due to its hazardous nature, all procedures should be conducted with strict adherence to safety protocols in a well-equipped laboratory setting.

Introduction

This compound(V) is a red-brown, paramagnetic solid that serves as a rare example of chromium in the +5 oxidation state.[1] It is a potent oxidizing agent and is known to be a source of singlet oxygen.[1] Its high reactivity and potential for explosive decomposition necessitate careful handling and specialized experimental setups.

Safety Precautions

Extreme caution is advised when working with this compound.

  • Toxicity and Carcinogenicity: this compound is considered highly toxic and is likely a carcinogen, similar to other hexavalent chromium compounds.[2] Avoid inhalation of dust and any direct contact with skin.[2]

  • Explosive Hazard: The solid compound is sensitive to shock and friction and can explode violently upon heating.[3] Mixtures with reducing agents such as aluminum, sulfur, or red phosphorus are extremely sensitive and can detonate.[3] Even small quantities (as low as 10 mg) can explode with a loud crack.[3]

  • Corrosive Nature: The compound is a strong irritant and corrosive, causing a stinging sensation and bleaching of the skin upon contact, similar to concentrated hydrogen peroxide.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber), and chemical safety goggles or a face shield.[4] Work should be performed in a chemical fume hood.

Synthesis of this compound (K₃[Cr(O₂)₄])

The synthesis of this compound is achieved through the reaction of a chromium(VI) source with hydrogen peroxide in a strongly alkaline solution at low temperatures.[5]

ReagentsEquipment
Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)Beakers or Erlenmeyer flasks
Potassium Hydroxide (KOH)Ice bath or refrigerator
Hydrogen Peroxide (H₂O₂) (15-30% solution)Glass stirring rod
Distilled WaterFiltration apparatus (e.g., Büchner funnel)
Ethanol (96%)Watch glass or petri dish
Diethyl Ether (optional)

This protocol is adapted from established laboratory procedures.[2]

  • Preparation of Alkaline Chromate Solution:

    • In a beaker, dissolve 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide in 20 mL of cold distilled water. Note that the dissolution of potassium hydroxide is exothermic.[2]

    • The orange dichromate solution will turn yellow upon the formation of potassium chromate in the alkaline medium.[6]

    • Cool the solution in an ice bath to at or below 0°C.[3]

  • Preparation of Hydrogen Peroxide Solution:

    • Prepare a 15% hydrogen peroxide solution by mixing equal volumes of 30% hydrogen peroxide and distilled water.[2] It is crucial to use a diluted solution to control the exothermic reaction and prevent runaway decomposition.[2]

    • Cool the hydrogen peroxide solution in an ice bath.

  • Reaction and Precipitation:

    • Slowly add the cold 15% hydrogen peroxide solution to the cold alkaline chromate solution with constant, gentle stirring.[3] The addition should be dropwise to maintain a low temperature.

    • The solution will change color from yellow to red-brown and finally to a dark brown, opaque mixture.[3]

    • Allow the reaction mixture to stand in the ice bath for at least 15 minutes to two hours to allow for the complete precipitation of the dark red-brown crystals of this compound.[2][6]

  • Isolation and Purification:

    • Carefully decant the supernatant liquid.[3]

    • Wash the crystals twice with small portions of ice-cold distilled water (approximately 7 mL each).[3]

    • Subsequently, wash the crystals with cold 96% ethanol (2 x 7 mL).[3] An optional wash with diethyl ether can aid in drying.[3]

    • Collect the crystals by vacuum filtration.

  • Drying and Storage:

    • Spread the crystals on a watch glass or petri dish and allow them to air dry in a well-ventilated area, away from heat and light.[3]

    • The dry solid can be stored indefinitely in a tightly sealed container in a dry and clean environment.[7]

Starting MaterialTypical YieldReference
5.0 g Potassium Dichromate~7.0 g (approx. 70%)Benchchem
4.5 g Potassium Dichromate8.73 g (97.6%)YouTube

Characterization

Due to the compound's instability, characterization methods should be chosen and performed with care.

  • Physical Properties: Dark brown crystalline solid, sparingly soluble in water, and insoluble in ethanol and diethyl ether.[3]

  • Thermal Analysis: The compound is thermally unstable and decomposes explosively upon heating, with decomposition reported to begin around 70°C.[1] Controlled thermal analysis (TGA/DTA) is hazardous and should only be attempted with extreme caution and specialized equipment.

Reactions Involving this compound

The primary application of this compound is as a source of reactive oxygen species, particularly singlet oxygen.[1]

  • In aqueous solutions, this compound is sparingly soluble and slowly decomposes to produce oxygen.[7]

  • Upon acidification, the [Cr(O₂)₄]³⁻ ion rapidly disproportionates to form the deep blue chromium(VI) oxide peroxide (CrO₅), which subsequently decomposes to chromium(III) and oxygen.[3][7]

  • As a potent oxidizing agent, this compound reacts vigorously with reducing agents.[2]

  • Mixtures with substances like red phosphorus can be friction-sensitive and detonate.[3]

  • The decomposition of this compound can be utilized as a chemical source of singlet oxygen for various applications in chemical synthesis and biological studies.[1][8]

  • When added to aqueous media, it can also generate hydrogen peroxide, superoxide radicals, and hydroxyl radicals.[9]

Note: Detailed experimental protocols for the reaction of this compound with specific organic substrates are not widely reported, likely due to its high and often non-selective reactivity and the associated safety hazards. Research in this area would require careful design of experiments to control the reaction conditions and ensure safety.

Diagrams

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Product Isolation K2Cr2O7 K₂Cr₂O₇ + KOH in H₂O Mixing Slow addition at ≤ 0°C K2Cr2O7->Mixing H2O2 15% H₂O₂ Solution H2O2->Mixing Precipitation Precipitation of K₃[Cr(O₂)₄] Mixing->Precipitation Filtration Decantation & Washing (H₂O, Ethanol) Precipitation->Filtration Drying Air Drying Filtration->Drying Product K₃[Cr(O₂)₄] Crystals Drying->Product

Caption: Workflow for the synthesis of this compound.

Reaction_Mechanism CrO4 2 CrO₄²⁻ (Chromate(VI)) Intermediate 2 [Cr(O₂)₄]²⁻ (Tetraperoxochromate(VI)) CrO4->Intermediate Step 1: Ligand Exchange H2O2_1 + 8 H₂O₂ Product 2 [Cr(O₂)₄]³⁻ (Tetraperoxochromate(V)) Intermediate->Product Step 2: Reduction H2O2_2 + H₂O₂ + 2 OH⁻ Byproducts + 10 H₂O + O₂

Caption: Two-step reaction mechanism for the formation of K₃[Cr(O₂)₄].

References

Application Notes and Protocols for the Purification of Synthesized Potassium Tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of synthesized potassium tetraperoxochromate (K₃Cr(O₂)₄), a compound of interest for its unusual chromium(V) oxidation state and its applications as a source of singlet oxygen. The following sections detail the purification procedures, present relevant quantitative data, and offer visual guides to the experimental workflows.

Introduction

This compound(V) is synthesized by the reaction of a chromium(VI) source, such as potassium chromate or dichromate, with hydrogen peroxide in a strongly alkaline environment at low temperatures. The crude product precipitates from the reaction mixture as dark red-brown crystals. Due to the nature of the synthesis, the initial product contains various impurities, including unreacted starting materials like potassium hydroxide and other soluble salts. Effective purification is crucial to obtain a product of high purity for subsequent applications and characterization.

The primary and most widely documented method for purifying this compound is a sequential washing procedure. Recrystallization, a common technique for purifying crystalline solids, is not a well-established method for this compound, likely due to its thermal instability and tendency to decompose at elevated temperatures.

Purification Protocol: Sequential Washing

This protocol describes the standard method for purifying crude this compound by washing with a series of cold solvents to remove impurities.

Materials and Equipment:

  • Crude this compound precipitate

  • Distilled water, ice-cold

  • Ethanol (96% or absolute), ice-cold

  • Diethyl ether (optional), ice-cold

  • Beakers or Erlenmeyer flasks

  • Buchner funnel and flask (for vacuum filtration) or equipment for decantation

  • Filter paper

  • Spatula

  • Ice bath

  • Vacuum source (if using vacuum filtration)

  • Drying apparatus (e.g., desiccator)

Experimental Procedure:

  • Isolation of the Crude Product:

    • Separate the crystalline precipitate of this compound from the reaction mixture. This is typically achieved by vacuum filtration using a Buchner funnel or by careful decantation of the supernatant liquid. Decantation is effective as the crystals form a compact layer at the bottom of the reaction vessel.

  • Washing with Cold Distilled Water:

    • Wash the collected crystals with a small volume of ice-cold distilled water. This step is crucial for removing residual potassium hydroxide and other water-soluble impurities.

    • Perform this wash two times, using approximately 7 ml of cold water for each rinse for a synthesis starting from 5 grams of potassium dichromate.

    • After each wash, separate the crystals from the washing solution by filtration or decantation.

  • Washing with Cold Alcohol:

    • Subsequently, wash the crystals with ice-cold ethanol. This step removes any remaining water and some organic-soluble impurities.

    • Similar to the water wash, perform two rinses with approximately 7 ml of cold ethanol each.

    • Ensure the filtrate runs clear after the alcohol washes, indicating the removal of impurities.

  • Optional Washing with Diethyl Ether:

    • For rapid drying, an optional final wash with a small amount of ice-cold diethyl ether can be performed. This step helps to remove the ethanol and facilitates the evaporation of residual solvent.

  • Drying the Purified Product:

    • After the final wash, transfer the purified crystals to a clean, dry surface, such as a watch glass or filter paper, and allow them to air-dry. For more rigorous drying, use a desiccator under vacuum.

    • The final product should be a free-flowing, dark red-brown crystalline solid.

Safety Precautions:

  • This compound is a strong oxidizing agent and can be explosive when heated or subjected to shock.

  • The starting materials, particularly potassium dichromate (a suspected carcinogen) and concentrated potassium hydroxide (corrosive), are hazardous.

  • Hydrogen peroxide at high concentrations is also corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle the compound with care and avoid grinding or subjecting it to friction.

  • Store the purified, dry product in a cool, dry, and well-ventilated area away from combustible materials. The solid can be stored indefinitely if kept dry.

Quantitative Data

The following table summarizes the expected yield and purity of this compound purified by the sequential washing method.

ParameterValueReference
Starting Material 5 grams Potassium Dichromate
Typical Yield ~7 grams (approximately 70%)
Purity Assessment Elemental Analysis
Theoretical Potassium Content39.5%
Theoretical Chromium Content17.5%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the synthesis and purification workflow for this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage K2Cr2O7 Potassium Dichromate Reaction Reaction at 0°C in Alkaline Medium K2Cr2O7->Reaction KOH Potassium Hydroxide KOH->Reaction H2O2 Hydrogen Peroxide (15-30%) H2O2->Reaction Crude_Precipitate Crude K3Cr(O2)4 Precipitate Reaction->Crude_Precipitate Isolation Isolation (Filtration/Decantation) Crude_Precipitate->Isolation Wash_H2O Wash with Cold H2O (x2) Isolation->Wash_H2O Wash_EtOH Wash with Cold Ethanol (x2) Wash_H2O->Wash_EtOH Wash_Ether Optional Wash with Diethyl Ether Wash_EtOH->Wash_Ether Drying Drying (Air/Desiccator) Wash_EtOH->Drying Wash_Ether->Drying Pure_Product Purified K3Cr(O2)4 Crystals Drying->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Purification_Logic cluster_washing Washing Steps Crude Crude Product (K3Cr(O2)4 + Impurities) Step1 Wash with Cold Water Crude->Step1 Impurities Impurities: - Excess KOH - Soluble Salts - Water Step2 Wash with Cold Ethanol Step1->Step2 Removed1 Removed: - KOH - Soluble Salts Step1->Removed1 Step3 Optional Wash with Diethyl Ether Step2->Step3 Removed2 Removed: - Water Step2->Removed2 Pure Pure, Dry K3Cr(O2)4 Step2->Pure Removed3 Removed: - Ethanol Step3->Removed3 Step3->Pure

Caption: Logical flow of the purification process showing the removal of specific impurities at each washing step.

handling and storage procedures for potassium tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling, storage, and use of potassium tetraperoxochromate (K₃[Cr(O₂)₄]). Researchers must adhere to these protocols to mitigate the significant risks associated with this highly reactive and explosive compound.

Physicochemical and Hazard Properties

This compound is a red-brown crystalline solid.[1][2] It is notable for containing chromium in the rare +5 oxidation state.[2] The compound is sparingly soluble in water and is reported to be insoluble in ethanol and diethyl ether.[1] The solid is not hygroscopic and can be stored for extended periods if kept dry.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical FormulaK₃[Cr(O₂)₄][1][2]
Molar Mass297.286 g/mol [4]
AppearanceRed-brown to dark brown crystalline solid[1][2]
Solubility in WaterSparingly soluble[1][3][5]
Solubility in Organic SolventsInsoluble in ethanol and diethyl ether[1]
StabilityStable in alkaline environments; decomposes in neutral or acidic solutions.[6]

Table 2: Hazard Profile of this compound

HazardDescriptionSource(s)
Explosive Explodes upon heating. Sensitive to shock and friction.[1]
Decomposition Temperature 70 °C (158 °F)[4]
Incompatibilities Strong reducing agents (e.g., aluminum, sulfur, red phosphorus), combustible materials, organic substances.[1][7]
Health Hazards Strong irritant and corrosive. Toxic and likely a carcinogen, similar to other hexavalent chromium compounds.[1][5]

Safe Handling and Storage Workflow

The following workflow diagram outlines the critical decision points and procedures for the safe handling and storage of this compound.

Safe Handling and Storage Workflow for this compound cluster_0 Receiving and Initial Storage cluster_1 Handling and Use cluster_2 Storage of Opened Container cluster_3 Disposal Receive Receive Compound Inspect Inspect Container for Damage or Crystal Formation Receive->Inspect Label Label with Date of Receipt and Opening Inspect->Label No Damage Dispose Treat Waste with a Reducing Agent (e.g., Sodium Sulfite) Dispose as Hazardous Waste Inspect->Dispose Damaged or Crystals Present (Contact EHS) Store_Initial Store in a Cool, Dry, Dark, Well-Ventilated Area Label->Store_Initial Don_PPE Don Appropriate PPE: - Safety Goggles - Face Shield - Lab Coat - Chemical-Resistant Gloves Store_Initial->Don_PPE Work_Area Work in a Fume Hood with a Blast Shield Don_PPE->Work_Area Handling_Precautions Use Non-Metallic (Ceramic or Wood) Spatulas. Avoid Grinding, Shock, and Friction. Work_Area->Handling_Precautions Dispense Dispense Smallest Necessary Quantity Handling_Precautions->Dispense Seal Tightly Seal Container Dispense->Seal Decontaminate Decontaminate Glassware and Work Surfaces Dispense->Decontaminate Store_Opened Store in a Desiccator in a Designated, Locked Cabinet Seal->Store_Opened Incompatible Segregate from Incompatible Materials Store_Opened->Incompatible Incompatible->Don_PPE For Subsequent Use Decontaminate->Dispose

Caption: Workflow for safe handling and storage of this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1][5] All operations must be performed in a fume hood, and the reaction should be conducted behind a blast shield.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium chromate (K₂CrO₄)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ethanol (96%)

  • Diethyl ether (optional)

  • Ice bath

Equipment:

  • Beakers

  • Erlenmeyer flask

  • Stirring rod (Teflon or ceramic)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Petri dish or watch glass

Procedure:

  • Preparation of Alkaline Chromate Solution:

    • In a beaker, dissolve 5 grams of potassium dichromate and 5 grams of potassium hydroxide in 20 mL of cold distilled water.

    • Stir the mixture with a clean glass rod. The dissolution of potassium hydroxide is exothermic, so allow the solution to cool.

    • Once dissolved, add more distilled water to bring the total volume to approximately 30 mL. The solution should be a clear, deep yellow.

    • Cool this solution in an ice bath to at or below 0 °C.[6]

  • Preparation of Hydrogen Peroxide Solution:

    • In a separate beaker, prepare a 15% hydrogen peroxide solution by mixing 20 mL of 30% hydrogen peroxide with 20 mL of distilled water.

    • Cool this solution in an ice bath.

  • Reaction:

    • Place the beaker containing the alkaline chromate solution in a larger beaker filled with an ice-water slurry to maintain a low temperature.

    • Slowly, and with gentle stirring, add the cold 15% hydrogen peroxide solution dropwise to the alkaline chromate solution. The solution will darken to a red-brown color.

    • Maintain the temperature at or below 0 °C throughout the addition, as the reaction is exothermic.

  • Crystallization:

    • Once the addition is complete, leave the reaction mixture in the ice bath or a refrigerator for at least two hours to allow for the precipitation of dark red-brown crystals of this compound.

  • Isolation and Washing:

    • Carefully decant the supernatant liquid from the crystals.

    • Wash the crystals twice with small portions (approx. 7 mL each) of ice-cold distilled water. Swirl gently and decant the wash water.

    • Wash the crystals twice with small portions (approx. 7 mL each) of cold ethanol.

    • (Optional) A final wash with diethyl ether can be performed to facilitate drying.[1]

  • Drying:

    • Transfer the washed crystals to a filter paper to absorb excess solvent.

    • Spread the crystals on a watch glass or petri dish and allow them to air dry in a fume hood. Do not heat to dry.

Storage Procedures

  • Store this compound in a tightly sealed, clearly labeled container.

  • The storage area must be cool, dry, dark, and well-ventilated.[7]

  • Store in a locked, dedicated cabinet away from incompatible materials, especially reducing agents, organic compounds, and acids.[1][7]

  • Do not use glass containers with ground glass stoppers or screw caps that could cause friction upon opening. Polyethylene containers with screw tops are a safer alternative.[8]

Disposal Procedures

  • All waste containing this compound must be treated as hazardous.

  • To neutralize, cautiously add a reducing agent solution (e.g., sodium sulfite) to a dilute aqueous suspension of the compound until the red-brown color disappears and a green solution of chromium(III) is formed. This should be done in a fume hood with appropriate personal protective equipment.

  • Dispose of the neutralized waste in accordance with local, state, and federal regulations for hazardous waste.[1]

Emergency Procedures

  • Spills: In the event of a small spill, carefully sweep the solid material, avoiding dust generation. Place it in a container for hazardous waste disposal. Decontaminate the area with a reducing agent solution followed by washing with soap and water. For larger spills, evacuate the area and contact emergency services.

  • Fire: In case of fire, use a water spray to cool surrounding containers. Do not use dry chemical extinguishers. Firefighters should wear self-contained breathing apparatus.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of potassium tetraperoxochromate.

Troubleshooting Guide: Low Yield and Other Common Issues

Q1: My final yield of this compound is significantly lower than expected. What are the most likely causes?

Low yield is a common issue and can often be attributed to one or more of the following factors. Please review the table below to diagnose the potential cause and find the recommended solution.

Potential CauseRecommended Solution
Inadequate Temperature Control The reaction is highly exothermic and the product is thermally unstable. Maintain a strict temperature range of 0-4°C throughout the addition of hydrogen peroxide using an ice bath.[1] Pre-chilling all reagents is also highly recommended.[2]
Insufficiently Alkaline Conditions (Low pH) A high pH is crucial for the formation and stabilization of the [Cr(O₂)₄]³⁻ anion.[1] Use a significant excess of potassium hydroxide (KOH) to ensure a strongly alkaline medium.[3][4] A deficiency in hydroxide is more detrimental to the yield than a slight excess.[3]
Decomposition of Hydrogen Peroxide Using a hydrogen peroxide solution that is too concentrated can lead to rapid, exothermic decomposition.[3] A 15% solution is often recommended.[3] Ensure the H₂O₂ solution has not degraded over time. A fresh bottle is preferable.
Slow or Incomplete Precipitation The potassium salt is sparingly soluble in the cold reaction mixture.[1][5] After adding all the hydrogen peroxide, allow the mixture to stand in the ice bath for an extended period (e.g., 15-30 minutes) to ensure complete precipitation.[4][6]
Loss of Product During Washing The product is sparingly soluble in water.[5] Use ice-cold distilled water for rinsing the crystals and perform the washes quickly.[3][7]
Impure Starting Materials Ensure the potassium dichromate or chromate and potassium hydroxide are of high purity. The presence of contaminants can interfere with the reaction.

Q2: The reaction mixture turned brown, but very little or no solid precipitated out. What went wrong?

This issue often points to the product remaining dissolved or decomposing. The primary reasons are:

  • Temperature was too high: If the temperature rises above the recommended 0-4°C, the product can decompose.[1][8]

  • Insufficient Potassium Ions: While the reaction requires a high concentration of hydroxide ions, a sufficient concentration of potassium ions is also needed for the sparingly soluble salt to precipitate.[3] Ensure you are using potassium hydroxide and a potassium salt of chromium.

  • pH was not high enough: Without a strongly alkaline environment, the tetraperoxochromate(V) ion is unstable and will decompose.[1]

Q3: My final product is a sticky or oily solid, not a dry crystalline powder. How can I fix this?

A sticky or wet-looking final product is often due to impurities remaining after the washing steps.[3]

  • Inadequate Washing: Ensure the product is thoroughly washed with cold distilled water, followed by a polar organic solvent like ethanol, to remove any unreacted starting materials or byproducts.[3][7]

  • Contaminated Alcohol: If denatured alcohol is used for washing, non-volatile additives in the alcohol can remain, causing stickiness. Using high-purity ethanol or performing a final rinse with a volatile solvent like diethyl ether can resolve this.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The synthesis should be carried out at low temperatures, ideally between 0°C and 4°C.[1] This is critical because the reaction is exothermic, and the peroxo-chromium species are thermally unstable.[1]

Q2: Why is a high pH essential for this synthesis?

A strongly alkaline medium is crucial for several reasons[1]:

  • It facilitates the formation of the peroxo complex around the chromium center.

  • It stabilizes the resulting [Cr(O₂)₄]³⁻ anion.

  • It prevents the acid-catalyzed decomposition of the product.

Q3: Can I use sodium hydroxide instead of potassium hydroxide?

It is not recommended. The synthesis relies on the low solubility of the potassium salt of the tetraperoxochromate anion in the cold, alkaline solution to achieve a good yield through precipitation.[1][3] Using sodium hydroxide would likely result in the formation of the more soluble sodium salt, leading to a significantly lower or no isolated yield.[2]

Q4: What are the main safety precautions for this synthesis?

  • Toxicity: The starting material, potassium dichromate, is toxic and carcinogenic.[3] The product, this compound, is also toxic and should be handled with care.[3]

  • Corrosivity: Potassium hydroxide and concentrated hydrogen peroxide are corrosive.[3] Appropriate personal protective equipment (gloves, safety goggles) should be worn.

  • Explosive Nature of the Product: The final product is an energetic material that can explode upon heating or friction.[3][7] Handle the dry product with care and avoid grinding it.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

StepReagent/ParameterRecommended Quantity/ValueNotes
1Potassium Dichromate (K₂Cr₂O₇)5.0 gCan be substituted with potassium chromate (K₂CrO₄).[3]
2Potassium Hydroxide (KOH)5.0 gThis provides a necessary excess to ensure high pH.[3]
3Distilled Water~20 mLTo dissolve the K₂Cr₂O₇ and KOH.
4Hydrogen Peroxide (H₂O₂)40 mL of 15% solutionA large excess is used. Can be prepared by diluting a 30% solution.[3]
5Reaction Temperature0 - 4 °CMaintained with an ice bath.[1]
6Reaction Time~15-30 minutes post-additionTo allow for complete precipitation.[4][6]
7Washing SolventsIce-cold distilled water, Ethanol, Diethyl ether (optional)Two rinses with each solvent are recommended.[3][7]

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_isolation Product Isolation A Dissolve K₂Cr₂O₇ and KOH in distilled water C Cool all solutions to 0°C in an ice bath A->C B Prepare 15% H₂O₂ solution B->C D Slowly add cold H₂O₂ to the cold chromate solution with stirring C->D E Maintain temperature at 0-4°C D->E F Allow mixture to stand in ice bath for 15-30 min D->F G Filter the precipitate (e.g., vacuum filtration) F->G H Wash crystals with ice-cold water G->H I Wash crystals with ethanol H->I J Optional: Wash with diethyl ether I->J K Dry the final product (K₃[Cr(O₂)₄]) J->K

Caption: A flowchart of the key steps in the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of K₃[Cr(O₂)₄] C1 High Temperature (> 4°C) Problem->C1 C2 Low pH / Insufficient KOH Problem->C2 C3 H₂O₂ Decomposition Problem->C3 C4 Incomplete Precipitation Problem->C4 C5 Product Loss During Washing Problem->C5 S1 Use ice bath, pre-chill reagents C1->S1 S2 Use excess KOH C2->S2 S3 Use fresh, ~15% H₂O₂ C3->S3 S4 Increase standing time in ice bath C4->S4 S5 Use ice-cold washing solvents C5->S5

Caption: A diagram illustrating the relationship between the problem of low yield, its potential causes, and their respective solutions.

References

causes of decomposition of potassium tetraperoxochromate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄].

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound(V), primarily related to its decomposition. This section provides a systematic approach to identifying and resolving these common problems.

Observation Potential Cause Recommended Action
Low or No Yield of Brown Precipitate 1. Inadequate Cooling: The reaction is highly exothermic, and the product is thermally unstable.Maintain the reaction temperature at or below 0°C using an ice bath or refrigerator.[1]
2. Insufficiently Alkaline Medium: The tetraperoxochromate(V) anion is only stable in strongly alkaline conditions.Use a significant excess of potassium hydroxide (KOH) to ensure a high pH.[1][2]
3. Premature Decomposition of H₂O₂: High temperatures or impurities can cause the hydrogen peroxide to decompose before it reacts.Use fresh, cold hydrogen peroxide solution (e.g., 15-30%).[2][3][4]
Rapid Gas Evolution (Bubbling) 1. Decomposition of Product: Acidic or neutral pH will cause the product to rapidly decompose, releasing oxygen.[3]Ensure a strongly alkaline environment with excess KOH.[1][2]
2. Exothermic Reaction Out of Control: Adding reagents too quickly can lead to a rapid temperature increase, causing decomposition of both H₂O₂ and the product.Add the hydrogen peroxide solution slowly while vigorously stirring and maintaining a low temperature.[4]
Formation of a Green Solution Decomposition to Chromium(III): In acidic conditions, the intermediate deep blue CrO₅ decomposes to green chromium(III) compounds.[2][3]The synthesis has failed due to incorrect pH. The waste should be neutralized before disposal.[2]
Product Explodes or Decomposes Violently Upon Drying 1. Presence of Reductors: The product is a strong oxidizer and can form dangerously sensitive mixtures with reducing agents.Ensure all glassware is clean and free of contaminants. Do not introduce any organic or metallic reducing agents.
2. Heating During Drying: The dry solid is sensitive to heat and can explode.[2][5]Air-dry the crystals on a filter paper. Do not use an oven or any heat source for drying.[4]
3. Friction or Shock: The solid is sensitive to mechanical shock and friction.[4][5]Handle the dry product with extreme care. Avoid grinding or applying pressure.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature crucial for the synthesis of this compound(V)?

A1: The synthesis reaction is highly exothermic, and both the hydrogen peroxide reactant and the final this compound(V) product are thermally unstable.[1] Maintaining a temperature at or below 0°C is essential to prevent their decomposition, which would result in a lower yield and the formation of impurities.[1]

Q2: What is the role of potassium hydroxide (KOH) in the reaction?

A2: Potassium hydroxide serves two critical functions. Firstly, it provides the strongly alkaline medium necessary to stabilize the tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻.[1] In acidic or even neutral solutions, this anion rapidly decomposes.[1][3] Secondly, the alkaline environment facilitates the ligand exchange and formation of the peroxo complex around the chromium center.[1]

Q3: My solution turned green. What happened?

A3: A green solution indicates the presence of chromium(III) ions. This is a result of the complete decomposition of the desired product. When the solution is not sufficiently alkaline, the tetraperoxochromate(V) ion disproportionates, forming chromium(III) and the deep blue chromium(VI) oxide peroxide (CrO₅). This blue intermediate is also unstable and quickly decomposes to green chromium(III) and oxygen.[2][3]

Q4: How should I handle and store the final product?

A4: The dry solid can be stored indefinitely as long as it is kept dry.[3] However, it is a strong oxidizer and is sensitive to shock, friction, and heat, and may explode under these conditions.[4][5] It should be handled with great care, avoiding any grinding or impact. Store it in a clean, closed glass container in a dry and cool place.

Q5: Can I use sodium chromate or sodium hydroxide instead of their potassium counterparts?

A5: While the reaction may proceed to form a dark brown solution, the sodium salt of tetraperoxochromate(V) is much more soluble in water. This makes the isolation and purification of a crystalline solid product significantly more difficult compared to the sparingly soluble potassium salt.[6]

Experimental Protocol: Synthesis of this compound(V)

This protocol is based on established laboratory preparations.[2][3][4]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (H₂O₂, 15-30% solution)

  • Distilled Water

  • Ethanol (96%)

  • Diethyl Ether (optional)

  • Ice

Equipment:

  • Beakers or Erlenmeyer flasks

  • Glass stirring rod

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Prepare the Chromate Solution:

    • If starting with potassium dichromate, dissolve 5 grams of K₂Cr₂O₇ and 5 grams of KOH in 20 ml of cold distilled water in a beaker. Note that the dissolution of KOH is exothermic.[2]

    • If starting with potassium chromate, prepare a concentrated solution of K₂CrO₄ in an excess of potassium hydroxide.[3]

    • Ensure the final solution is clear and deep yellow. Cool this solution in an ice bath to 0°C or below.

  • Prepare the Hydrogen Peroxide Solution:

    • Prepare approximately 40 ml of a 15% H₂O₂ solution by diluting a 30% stock solution with cold distilled water.

    • Cool the hydrogen peroxide solution in a separate ice bath to 0°C or below.

  • Reaction:

    • Slowly, and with constant stirring, add the cold hydrogen peroxide solution to the cold chromate solution, which should be kept in the ice bath.

    • The solution will change color from yellow to red-brown, and finally to a dark brown.[4]

    • Continue stirring in the ice bath until all bubbling has ceased.

  • Crystallization and Isolation:

    • Allow the mixture to stand in the ice bath or a refrigerator until dark red-brown crystals of K₃[Cr(O₂)₄] precipitate.[1][3]

    • Carefully decant the supernatant liquid.

  • Washing and Drying:

    • Wash the crystals twice with small portions of ice-cold distilled water.

    • Subsequently, wash the crystals twice with 96% ethanol. An optional final wash with diethyl ether can be performed.[4]

    • Transfer the crystals to a piece of filter paper and allow them to air dry completely. DO NOT heat the crystals to dry them, as this can cause an explosion. [2]

Decomposition Pathway and Troubleshooting Logic

Decomposition_Troubleshooting start Start Synthesis add_h2o2 Add Cold H₂O₂ to Cold Alkaline Chromate start->add_h2o2 reaction Reaction Mixture add_h2o2->reaction temp_issue Temperature > 0°C reaction->temp_issue Check Temp ph_issue pH Not Strongly Alkaline reaction->ph_issue Check pH success Successful Precipitation of K₃[Cr(O₂)₄] temp_issue->success No decomp_h2o2 H₂O₂ Decomposition temp_issue->decomp_h2o2 Yes decomp_product Product Decomposition (O₂ Evolution) temp_issue->decomp_product Yes ph_issue->success No (High pH) acid_decomp Acid-Catalyzed Decomposition ph_issue->acid_decomp Yes (Low pH) low_yield Low / No Yield decomp_h2o2->low_yield decomp_product->low_yield cro5_formation Formation of Blue CrO₅ acid_decomp->cro5_formation cr3_formation Formation of Green Cr(III) cro5_formation->cr3_formation cr3_formation->low_yield

Caption: Troubleshooting workflow for this compound(V) synthesis.

References

Technical Support Center: Potassium Tetraperoxochromate (K₃Cr(O₂)₄) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for potassium tetraperoxochromate (K₃Cr(O₂)₄) solutions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers improve the stability of their solutions during experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly prepared this compound solution is rapidly changing from a brown/yellow color to green and bubbling. What is happening?

A1: This indicates rapid decomposition of the tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻. The primary cause is almost always an incorrect pH level. This anion is only stable in strongly alkaline environments.[1] If the solution becomes neutral or acidic, it will quickly disproportionate into chromium(III) (green) and chromium(VI) oxide peroxide (CrO₅, deep blue and unstable), which then further decomposes to release oxygen gas (bubbling).[2][3]

To resolve this:

  • Ensure the solution is maintained at a high pH by using a suitable buffer or by preparing it in an excess of a strong base like potassium hydroxide (KOH).

  • Use high-purity water and reagents to avoid acidic contaminants.

Q2: What is the ideal pH range for maintaining the stability of a K₃Cr(O₂)₄ solution?

A2: The [Cr(O₂)₄]³⁻ anion requires a strongly alkaline environment to be stable.[1] While a precise pH range is not defined in the literature, the synthesis is performed in a large excess of potassium hydroxide, indicating that a high pH is critical.[4] Acidic or even neutral conditions lead to rapid decomposition.[1] For maximum stability, the pH should be kept well above 7.

Q3: Can I store K₃Cr(O₂)₄ solutions for later use?

A3: It is not recommended. Aqueous solutions of this compound are inherently unstable and slowly decompose even under optimal conditions, releasing oxygen.[2] For best results, solutions should be prepared fresh immediately before use. The solid form of K₃Cr(O₂)₄, when kept clean and dry, is significantly more stable and can be stored indefinitely.[2][3]

Q4: Are there any known stabilizers I can add to my K₃Cr(O₂)₄ solution?

A4: While specific stabilizers for K₃Cr(O₂)₄ solutions are not well-documented, principles from hydrogen peroxide stabilization may be applicable due to the presence of peroxo ligands. Decomposition of peroxides is often catalyzed by transition metal ions. Therefore, adding a chelating agent could improve stability.

Potential (unverified) stabilizers include:

  • Organophosphonates: Such as 1-hydroxyethane 1,1-diphosphonic acid (HEDP) or aminotrimethylene phosphonic acid, which are effective chelators.[5][6][7]

  • Pyrophosphates: Sodium pyrophosphate is a known H₂O₂ stabilizer.[6][7]

  • Stannates: Colloidal stannate is a traditional stabilizer for H₂O₂ in alkaline media.[6][7]

It is crucial to empirically test the compatibility and effectiveness of any potential stabilizer on a small scale, as it may interfere with downstream applications.

Troubleshooting Guide

This guide addresses common issues encountered when working with K₃Cr(O₂)₄ solutions.

Issue 1: Solution Decomposes Immediately Upon Dissolving the Solid
Symptom Possible Cause Recommended Action
Vigorous bubbling and rapid color change from brown to green/blue.Acidic or Neutral pH: The solvent (e.g., water, buffer) is not sufficiently alkaline.Prepare the solution using a strongly alkaline solvent, such as water containing an excess of potassium hydroxide (KOH). Verify the pH of the solvent before adding the K₃Cr(O₂)₄ solid.
Contaminated Solvent: The solvent contains impurities (e.g., transition metal ions) that catalyze decomposition.Use high-purity, deionized water and high-grade reagents.
Issue 2: Solution Loses Color and Potency Over a Short Period (Minutes to Hours)

| Symptom | Possible Cause | Recommended Action | | :--- | :--- | Temperature is too high: The solution is being stored or used at room temperature or higher. Peroxo-chromium species are thermally unstable.[1] | Maintain the solution at or below 0°C using an ice bath at all times.[1] | | Gradual fading of the characteristic brown/yellow color. | Slow Decomposition: This is the inherent nature of the aqueous solution. | Prepare the solution immediately before it is needed for your experiment. Do not store it. | | | Exposure to Light: Photochemical decomposition may be a contributing factor, as is common with many peroxide compounds. | Protect the solution from light by using amber glassware or by wrapping the container in aluminum foil. |

Diagrams and Workflows

Decomposition Pathway in Acidic Conditions

The following diagram illustrates the rapid decomposition process of the tetraperoxochromate(V) ion when a solution becomes acidic.

G Figure 1. K₃Cr(O₂)₄ Decomposition Pathway in Acidic Solution A [Cr(O₂)₄]³⁻ (Tetraperoxochromate(V), Brown/Yellow) B H⁺ Present (Acidic/Neutral pH) A->B C Disproportionation B->C D Cr³⁺ (Chromium(III), Green) C->D Reduction E CrO₅ (Chromium(VI) Oxide Peroxide, Blue) C->E Oxidation F Rapid Decomposition E->F F->D G O₂ (Oxygen Gas) F->G

Caption: K₃Cr(O₂)₄ decomposition pathway in acidic solution.

Troubleshooting Workflow for Unstable Solutions

Use this flowchart to diagnose and resolve issues with solution stability.

G Figure 2. Troubleshooting Workflow for K₃Cr(O₂)₄ Solution Instability start Start: Solution is Unstable (e.g., color change, bubbling) q1 Is the solution at ≤ 0°C? start->q1 a1_no Action: Immediately place solution in an ice bath. q1->a1_no No q2 Is the pH strongly alkaline? q1->q2 Yes a1_no->q2 a2_no Action: Re-prepare solution using a high pH solvent (e.g., with excess KOH). q2->a2_no No q3 Are reagents and water high-purity? q2->q3 Yes a2_no->q3 a3_no Action: Use analytical grade reagents and high-purity deionized water. q3->a3_no No end Issue likely resolved. If instability persists, consider chelating agents. q3->end Yes a3_no->end

Caption: Troubleshooting workflow for K₃Cr(O₂)₄ solution instability.

Experimental Protocols

Protocol 1: Preparation of a K₃Cr(O₂)₄ Solution

This protocol is based on the synthesis of the solid, adapted for the preparation of a fresh aqueous solution.

Materials:

  • This compound(V) solid

  • High-purity, deionized water, pre-chilled to ~0°C

  • Potassium hydroxide (KOH), analytical grade

  • Ice bath

  • Magnetic stirrer and stir bar

  • Volumetric flask, pre-chilled

Procedure:

  • Prepare a stock solution of alkaline water by dissolving an excess of KOH in deionized water (e.g., 1 M KOH).

  • Chill the alkaline water and all glassware in an ice bath to ≤ 0°C.

  • Place a measured volume of the cold alkaline water into the chilled volumetric flask on a magnetic stirrer within the ice bath.

  • Slowly and carefully weigh the desired amount of solid K₃Cr(O₂)₄. Caution: The solid is sensitive to shock and friction and may explode when heated.[3][8]

  • While stirring gently, add the solid K₃Cr(O₂)₄ to the cold alkaline water.

  • The solid is sparingly soluble, so continue to stir in the ice bath until it dissolves to form a brown/yellow solution.[2][3]

  • Use the solution immediately. Do not store.

Protocol 2: Monitoring Decomposition via UV-Vis Spectroscopy

The decomposition of [Cr(O₂)₄]³⁻ can be monitored by observing the disappearance of its characteristic absorbance or the appearance of decomposition products.

Procedure:

  • Prepare a fresh, cold solution of K₃Cr(O₂)₄ in a suitable alkaline buffer.

  • Immediately transfer the solution to a temperature-controlled cuvette holder in a UV-Vis spectrophotometer, maintained at a constant, low temperature.

  • Scan a spectrum to identify the absorbance maxima of the fresh solution.

  • Monitor the change in absorbance at this peak over time. A decrease in absorbance indicates decomposition.

  • Alternatively, monitor the growth of peaks associated with decomposition products, such as Cr(III) species.

  • By taking measurements at different temperatures or pH values, the rate of decomposition under various conditions can be compared.

References

Technical Support Center: Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with potassium tetraperoxochromate. This compound is a powerful oxidizing agent and is highly explosive, requiring meticulous handling and adherence to safety procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound, with the chemical formula K₃[Cr(O₂)₄], is a red-brown, paramagnetic solid.[1] It is a rare example of a compound containing chromium in the +5 oxidation state.[1][2] Its significance lies in its use as a source of singlet oxygen and as a subject of study for unusual oxidation states.[1]

Q2: What are the primary hazards associated with this compound?

A2: The primary hazards are:

  • Explosive Instability: The compound is sensitive to heat, shock, and friction.[3] It can explode violently when heated, even in small quantities (as little as 10-20 mg).[3][4]

  • Strong Oxidizer: It forms dangerously sensitive and explosive mixtures with reducing agents such as aluminum, sulfur, and red phosphorus.[3][5]

  • Toxicity and Carcinogenicity: Like other chromium compounds, it is considered toxic and likely carcinogenic.[6] It is a strong irritant and can cause corrosive skin damage upon contact.[3]

Q3: How should solid this compound be stored?

A3: The solid compound can be stored indefinitely if kept in a clean, dry, and tightly closed glass container at room temperature.[2][6] It is not hygroscopic.[2] It must be stored away from heat sources, combustible materials, and reducing agents.[7][8]

Q4: Is this compound stable in solution?

A4: No, aqueous solutions are not very stable and will slowly decompose, releasing oxygen.[2] The stability of the tetraperoxochromate(V) anion is dependent on a strongly alkaline environment.[9] In acidic or neutral solutions, it decomposes rapidly.[6][9]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Low or No Yield During Synthesis 1. Temperature too high (> 0 °C).2. Insufficiently alkaline solution (low pH).3. Hydrogen peroxide concentration too high, causing runaway decomposition.[6]1. Strictly maintain the reaction temperature at or below 0 °C using an ice bath.[1][3]2. Ensure a strongly alkaline medium by using a sufficient amount of potassium hydroxide (KOH).[9]3. Use a moderate concentration of H₂O₂ (e.g., 15%) and add it slowly to the cold solution.[6]
Product Decomposes During Isolation/Drying 1. Washing with solvents that are not cold.2. Heating the product to accelerate drying.1. Wash the precipitated crystals with ice-cold distilled water, followed by cold ethanol.[3]2. NEVER heat the product. Allow the crystals to air-dry on a filter paper or watch glass in a well-ventilated area, away from heat and light.[3]
A Blue Color (CrO₅) Appears in Solution The solution has become acidic.The tetraperoxochromate ion is unstable in acidic conditions and converts to the deep blue chromium(VI) oxide peroxide (CrO₅), which then rapidly decomposes.[2][6] This indicates a failed synthesis or improper solution conditions. The process should be safely terminated and disposed of.
Accidental Mixture with an Incompatible Chemical The compound was mixed with a reducing agent (e.g., powdered metal, sulfur), combustible material, or acid.[3][5]EXTREME DANGER. Do not attempt to move or handle the mixture. Evacuate the immediate area, notify all personnel, and contact emergency response (EHS) immediately. The mixture is likely shock-sensitive and can detonate.[3]

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Chemical FormulaK₃[Cr(O₂)₄][1]
Molar Mass297.286 g/mol [1]
AppearanceRed-brown / dark brown solid[1][3]
Oxidation State of Cr+5[1][2]
Melting Point70 °C (158 °F; 343 K) with decomposition[1]
Solubility in WaterSparingly soluble at 0 °C; Reacts at 45 °C[1]

Table 2: Synthesis Reaction Conditions

ParameterRecommended ConditionRationaleSource(s)
Reactants Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄), Potassium Hydroxide (KOH), Hydrogen Peroxide (H₂O₂)Common and effective precursors.[1][6]
Temperature ≤ 0 °CThe product is thermally unstable and the reaction is exothermic.[1][9]
pH Strongly AlkalineEssential for the formation and stabilization of the [Cr(O₂)₄]³⁻ anion.[9]
H₂O₂ Concentration ~15%Higher concentrations can lead to exothermic decomposition and potential runaway reactions.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound(V)

Disclaimer: This synthesis involves highly toxic, carcinogenic, and explosive materials. It should only be performed by trained professionals in a controlled laboratory setting with all necessary personal protective equipment (PPE) and engineering controls (fume hood, blast shield) in place.

Materials:

  • Potassium dichromate (K₂Cr₂O₇): 5 grams

  • Potassium hydroxide (KOH): 5 grams

  • 30% Hydrogen peroxide (H₂O₂): 20 ml

  • Distilled water: 40 ml

  • Ethanol (96%): ~15 ml

  • Equipment: Beakers, glass stirring rod, ice bath, filter paper.

Procedure:

  • Prepare H₂O₂ Solution: In a beaker, carefully mix 20 ml of 30% H₂O₂ with 20 ml of distilled water to create a 40 ml solution of ~15% H₂O₂.[6] Place this beaker in an ice bath to cool.

  • Prepare Chromate Solution: In a separate, larger beaker, combine 5 grams of K₂Cr₂O₇ and 5 grams of KOH.[6] Add 20 ml of cold distilled water and stir with a glass rod. The dissolution of KOH is exothermic; allow the solution to cool in the ice bath. Stir until all solids are dissolved. The solution will be a deep yellow.

  • Reaction: Ensure both solutions are at or below 0 °C. Very slowly, add the cold 15% H₂O₂ solution to the cold potassium chromate solution while stirring continuously. Maintain the reaction vessel in the ice bath throughout the addition.

  • Precipitation: The solution color will change from yellow to red-brown, and finally to a dark brown as dark red-brown crystals of K₃[Cr(O₂)₄] precipitate.[3][9] Keep the mixture in the ice bath or a refrigerator until bubbling (oxygen evolution) has ceased to ensure the reaction is complete.

  • Isolation: Carefully decant the supernatant liquid from the crystals.

  • Washing: Wash the crystals by adding ~7 ml of ice-cold distilled water, swirling gently, and decanting the liquid. Repeat this step. Then, wash the crystals twice with ~7 ml of cold 96% ethanol in the same manner.[3]

  • Drying: Transfer the washed crystals onto a piece of filter paper to absorb the excess ethanol. Then, move the crystals to a watch glass and allow them to air-dry completely in a well-ventilated fume hood. DO NOT APPLY HEAT. [3]

Visualizations

Synthesis_Workflow cluster_prep Preparation (in Ice Bath) cluster_reaction Reaction (≤ 0°C) cluster_isolation Isolation & Purification prep_h2o2 Prepare & Cool 15% H₂O₂ Solution react Slowly Add H₂O₂ to Chromate Solution with Stirring prep_h2o2->react prep_k2cro4 Prepare & Cool K₂Cr₂O₇/KOH Solution prep_k2cro4->react precipitate Precipitation of K₃[Cr(O₂)₄] Crystals react->precipitate decant Decant Supernatant precipitate->decant wash Wash with Cold H₂O & Cold Ethanol decant->wash dry Air-Dry Crystals (No Heat!) wash->dry product Final Product: Dry K₃[Cr(O₂)₄] Crystals dry->product

Caption: Workflow for the synthesis of this compound.

Safety_Decision_Tree start Handling K₃[Cr(O₂)₄] is_heated Is it being heated or subjected to friction/shock? start->is_heated is_mixed Is it mixed with reducers/combustibles? is_heated->is_mixed No explode HIGH RISK OF EXPLOSION is_heated->explode Yes is_acid Is the solution acidic? is_mixed->is_acid No is_mixed->explode Yes is_storage Is it being stored? is_acid->is_storage No decompose Rapid Decomposition is_acid->decompose Yes safe_storage Store in Cool, Dry Place Away from Incompatibles is_storage->safe_storage Yes proceed Proceed with Caution is_storage->proceed No

Caption: Safety decision tree for handling this compound.

References

managing exothermic reactions in potassium tetraperoxochromate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]). The information provided is intended to help manage the highly exothermic nature of this synthesis and address common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound(V).

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase (runaway reaction) 1. Hydrogen peroxide concentration is too high.[1] 2. Rate of hydrogen peroxide addition is too fast. 3. Inadequate cooling of the reaction mixture.[2]1. Immediate Action: Cease addition of hydrogen peroxide. If safe to do so, immerse the reaction vessel in a pre-chilled ice/salt bath to rapidly decrease the temperature. 2. Prevention: Use a lower concentration of hydrogen peroxide (e.g., 15%).[1] Add the hydrogen peroxide solution dropwise with vigorous stirring while continuously monitoring the temperature.[2] Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice/salt mixture) maintained at or below 0°C.[2][3]
Low or no precipitation of the product 1. Insufficient cooling. The product is sparingly soluble at higher temperatures. 2. Insufficient potassium hydroxide. A strongly alkaline medium is crucial for product formation and stability.[4] 3. Hydrogen peroxide solution is not sufficiently chilled.1. Ensure the reaction mixture is maintained at or below 0°C for an adequate duration to allow for crystallization.[5] 2. Use a stoichiometric excess of potassium hydroxide to ensure a highly alkaline environment.[1] 3. Pre-chill the hydrogen peroxide solution to the same temperature as the chromate solution before addition.
Final product is sticky or oily Contamination from denatured alcohol used for washing.After washing with alcohol, perform two additional rinses with a volatile solvent like diethyl ether to remove any non-volatile residues.[1]
The initial solution of potassium dichromate and potassium hydroxide is not a clear yellow Incomplete dissolution of reactants.Gently warm the solution while stirring to ensure all solids are dissolved before proceeding to the cooling stage. Ensure the solution is clear before adding hydrogen peroxide.
Excessive bubbling and foaming Decomposition of hydrogen peroxide due to elevated temperatures or impurities.This is a sign of a potential runaway reaction. Immediately implement cooling measures. Ensure all glassware is clean to avoid catalytic decomposition of hydrogen peroxide.
Yield is significantly lower than the expected ~70% 1. Temperature was not maintained at a low enough level, leading to product decomposition. 2. Insufficient reaction time at low temperature. 3. Loss of product during the washing steps.1. Maintain a consistent temperature at or below 0°C throughout the addition and crystallization phases. 2. Allow the reaction mixture to stand in the cold for at least two hours to ensure complete precipitation.[1] 3. Carefully decant the supernatant during washing to avoid aspirating the crystalline product. Use minimal amounts of cold washing liquids.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when synthesizing this compound(V)?

A1: The synthesis involves several hazardous materials. Potassium dichromate is toxic and a suspected carcinogen.[1] Potassium hydroxide is highly corrosive.[1] Hydrogen peroxide (especially at concentrations above 10%) is corrosive and a strong oxidizer.[1] The final product, this compound(V), is a powerful oxidizer, potentially explosive when heated or mixed with reducing agents, and is considered highly toxic.[1][5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Q2: Why is temperature control so critical in this synthesis?

A2: The reaction between potassium chromate and hydrogen peroxide is highly exothermic.[4] Without strict temperature control, the reaction rate can accelerate, leading to a dangerous runaway reaction where the rapid decomposition of hydrogen peroxide can cause boiling, splashing of corrosive materials, and potentially an explosion.[1][6] Furthermore, the desired product is thermally unstable and will decompose at higher temperatures, significantly reducing the yield.[3][4] The synthesis should be carried out at or below 0°C.[3]

Q3: Can I use a higher concentration of hydrogen peroxide to speed up the reaction?

A3: It is strongly discouraged. Using a higher concentration of hydrogen peroxide (e.g., 30%) significantly increases the risk of an uncontrollable exothermic decomposition and a runaway reaction.[1] A concentration of 15% hydrogen peroxide is recommended for a more controlled reaction rate.[1]

Q4: The procedure mentions using either potassium chromate or potassium dichromate. Which is better?

A4: While potassium chromate is the direct reactant, potassium dichromate is often more readily available.[1] When potassium dichromate is dissolved in a potassium hydroxide solution, it is converted to potassium chromate, which then reacts with hydrogen peroxide.[2] Therefore, either starting material is acceptable, provided that sufficient potassium hydroxide is used to both convert the dichromate and maintain a strongly alkaline environment.

Q5: My final product is a different color than the expected dark red-brown. What does this indicate?

A5: The expected color of this compound(V) is a very dark red-brown, appearing almost black.[1][7] A lighter color, such as yellow or orange, may indicate the presence of unreacted potassium chromate or dichromate. A greenish hue could suggest the presence of chromium(III) species, which would result from the decomposition of the desired product. In either case, the purity of the product is questionable, and a review of the reaction conditions (temperature, pH, reagent quantities) is recommended.

Experimental Protocol: Synthesis of this compound(V)

This protocol is adapted from established methodologies and is designed to be performed by trained professionals in a laboratory setting.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ethanol (96%)

  • Diethyl ether

  • Ice

Equipment:

  • Beakers or Erlenmeyer flasks

  • Graduated cylinders

  • Glass stirring rod

  • Ice bath (large enough to accommodate the reaction vessel)

  • Thermometer

  • Filter paper

  • Watch glass

Procedure:

  • Preparation of Potassium Chromate Solution:

    • In a beaker, combine 5.0 g of potassium dichromate and 5.0 g of potassium hydroxide. The excess potassium hydroxide is crucial for the reaction.[1]

    • Add 20 mL of cold distilled water and stir until all solids are dissolved. Note that the dissolution of potassium hydroxide is exothermic.[1] Allow the solution to cool. The resulting solution should be a clear, deep yellow.

  • Preparation of Hydrogen Peroxide Solution:

    • Prepare a 15% hydrogen peroxide solution by carefully mixing 20 mL of 30% hydrogen peroxide with 20 mL of distilled water.

    • Chill this solution in an ice bath.

  • Reaction and Precipitation:

    • Place the beaker containing the potassium chromate solution into a larger ice bath. Ensure the temperature of the solution is at or below 0°C.

    • Slowly, and with continuous stirring, add the chilled 15% hydrogen peroxide solution to the potassium chromate solution. The addition should be dropwise to maintain temperature control.

    • The solution will darken significantly, becoming a deep red-brown and opaque.[5]

    • Once the addition is complete, leave the reaction mixture in the ice bath or a refrigerator for at least two hours to allow for complete crystallization of the product.[1]

  • Isolation and Washing of the Product:

    • Carefully decant the supernatant liquid from the dark crystals that have settled at the bottom.

    • Wash the crystals twice with approximately 7 mL of ice-cold distilled water for each wash. Decant the wash water after each rinse.

    • Wash the crystals twice with approximately 7 mL of ethanol for each wash.

    • For optimal drying, perform two final washes with approximately 7 mL of diethyl ether for each wash.[1][5]

  • Drying:

    • After the final wash, transfer the crystalline solid to a piece of filter paper on a watch glass and allow it to air dry in a well-ventilated area, away from any sources of ignition. The final product should be a dry, dark crystalline powder.[1]

Expected Yield: Approximately 7 grams (a 70% yield based on the starting amount of potassium dichromate).[1]

Exothermic Reaction Management Workflow

The following diagram illustrates the logical workflow for managing the exothermic nature of the this compound(V) synthesis.

Exothermic_Reaction_Management start Start Synthesis prep_reagents Prepare & Pre-cool Reactant Solutions (< 0°C) start->prep_reagents setup_cooling Set Up Reaction Vessel in Ice/Salt Bath prep_reagents->setup_cooling add_h2o2 Slow, Dropwise Addition of H2O2 with Stirring setup_cooling->add_h2o2 monitor_temp Monitor Temperature Continuously add_h2o2->monitor_temp During Addition crystallize Maintain at ≤ 0°C for Crystallization add_h2o2->crystallize Addition Complete temp_ok Temperature ≤ 0°C? monitor_temp->temp_ok Check temp_high Temperature > 0°C? monitor_temp->temp_high Check continue_addition Continue H2O2 Addition temp_ok->continue_addition Yes pause_addition PAUSE H2O2 Addition temp_high->pause_addition Yes runaway RUNAWAY RISK! STOP ADDITION IMMEDIATELY temp_high->runaway If Uncontrolled enhance_cooling Enhance Cooling (Add More Ice/Salt) pause_addition->enhance_cooling enhance_cooling->monitor_temp Re-check Temp continue_addition->add_h2o2 end Proceed to Product Isolation & Washing crystallize->end

Caption: Workflow for managing the exothermic reaction in this compound synthesis.

References

Technical Support Center: Synthesis of Potassium Tetraperoxochromate (K₃[Cr(O₂₎₄])

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of potassium tetraperoxochromate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts are typically unreacted starting materials and decomposition products. These include:

  • Potassium Chromate (K₂CrO₄) or Potassium Dichromate (K₂Cr₂O₇): Incomplete reaction can lead to the presence of these yellow or orange Cr(VI) compounds in the final product.

  • Chromium(III) Species: Decomposition of the desired Cr(V) product, particularly if the reaction temperature is not kept sufficiently low or if the solution becomes acidic, can lead to the formation of green or grayish chromium(III) hydroxides or other salts.[1]

  • Potassium Hydroxide (KOH): Excess potassium hydroxide from the reaction medium can remain as an impurity if not washed away properly.

Q2: My final product is brownish-red instead of the expected dark red-brown. What could be the issue?

A2: A brownish tint in the final product can be indicative of the presence of unreacted potassium chromate (K₂CrO₄), which is yellow.[2] Inadequate cooling during the addition of hydrogen peroxide or insufficient reaction time can lead to incomplete conversion of the starting material.

Q3: I observe a greenish precipitate along with my dark red-brown product. What is it and how can I avoid it?

A3: A greenish precipitate is likely a chromium(III) compound, which forms from the decomposition of the desired this compound. This decomposition is often caused by localized heating or a drop in pH. To avoid this, ensure that the reaction mixture is vigorously stirred and maintained at or below 0°C throughout the synthesis. Also, ensure a sufficient excess of potassium hydroxide is present to maintain a strongly alkaline environment.[3][4]

Q4: How can I purify my crude this compound product?

A4: Purification involves washing the filtered solid to remove soluble impurities.[5] A common procedure is to wash the crystals sequentially with ice-cold distilled water, followed by cold ethanol or another suitable alcohol.[6] This removes unreacted potassium chromate, potassium hydroxide, and other soluble salts. Diethyl ether can also be used for a final wash to aid in drying.

Troubleshooting Guide: Byproduct Identification and Mitigation

This guide provides a systematic approach to identifying and addressing common issues related to byproduct formation during the synthesis of this compound.

Observed Issue Potential Cause Suggested Action(s) Identification Protocol
Final product has a yellowish or brownish tint. Presence of unreacted potassium chromate (K₂CrO₄).Ensure the reaction is carried out at a sufficiently low temperature (≤ 0°C).Allow for a sufficient reaction time after the addition of hydrogen peroxide.Ensure thorough washing of the final product with ice-cold water.UV-Vis Spectroscopy (See Protocol 1)
Presence of a green or gray solid in the product. Decomposition of the product to Cr(III) species.Maintain a consistently low temperature throughout the synthesis.Ensure a sufficient excess of potassium hydroxide to maintain high alkalinity.Avoid localized "hot spots" by ensuring efficient stirring.EPR Spectroscopy (See Protocol 2)
Low yield of the desired product. Incomplete precipitation.Decomposition of the product.Ensure the reaction mixture is kept cold for a sufficient time to allow for complete precipitation.Follow the suggestions for preventing decomposition to Cr(III) species.N/A
Product is sticky or difficult to dry. Residual potassium hydroxide or other soluble salts.Ensure thorough washing of the product with cold water and alcohol.N/A

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Determination of Cr(VI) Impurity

This method is used to quantify the amount of unreacted potassium chromate (a Cr(VI) species) in the final product. The method is based on the colorimetric reaction of Cr(VI) with 1,5-diphenylcarbazide in an acidic solution to form a colored complex with a maximum absorbance at approximately 540 nm.[1][3][5][6][7]

Reagents and Equipment:

  • UV-Vis Spectrophotometer

  • 1,5-diphenylcarbazide (DPC) solution (0.25% w/v in acetone)

  • Sulfuric acid (H₂SO₄), 6 M

  • Potassium dichromate (K₂Cr₂O₇) standard solution (1000 mg/L Cr(VI))

  • Volumetric flasks and pipettes

  • Deionized water

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the dry this compound sample into a 100 mL volumetric flask.

    • Add approximately 50 mL of deionized water and sonicate for 10-15 minutes to dissolve the sample. Note that K₃[Cr(O₂₎₄] is sparingly soluble. Gentle heating in an alkaline solution (e.g., with a sodium carbonate/sodium bicarbonate buffer) may be required for complete dissolution of any insoluble Cr(VI) species, but care must be taken to avoid decomposition of the main product.[8]

    • Dilute to the mark with deionized water and mix well.

  • Color Development:

    • Pipette a known volume (e.g., 10 mL) of the sample solution into a 50 mL volumetric flask.

    • Carefully add 2 mL of 6 M H₂SO₄ and swirl to mix.

    • Add 1 mL of the 1,5-diphenylcarbazide solution, dilute to the mark with deionized water, and mix thoroughly.

    • Allow the solution to stand for 10 minutes for full color development.

  • Measurement:

    • Measure the absorbance of the solution at 540 nm against a reagent blank prepared in the same manner but without the sample.

  • Calibration:

    • Prepare a series of standard solutions of Cr(VI) by diluting the stock potassium dichromate solution.

    • Treat the standards in the same way as the sample to develop the color and measure their absorbance.

    • Plot a calibration curve of absorbance versus Cr(VI) concentration.

  • Calculation:

    • Determine the concentration of Cr(VI) in the sample solution from the calibration curve.

    • Calculate the percentage of K₂CrO₄ impurity in the original solid sample.

Protocol 2: Electron Paramagnetic Resonance (EPR) Spectroscopy for Detection of Cr(III) Impurities

EPR spectroscopy is a powerful technique for identifying paramagnetic species. Since K₃[Cr(O₂₎₄] contains Cr(V) (a d¹ ion), it is EPR active and will show a characteristic signal. Any Cr(III) impurities (a d³ ion) will also be paramagnetic and will exhibit a distinct EPR spectrum, allowing for their detection.

Equipment:

  • X-band EPR spectrometer

  • EPR tubes

Procedure:

  • Sample Preparation:

    • Place a small amount (typically a few milligrams) of the solid this compound sample into an EPR tube.

    • For solution-state EPR, a frozen solution can be prepared by dissolving the sample in a suitable solvent at low temperature, though this may be challenging due to the compound's limited solubility and stability.

  • Data Acquisition:

    • Record the EPR spectrum at a low temperature (e.g., 77 K) to obtain well-resolved signals.

    • Typical X-band EPR parameters would be a microwave frequency of ~9.5 GHz and a magnetic field sweep appropriate for detecting chromium species.

  • Data Analysis:

    • The EPR spectrum of the Cr(V) in K₃[Cr(O₂₎₄] is expected to be a sharp signal.

    • The presence of Cr(III) impurities will be indicated by the appearance of additional, typically broader, signals at different g-values. The exact appearance of the Cr(III) signal will depend on its coordination environment.

Byproduct Formation and Identification Workflow

Byproduct_Workflow Workflow for Identifying Byproducts in K3[Cr(O2)4] Synthesis start Start Synthesis synthesis K2CrO4/K2Cr2O7 + KOH + H2O2 (0°C, alkaline) start->synthesis product Crude K3[Cr(O2)4] Precipitate synthesis->product visual_inspection Visual Inspection of Product product->visual_inspection yellow_tint Yellowish/Brownish Tint? visual_inspection->yellow_tint Color check green_precipitate Green/Gray Precipitate? visual_inspection->green_precipitate Purity check uv_vis UV-Vis Spectroscopy (Protocol 1) yellow_tint->uv_vis Yes pure_product Pure K3[Cr(O2)4] yellow_tint->pure_product No epr EPR Spectroscopy (Protocol 2) green_precipitate->epr Yes green_precipitate->pure_product No cr6_impurity Cr(VI) Impurity Confirmed (Unreacted K2CrO4) uv_vis->cr6_impurity cr3_impurity Cr(III) Impurity Confirmed (Decomposition Product) epr->cr3_impurity optimize_temp Optimize Reaction Temperature (Ensure <= 0°C) cr6_impurity->optimize_temp optimize_washing Optimize Washing Procedure cr6_impurity->optimize_washing cr3_impurity->optimize_temp optimize_alkalinity Optimize Alkalinity (Sufficient excess KOH) cr3_impurity->optimize_alkalinity optimize_temp->synthesis optimize_washing->synthesis optimize_alkalinity->synthesis

Caption: Workflow for the identification and mitigation of byproducts in this compound synthesis.

References

purification challenges of potassium tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄]). This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the synthesis and purification of this compound?

A1: The two most critical parameters are temperature and pH.[1] The synthesis reaction is highly exothermic, and the product is thermally unstable, so the temperature must be maintained at or below 0°C throughout the process to prevent decomposition.[1] Additionally, the tetraperoxochromate(V) anion is only stable in a strongly alkaline medium; a high concentration of potassium hydroxide is essential to prevent rapid decomposition, which occurs in neutral or acidic solutions.[1]

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound should be a dark red-brown, crystalline solid.[1][2] The appearance of a yellow or greenish tint in the final product is a common indicator of contamination with decomposition products, primarily potassium chromate (K₂CrO₄).[3][4]

Q3: How should I properly store the purified this compound?

A3: The dry, solid compound can be stored indefinitely if kept in a clean, dry, and cool environment.[5] It is not particularly hygroscopic.[5] However, it is a strong oxidizer and can form dangerously sensitive mixtures with reducing agents.[3] It is also sensitive to heat, shock, and friction, and can explode upon heating.[3][6][7] Store it away from heat sources and incompatible materials.

Q4: Is this compound dangerous to handle?

A4: Yes, it is a hazardous material that must be handled with great care. It is considered toxic and likely a strong carcinogen, similar to other chromium compounds.[3] It is also a strong oxidizer and can cause skin irritation or bleaching on contact.[7] The compound can explode when heated.[3][8] Always use appropriate personal protective equipment (PPE), including gloves and safety goggles, and work in a well-ventilated area.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Final product is yellow, greenish, or light brown instead of dark red-brown. Decomposition of the product into potassium chromate (K₂CrO₄). This is often caused by the temperature rising above 0°C during synthesis or washing, or insufficient alkalinity (low pH).[1][4]Ensure strict temperature control using an ice-salt bath. Use a sufficient excess of potassium hydroxide (KOH) in the initial reaction mixture.[3][8] During purification, use only ice-cold washing solvents.
Very low yield of the final product. 1. Decomposition: The reaction mixture became too warm, leading to product loss.[1] 2. Excessive Washing: The product is sparingly soluble in water, and excessive washing, even with cold water, can lead to significant loss.[5] 3. Insufficient Reagents: An inadequate amount of hydrogen peroxide or potassium hydroxide was used.[3]1. Carefully monitor and control the temperature during the entire synthesis. 2. Minimize the volume of ice-cold water used for washing. Use just enough to rinse away soluble impurities.[1] 3. Use a calculated excess of both KOH and H₂O₂ to drive the reaction to completion.[3]
The product fizzes or decomposes during washing steps. The washing solvent is not cold enough, or it is acidic. The product decomposes rapidly in non-alkaline or warm conditions.[1][5]Pre-chill all washing solvents (distilled water, ethanol) to 0°C or slightly below before use. Ensure the distilled water used for washing is neutral and free of dissolved CO₂.
The solid product decomposes shortly after isolation and drying. 1. Incomplete Removal of Impurities: Residual moisture or impurities can catalyze decomposition. 2. Improper Drying: Excessive heat was used for drying. 3. Exposure to Light/Heat: The dried product was not stored correctly.1. Ensure the washing protocol is followed meticulously, especially the final rinses with alcohol and optional ether to remove all water.[1][7] 2. Air-dry the crystals on a filter paper or watch glass at room temperature, away from direct heat or sunlight.[7] Do not oven-dry. 3. Store the final product in a sealed container in a cool, dark, and dry place.[5][7]

Data Presentation

Table 1: Comparison of Product and Primary Impurity

PropertyThis compound (K₃[Cr(O₂)₄])Potassium Chromate (K₂CrO₄)
Appearance Dark red-brown crystalline solid[2]Yellow crystalline solid
Chromium Oxidation State +5[5]+6
Solubility in Water Sparingly soluble, especially in cold water[2][5]Highly soluble in water
Stability Decomposes with heat (explodes ~178°C); unstable in acidic/neutral solution[1][6]Stable solid

Experimental Protocols

Detailed Purification Protocol for Crude this compound

This protocol assumes the crude product has already been synthesized and isolated from the reaction mixture by initial filtration.

  • Initial Wash (Ice-Cold Water):

    • Transfer the filtered crude solid to a clean beaker.

    • Add a minimal amount of ice-cold distilled water (pre-chilled to ~0°C). The volume should be just enough to create a slurry.

    • Gently stir for 30-60 seconds to dissolve highly soluble impurities like residual potassium hydroxide.[1]

    • Quickly filter the solid using a Büchner funnel under vacuum. Do not pull air through the filter cake for an extended period to avoid warming it.

  • Second Wash (Cold Alcohol):

    • While the solid is still in the Büchner funnel, wash the filter cake with a small portion of cold 96% ethanol (pre-chilled to ~0°C).[1][7] This step removes remaining water.

    • Repeat the ethanol wash one more time to ensure thorough water removal.

  • Final Wash (Optional, Diethyl Ether):

    • For rapid and complete drying, wash the filter cake with a small portion of cold diethyl ether.[1][7] This will displace the ethanol and evaporate very quickly.

    • Caution: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • Drying:

    • Carefully remove the filter cake from the funnel and spread it thinly on a watch glass or filter paper.[7]

    • Allow the solid to air-dry in a well-ventilated area, away from direct light or heat. The residual ether or ethanol should evaporate quickly, leaving a dry, crystalline powder.[7]

    • Once completely dry, transfer the purified product to a suitable storage container.

Visualizations

PurificationWorkflow CrudeProduct Crude K₃[Cr(O₂)₄] Solid (From initial synthesis) WashWater Wash 1: Slurry with minimal ice-cold H₂O CrudeProduct->WashWater Remove KOH Filter1 Vacuum Filter WashWater->Filter1 WashEthanol Wash 2 & 3: Rinse with cold 96% Ethanol Filter1->WashEthanol Remove H₂O Filter2 Vacuum Filter WashEthanol->Filter2 WashEther Wash 4 (Optional): Rinse with cold Diethyl Ether Filter2->WashEther Facilitate Drying Filter3 Vacuum Filter WashEther->Filter3 Drying Air Dry on Watch Glass (Away from heat/light) Filter3->Drying PureProduct Pure, Dry K₃[Cr(O₂)₄] Drying->PureProduct

Caption: Experimental workflow for the purification of this compound.

TroubleshootingTree Observe Observe Final Product Color What is the color? Observe->Color GoodColor Dark Red-Brown (Correct) Color->GoodColor  Dark Red-Brown BadColor Yellow / Greenish Color->BadColor Yellow/Green   Yield Is the yield low? Cause_Wash Cause: Product Loss - Excessive washing - Solvents not cold enough Yield->Cause_Wash Yes GoodColor->Yield Cause_Decomp Cause: Decomposition to K₂CrO₄ - Temperature > 0°C - Insufficient KOH (low pH) BadColor->Cause_Decomp

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Proper Disposal of Potassium Tetraperoxochromate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information for researchers, scientists, and drug development professionals on the safe and proper disposal of potassium tetraperoxochromate (K₃[Cr(O₂)₄]) waste. Adherence to these procedures is critical to ensure laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is a strong oxidizer and is considered highly toxic. It is likely a more potent carcinogen than other hexavalent chromium compounds.[1] The solid material is sensitive to shock and friction and can explode upon heating.[1][2] It is also corrosive and can cause severe skin irritation.[2]

Q2: Can I dispose of this compound waste down the drain without treatment?

A2: No. Due to its high toxicity and reactivity, this compound waste must be neutralized before disposal. Direct disposal of untreated waste is a safety hazard and violates environmental regulations.

Q3: What is the general principle for treating this compound waste?

A3: The primary treatment method involves a chemical reduction of the chromium(V) to the less toxic chromium(III) state.[1] This is typically achieved using a reducing agent in an acidic solution.

Q4: Are there specific regulations I need to be aware of for chromium waste?

A4: Yes, the disposal of chromium-containing waste is regulated by federal and local authorities.[3] For instance, the Resource Conservation and Recovery Act (RCRA) in the United States places restrictions on the land disposal of heavy metal wastes.[4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Troubleshooting Guide

Issue Possible Cause Solution
The waste solution does not turn green after adding the reducing agent. Insufficient reducing agent or incorrect pH.Add more of the reducing agent solution incrementally. Ensure the solution is acidic by adding dilute hydrochloric acid.
A precipitate forms immediately upon adding the reducing agent. The pH of the waste solution is too high.Add dilute hydrochloric acid to the waste solution before adding the reducing agent to ensure it is acidic.
The neutralized waste solution has a brownish tint. Incomplete reduction of chromium(V).Add a small amount of additional reducing agent and stir until the solution turns a clear green.

Experimental Protocol: Neutralization of this compound Waste

This protocol details the in-laboratory neutralization of this compound waste.

Materials:

  • This compound waste solution

  • Sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅)

  • Dilute hydrochloric acid (HCl) (e.g., 1 M)

  • Sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂) solution (for pH adjustment if precipitating)

  • Stir plate and stir bar

  • pH indicator strips or a pH meter

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation: Conduct the procedure in a well-ventilated fume hood. Place the beaker containing the this compound waste on a stir plate and begin gentle stirring.

  • Acidification: Slowly add dilute hydrochloric acid to the waste solution until the pH is acidic (pH 2-3). This is crucial for the reduction reaction to proceed effectively.

  • Reduction: Prepare a solution of sodium bisulfite in water. Slowly add the sodium bisulfite solution to the acidified waste. The solution should change color from reddish-brown to a clear green, indicating the reduction of chromium(V) to chromium(III).[1]

  • Confirmation of Neutralization: Continue adding the reducing agent until no further color change is observed and the solution is a stable green.

  • Disposal Decision: Based on the quantity of the neutralized waste, proceed with the appropriate disposal method as outlined in the "Waste Disposal Decision Workflow" diagram below.

Quantitative Data

Table 1: International Regulatory Limits for Total Chromium in Wastewater Discharge

Country/Region Discharge Limit (mg/L) Notes
Brazil 0.5For both surface waters and sewage systems.
Italy 2.0For discharge into surface waters.
Portugal 2.0For discharge into surface waters.
Spain 2.0For discharge into surface waters.
United States (EPA) VariesRegulates total chromium, with specific limits often set at the state and local levels. The Maximum Contaminant Level (MCL) for total chromium in drinking water is 0.1 mg/L.

This table provides a summary of limits found in the search results and is not exhaustive. Always consult local regulations.

Visualizations

WasteNeutralizationWorkflow This compound Waste Neutralization Workflow cluster_prep Preparation cluster_reaction Neutralization Reaction cluster_disposal Final Disposal start Start: K3[Cr(O2)4] Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood acidify Acidify with dilute HCl (pH 2-3) fume_hood->acidify reduce Slowly add Sodium Bisulfite Solution acidify->reduce observe Observe Color Change (Brown to Green) reduce->observe decision Follow Disposal Decision Workflow observe->decision Reaction Complete end End: Waste Disposed decision->end

Waste Neutralization Workflow Diagram

WasteDisposalDecisionTree Waste Disposal Decision Workflow start Start: Neutralized Chromium(III) Waste quantity_check Is the quantity from a large-scale experiment? start->quantity_check small_scale Small-Scale Waste quantity_check->small_scale No large_scale Large-Scale Waste quantity_check->large_scale Yes dispose_drain Dispose down the drain with a large volume of water. small_scale->dispose_drain dispose_facility Dispose through a licensed waste disposal facility. large_scale->dispose_facility consult_ehs Consult Institutional EHS Guidelines dispose_drain->consult_ehs dispose_facility->consult_ehs

Waste Disposal Decision Diagram

References

Technical Support Center: Potassium Tetraperoxochromate (K₃Cr(O₂)₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with potassium tetraperoxochromate. The information herein addresses common questions and troubleshooting scenarios related to the compound's thermal stability.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at room temperature?

This compound is a metastable compound.[1] While it can be stored for extended periods in a clean, dry environment, it is sensitive to heat, shock, and friction.[2] It is known to be stable only in alkaline environments.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure maximum stability, store this compound in a cool, dry, and well-ventilated area away from heat sources and incompatible substances such as reducing agents and combustible materials.[3] The container should be tightly sealed to prevent exposure to moisture and atmospheric contaminants.

Q3: What happens when this compound is heated?

Heating this compound can lead to vigorous and potentially explosive decomposition.[1][2] The decomposition is a highly exothermic process.[1] Even small quantities, as little as 10 mg, can explode with a loud crack when heated.[2]

Q4: What are the decomposition products of this compound?

The primary products of thermal decomposition are potassium chromate (K₂CrO₄) and a mixture of potassium oxides, including potassium oxide (K₂O), potassium peroxide (K₂O₂), and potassium superoxide (KO₂).[1]

Troubleshooting Guide

Problem: My sample of this compound decomposed unexpectedly during an experiment, even without direct heating.

  • Possible Cause 1: Friction or Shock. The compound is sensitive to mechanical shock and friction.[2] Grinding the material, scraping it forcefully, or even a sudden impact could initiate decomposition.

  • Troubleshooting Tip: Handle this compound with extreme care. Use soft, non-metallic spatulas. Avoid any actions that could create friction or impact.

  • Possible Cause 2: Contamination. Contamination with incompatible materials, such as reducing agents (e.g., aluminum, sulfur, red phosphorus), can make the compound highly sensitive and prone to detonation upon slight shock.[2]

  • Troubleshooting Tip: Ensure all glassware and handling tools are scrupulously clean and free from any contaminants. Do not mix this compound with other substances unless the reaction is well-understood and controlled.

Problem: The color of my this compound sample has changed from dark brown to a yellowish substance.

  • Possible Cause: Partial Decomposition. A color change to yellow likely indicates partial decomposition to potassium chromate (K₂CrO₄), which is yellow. This could be triggered by exposure to elevated temperatures, light, or moisture over time.

  • Troubleshooting Tip: Discard the sample immediately and safely. Review your storage conditions to ensure they are optimal for preserving the compound's integrity.

Problem: I observed vigorous bubbling and gas evolution from my reaction mixture during the synthesis of this compound.

  • Possible Cause: Runaway Reaction. The synthesis of this compound is highly exothermic.[1] If the temperature is not strictly controlled and kept below 0°C, a runaway reaction can occur, leading to the rapid decomposition of the product and the release of oxygen gas.[4]

  • Troubleshooting Tip: Immediately cease the addition of reagents and cool the reaction vessel in an ice-salt bath. Ensure your experimental setup allows for efficient heat dissipation. For future syntheses, add reagents more slowly and continuously monitor the temperature.

Data Presentation

Table 1: Thermal Decomposition Products of this compound

Decomposition ProductChemical Formula
Potassium ChromateK₂CrO₄
Potassium OxideK₂O
Potassium PeroxideK₂O₂
Potassium SuperoxideKO₂

Source:[1]

Experimental Protocols

Synthesis of this compound (K₃Cr(O₂)₄)

This protocol is adapted from established laboratory procedures and emphasizes critical temperature control for safety and yield.

Materials:

  • Potassium chromate (K₂CrO₄)

  • 30% Hydrogen peroxide (H₂O₂)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Ethanol

  • Diethyl ether (optional)

  • Ice

Procedure:

  • Prepare two separate beakers. In the first beaker, dissolve potassium chromate in a minimal amount of distilled water to create a concentrated solution. In the second beaker, have a solution of 15-30% hydrogen peroxide.

  • Place both beakers in a freezer or an ice-salt bath to chill them to a temperature at or below 0°C.[2]

  • Slowly and with constant stirring, add the chilled hydrogen peroxide solution to the chilled potassium chromate solution. The color of the solution will change from yellow to red-brown, and finally to a dark brown.[2]

  • It is crucial to maintain the temperature of the reaction mixture below 0°C throughout the addition of hydrogen peroxide, as the reaction is exothermic.[1]

  • After the addition is complete, leave the solution in the freezer or ice bath until all bubbling has ceased.[2]

  • Allow the dark brown crystals of this compound to precipitate out of the cold solution.[1][2]

  • Carefully decant the supernatant liquid.

  • Wash the crystals twice with small volumes of ice-cold distilled water, followed by two washes with cold ethanol.[2] A final wash with diethyl ether is optional for faster drying.[2]

  • Transfer the washed crystals to a filter paper to absorb the excess solvent, and then allow them to air-dry on a watch glass in a well-ventilated area, away from heat and light.[2]

Visualizations

Thermal_Decomposition_Pathway K3CrO8 This compound (K₃Cr(O₂)₄) Heat Heat (Δ) K3CrO8->Heat Decomposition Explosive Decomposition Heat->Decomposition Initiates Products Decomposition Products Decomposition->Products Yields K2CrO4 Potassium Chromate (K₂CrO₄) Products->K2CrO4 K_Oxides Potassium Oxides (K₂O, K₂O₂, KO₂) Products->K_Oxides

Caption: Thermal decomposition pathway of this compound.

Safe_Handling_Workflow Start Start: Heating Experiment with K₃Cr(O₂)₄ Check_Safety Verify Safety Measures: - Fume Hood - Blast Shield - PPE (Gloves, Goggles, Lab Coat) Start->Check_Safety Small_Quantity Use Minimal Quantity of K₃Cr(O₂)₄ Check_Safety->Small_Quantity Controlled_Heating Apply Heat Gradually and with Caution Small_Quantity->Controlled_Heating Monitor Continuously Monitor for Signs of Decomposition Controlled_Heating->Monitor No_Decomposition Proceed with Experiment Monitor->No_Decomposition No Decomposition_Detected Decomposition Detected! (e.g., color change, gas evolution) Monitor->Decomposition_Detected Yes End End of Experiment No_Decomposition->End Emergency_Stop Immediately Stop Heating and Evacuate Area Decomposition_Detected->Emergency_Stop

Caption: Safe handling workflow for heating this compound.

References

Technical Support Center: The Influence of pH on the Decomposition of the Tetraperoxochromate(V) Anion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for studying the influence of pH on the decomposition of the tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻.

Frequently Asked Questions (FAQs)

Q1: What is the tetraperoxochromate(V) anion and why is its stability important?

The tetraperoxochromate(V) anion, [Cr(O₂)₄]³⁻, is a notable inorganic complex containing chromium in a rare +5 oxidation state.[1] Its stability is of significant interest in various chemical and biological systems where it can act as an intermediate. Understanding its decomposition kinetics is crucial for controlling reactions involving chromium and peroxide species.

Q2: How does pH affect the stability of the tetraperoxochromate(V) anion?

The stability of the tetraperoxochromate(V) anion is highly dependent on pH. It is stable exclusively in alkaline environments.[2] In acidic or even neutral solutions, the anion undergoes rapid decomposition.[2] This is a critical factor to consider when designing and conducting experiments with this complex.

Q3: What are the typical decomposition products of the tetraperoxochromate(V) anion?

Upon decomposition, particularly with changes in pH, the tetraperoxochromate(V) anion can convert to other chromium species. Acidifying an aqueous solution of K₃[Cr(O₂)₄] can lead to the formation of chromium(VI) oxide peroxide (CrO₅), which itself rapidly decomposes in water to release oxygen.[3]

Q4: How can I monitor the decomposition of the tetraperoxochromate(V) anion experimentally?

The decomposition of the tetraperoxochromate(V) anion can be effectively monitored using UV-Vis spectrophotometry. This technique allows for the real-time measurement of changes in the concentration of the anion by tracking the absorbance at a specific wavelength. A detailed experimental protocol is provided in this guide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Decomposition The pH of the solution is too low (acidic or neutral).[2]Ensure the reaction medium is sufficiently alkaline. Prepare solutions using appropriate buffers to maintain a stable, high pH.
Temperature is too high. The compound decomposes spontaneously at elevated temperatures.[1]Conduct experiments at controlled, low temperatures, ideally at or below room temperature.
Inconsistent Kinetic Data Fluctuations in pH during the experiment.Use a reliable buffer system with sufficient capacity to maintain a constant pH throughout the reaction.
Inaccurate temperature control.Use a thermostatted cuvette holder in the spectrophotometer to maintain a constant temperature.
Presence of impurities that may catalyze decomposition.Use high-purity reagents and deionized water for all solutions.
"Noisy" or Unreliable Spectrophotometer Readings Incorrect wavelength selection.Scan the UV-Vis spectrum of the freshly prepared tetraperoxochromate(V) solution to identify the absorbance maximum for monitoring.
Sample is too concentrated or too dilute.Adjust the initial concentration of the tetraperoxochromate(V) solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Contaminants in the cuvette.Thoroughly clean and rinse the cuvettes with the appropriate solvent before each measurement.

Quantitative Data on Decomposition

Experimental Protocol: Monitoring the Decomposition of Tetraperoxochromate(V) Anion by UV-Vis Spectrophotometry

This protocol outlines a general procedure for studying the kinetics of decomposition of the tetraperoxochromate(V) anion at a specific pH.

1. Materials and Reagents:

  • Potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄])

  • Buffer solutions of desired pH values (e.g., phosphate, borate buffers)

  • Deionized water

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • pH meter

2. Preparation of Solutions:

  • Buffer Solutions: Prepare a series of buffer solutions with known pH values.

  • Stock Solution of K₃[Cr(O₂)₄]: Prepare a fresh stock solution of this compound(V) by dissolving a known mass in a cold, alkaline solution (e.g., dilute KOH) to ensure initial stability. Keep this solution on ice.

3. Experimental Procedure:

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up.

    • Set the desired temperature for the experiment using the thermostatted cuvette holder.

    • Set the spectrophotometer to kinetics mode.

  • Wavelength Selection:

    • Dilute a small amount of the K₃[Cr(O₂)₄] stock solution in a stable alkaline buffer.

    • Scan the UV-Vis spectrum from approximately 300 nm to 800 nm to identify the wavelength of maximum absorbance (λ_max) for the tetraperoxochromate(V) anion.

    • Set the spectrophotometer to monitor the absorbance at this λ_max.

  • Kinetic Run:

    • Pipette the desired volume of the buffer solution into a quartz cuvette and place it in the thermostatted cuvette holder.

    • Allow the buffer to equilibrate to the set temperature.

    • Initiate the reaction by adding a small, known volume of the cold K₃[Cr(O₂)₄] stock solution to the cuvette.

    • Quickly mix the solution by inverting the cuvette (covered with parafilm) or using a cuvette stirrer.

    • Immediately start recording the absorbance at the predetermined λ_max as a function of time.

    • Continue data collection until the reaction is complete, as indicated by a stable absorbance reading.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Depending on the reaction order, transform the data accordingly (e.g., ln(absorbance) vs. time for a first-order reaction) to obtain a linear plot.

    • The slope of the linear plot will be related to the rate constant (k) of the decomposition reaction at that specific pH.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow start Start Experiment issue Encountering Inconsistent or Unexpected Results? start->issue check_ph Verify pH of Solution issue->check_ph Decomposition too fast/slow? check_temp Check Temperature Control issue->check_temp Inconsistent rates? check_reagents Assess Reagent Purity and Preparation issue->check_reagents Unexpected side reactions? check_instrument Inspect Spectrophotometer and Cuvettes issue->check_instrument Noisy data? adjust_ph Adjust pH / Use Appropriate Buffer check_ph->adjust_ph adjust_temp Calibrate / Adjust Thermostat check_temp->adjust_temp prepare_fresh Prepare Fresh Solutions with High-Purity Reagents check_reagents->prepare_fresh clean_instrument Clean Cuvettes / Calibrate Spectrophotometer check_instrument->clean_instrument rerun Re-run Experiment adjust_ph->rerun adjust_temp->rerun prepare_fresh->rerun clean_instrument->rerun rerun->issue Issue Persists end Successful Experiment rerun->end Issue Resolved

Caption: Troubleshooting workflow for kinetic studies of tetraperoxochromate(V) decomposition.

References

Technical Support Center: Preparation of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of potassium tetraperoxochromate is an inherently hazardous procedure that should only be undertaken by trained professionals in a well-equipped laboratory with appropriate safety measures in place. The information provided here is for informational purposes only and does not constitute a recommendation or endorsement of this experimental work.

Frequently Asked Questions (FAQs)

Q1: Are there any established safe, alternative methods for the preparation of this compound?

A1: Currently, there are no widely adopted or well-documented "safe" alternative methods for the synthesis of this compound. The conventional method, involving the reaction of a chromium(VI) source with hydrogen peroxide in a highly alkaline solution at low temperatures, remains the primary route for its preparation[1]. While research into "green" synthetic approaches like microwave-assisted synthesis or mechanochemistry has been suggested as a future possibility to reduce waste and energy consumption, detailed and validated protocols for these methods are not yet available in the provided resources[1].

Q2: What are the primary hazards associated with the synthesis and handling of this compound?

A2: The synthesis and handling of this compound present multiple significant risks:

  • Explosion Hazard: The final product is a primary explosive, sensitive to shock, friction, and heat. It can explode violently when heated[2][3]. Mixtures with reducing agents like aluminum, sulfur, or red phosphorus are extremely sensitive and can detonate when struck[3].

  • Toxicity and Carcinogenicity: The starting materials, such as potassium dichromate, are toxic and carcinogenic[2]. The product, K₃[Cr(O₂)₄], is also highly toxic and considered a potent carcinogen, potentially more so than other hexavalent chromium compounds[2]. Inhalation is an extreme hazard[4].

  • Corrosivity: Reactants like potassium hydroxide and concentrated hydrogen peroxide are highly corrosive and can cause severe skin burns[2][5].

Q3: What is the role of each reactant in the synthesis?

A3:

  • Potassium Chromate (K₂CrO₄) or Potassium Dichromate (K₂Cr₂O₇): This is the source of chromium. In an alkaline solution, dichromate is converted to chromate[6].

  • Hydrogen Peroxide (H₂O₂): It serves a dual role. It acts as a ligand, providing the peroxo groups that coordinate to the chromium center. It also functions as a reducing agent, reducing chromium from the +6 oxidation state in chromate to the +5 oxidation state in the final product[1][6][7].

  • Potassium Hydroxide (KOH): This creates the necessary highly alkaline environment (high pH) which is crucial for the reaction to proceed[1][2].

Q4: Why is it critical to maintain a low temperature during the synthesis?

A4: Low temperatures, typically around 0°C or below, are essential for several reasons:

  • The reaction is highly exothermic, and low temperatures help to control the reaction rate and prevent a runaway reaction[1][4].

  • The tetraperoxochromate species are thermally unstable and will decompose at higher temperatures[1][7].

  • The desired product, this compound, is sparingly soluble in cold water, which allows for its precipitation and isolation from the reaction mixture[1][8].

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield of Product Insufficient cooling of reactants and reaction mixture.Ensure all solutions are pre-chilled to 0°C or below using an ice bath or refrigerator. Maintain cooling throughout the addition of hydrogen peroxide[2][3][6].
Insufficient potassium hydroxide, leading to a non-optimal pH.Use a slight excess of potassium hydroxide to ensure a strongly alkaline medium. This is more critical than a slight excess of other reactants[2].
Hydrogen peroxide concentration is too low.While safer, very low concentrations may result in fewer crystals precipitating. A concentration of 15% is a recommended balance between safety and yield[2].
Runaway Reaction (Excessive Foaming/Bubbling) Hydrogen peroxide was added too quickly.Add the hydrogen peroxide solution dropwise or in very small portions with continuous stirring and careful monitoring of the temperature[4][6].
The concentration of hydrogen peroxide is too high (e.g., 30%).Dilute the hydrogen peroxide solution to 15% before starting the synthesis to better control the reaction rate[2].
Product Purity is Low Inadequate washing of the final product.Wash the collected crystals with ice-cold distilled water, followed by ethanol, and optionally diethyl ether, to remove unreacted starting materials and byproducts[3][4].
The initial solution of potassium chromate was not clear.If the initial solution of potassium chromate and potassium hydroxide is turbid, it should be filtered before cooling and adding hydrogen peroxide[2].
Unexpected Color Changes or Decomposition The reaction mixture was allowed to warm up.Immediately re-cool the mixture. If decomposition is advanced, it is safer to stop the experiment and properly dispose of the materials.
The product was acidified.Acidification will cause the [Cr(O₂)₄]³⁻ ion to rapidly decompose into other chromium species[8]. Avoid any contact with acids.

Experimental Protocol: Conventional Synthesis

This protocol is a summary of methodologies found in the provided search results.

Materials:

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (30% H₂O₂, to be diluted)

  • Distilled Water

  • Ethanol (96%)

  • Diethyl Ether (optional)

  • Ice

Procedure:

  • Preparation of Solutions:

    • Prepare a 15% hydrogen peroxide solution by carefully mixing equal volumes of 30% H₂O₂ and distilled water.

    • In a separate beaker, dissolve potassium dichromate and an excess of potassium hydroxide in a minimal amount of cold distilled water. The solution will turn from orange to a clear, deep yellow as chromate is formed[2][6].

  • Cooling:

    • Chill both the alkaline potassium chromate solution and the 15% hydrogen peroxide solution to 0°C or lower in an ice bath or refrigerator[2][6]. It is critical that the solutions are ice-cold[2].

  • Reaction:

    • Place the beaker containing the cold alkaline chromate solution in a larger container filled with ice to maintain the low temperature.

    • Slowly, and with gentle stirring, add the cold 15% hydrogen peroxide solution dropwise to the chromate solution[6]. The solution will darken to a red-brown or dark brown color[3].

  • Crystallization:

    • Once the addition is complete, let the mixture stand in the ice bath for at least 15-30 minutes to allow for the precipitation of the dark red-brown crystals of K₃[Cr(O₂)₄][4][6].

  • Isolation and Washing:

    • Carefully decant the supernatant liquid or use vacuum filtration to collect the crystals[3][6].

    • Wash the crystals sequentially with small portions of ice-cold distilled water, followed by cold ethanol, and optionally diethyl ether, until the filtrate runs clear[3][4][6].

  • Drying:

    • Transfer the washed crystals to a filter paper or watch glass and allow them to air dry completely. Do not heat the crystals to dry them, as this can cause an explosion[2][3].

Quantitative Data

ParameterValueSource(s)
Typical Yield ~70%[1][2]
Starting Material Example 5 grams of K₂Cr₂O₇[1][2]
Reported Product Mass ~7 grams of dry K₃[Cr(O₂)₄][1][2]
Molar Mass 297.286 g/mol [7]
Appearance Dark red-brown or black crystalline solid[3][7]
Solubility in Water Sparingly soluble at 0°C[7][8]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_cool Cooling cluster_reaction Reaction & Crystallization cluster_isolation Isolation & Purification A Dissolve K₂Cr₂O₇ & KOH in cold H₂O C Chill Chromate Solution to ≤ 0°C A->C B Dilute 30% H₂O₂ to 15% with H₂O D Chill H₂O₂ Solution to ≤ 0°C B->D E Slowly Add H₂O₂ to Chromate Solution in Ice Bath C->E D->E F Stir and Allow Crystals to Precipitate E->F G Filter to Collect Crystals F->G H Wash with Cold H₂O G->H I Wash with Ethanol H->I J Air Dry Crystals (DO NOT HEAT) I->J K K J->K Final Product: K₃[Cr(O₂)₄]

Caption: Workflow for the conventional synthesis of this compound.

References

mitigating hazards associated with handling dry potassium tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with dry potassium tetraperoxochromate (K₃[Cr(O₂)₄]). This compound is a highly energetic and sensitive material that requires careful handling to mitigate associated hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Dry this compound is a strong oxidizer and is sensitive to shock, friction, and heat.[1] It can burn rapidly or explode when ignited or subjected to impact.[1][2] Mixtures with combustible materials such as aluminum, sulfur, or red phosphorus are extremely sensitive and can detonate.[1][2] Even small quantities, as little as 10 mg, have been reported to explode with a loud crack.[2] Furthermore, it is considered a strong irritant, corrosive, and a potential carcinogen, similar to other hexavalent chromium compounds.[3][4]

Q2: What are the visible signs of decomposition?

A2: The solid, when pure, consists of dark red-brown crystals.[2] Decomposition may be indicated by a color change or the release of gas (oxygen). When dissolved in water, it forms a yellow/brown solution that slowly decomposes.[5] If the solution is acidified, it rapidly turns deep blue due to the formation of CrO₅, which then quickly decomposes, releasing oxygen and leaving a green solution containing chromium(III).[3][4]

Q3: How should I store dry this compound?

A3: The solid can be stored indefinitely if kept dry and in a clean, well-closed glass container.[1][2][5] It is not hygroscopic.[5] Storage should be in a cool, dry, and well-ventilated area away from incompatible materials, heat, sparks, and open flames.[6]

Q4: What materials are incompatible with this compound?

A4: As a strong oxidizer, it is incompatible with reducing agents, combustible materials, organic materials, powdered metals (like aluminum), sulfur, and red phosphorus.[1][2][4][6][7][8] Contact with these materials can lead to fire or explosion. It should also be kept away from strong acids, as this will cause rapid decomposition.[3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Spontaneous sparking or crackling during handling. Friction or static discharge.Immediately cease all activity with the material. If safe to do so, moisten the material with a fine water mist from a safe distance to reduce sensitivity. Review and improve grounding and bonding procedures in the work area. Handle the material remotely whenever possible.
The material appears discolored or is releasing gas. Decomposition due to contamination, exposure to moisture, or elevated temperature.Do not handle the material directly. If the decomposition is slow, the material can be carefully neutralized. From a safe distance and with appropriate shielding, very slowly add the material in small portions to a large volume of a cold, stirred solution of a reducing agent like sodium bisulfite in dilute acid until the solution turns green, indicating reduction to Cr(III).
During synthesis, the reaction mixture is foaming excessively and warming up. The concentration of hydrogen peroxide is too high, or the addition rate is too fast, leading to a runaway exothermic decomposition.[3]Immediately slow or stop the addition of hydrogen peroxide. Ensure the reaction vessel is adequately cooled in an ice bath. If the reaction appears uncontrollable, evacuate the area.
Low yield of crystalline product during synthesis. Insufficient cooling, incorrect pH (not alkaline enough), or use of hydrogen peroxide solution that is too dilute.[2][3]Ensure the reaction temperature is maintained at or below 0°C.[2] Use a sufficient excess of potassium hydroxide to maintain a strongly alkaline environment.[2][3] Use a hydrogen peroxide concentration of around 15% for optimal results.[3]

Hazard Data Summary

Parameter Value / Observation Notes
Decomposition Temperature Decomposes at 70 °C (158 °F; 343 K)[9]Explodes upon heating.[3][4]
Shock Sensitivity Sensitive to strong shock.[1][2]Specific quantitative data (e.g., H₅₀ values) are not readily available. Treat as a high-hazard material.
Friction Sensitivity Sensitive to friction.[1][2]Specific quantitative data are not readily available. Avoid grinding or applying pressure.
Incompatibilities Reducing agents, combustible materials, organic materials, powdered metals, sulfur, red phosphorus, strong acids.[1][2][4][6][7][8]Mixtures can be highly sensitive and explosive.[1][2]
Toxicity Strong irritant, corrosive, and suspected carcinogen.[3][4]Similar in toxicity to hexavalent chromium compounds.[3]

Experimental Protocols

Protocol 1: Safe Weighing and Transfer of Dry this compound
  • Preparation:

    • Ensure the work area (e.g., fume hood) is clean, dry, and free of incompatible materials.

    • Use personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty gloves.

    • Use non-sparking tools (e.g., plastic or ceramic spatulas).

    • Ground all equipment and personnel to prevent static discharge.

  • Weighing:

    • Use a tared, conductive weighing boat.

    • Carefully and slowly scoop a small amount of the material using a non-sparking spatula. Avoid scraping the container.

    • Gently place the material onto the weighing boat. Do not drop it from a height.

    • Record the weight.

  • Transfer:

    • To transfer to a reaction vessel, carefully tilt the weighing boat and allow the powder to slide gently into the vessel.

    • If necessary, use a soft, non-sparking brush to gently guide the remaining powder.

    • Do not tap the weighing boat against the vessel.

Protocol 2: Emergency Spill Response for Dry this compound
  • Immediate Actions:

    • Alert all personnel in the immediate area and evacuate if the spill is large or if there is an immediate risk of ignition.

    • Eliminate all ignition sources.

  • Small Spills (<1 gram):

    • If trained and equipped, approach the spill with appropriate PPE.

    • From a safe distance, gently moisten the spilled material with a fine water mist to reduce its sensitivity.

    • Cover the wetted spill with a generous amount of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate).

    • Carefully scoop the mixture into a designated waste container.

    • Decontaminate the area with a reducing solution, followed by soap and water.

  • Large Spills (>1 gram):

    • Evacuate the laboratory immediately.

    • Contact your institution's emergency response team.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Protocol 3: Disposal of Unused this compound
  • Preparation:

    • Work in a fume hood with a safety shield in place.

    • Prepare a large beaker containing a cold, dilute solution of a reducing agent such as sodium bisulfite or sodium thiosulfate in water. Acidifying the solution slightly can aid decomposition, but this should be done with extreme caution as rapid decomposition can occur.[1][3][4]

  • Neutralization:

    • Very slowly, and in minute portions, add the this compound to the stirred reducing solution.

    • An effervescence (release of oxygen) will be observed. If the reaction becomes too vigorous, stop the addition immediately and wait for it to subside.

    • Continue adding the material in small increments until it is all consumed. The solution should turn green, indicating the presence of chromium(III) ions.

  • Final Disposal:

    • Once the reaction is complete and the solution is green, it can be neutralized with a suitable base (e.g., sodium bicarbonate) and disposed of as hazardous waste according to your institution's guidelines. Do not pour down the drain.

Visual Workflow Guides

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (<1g) assess->small_spill <1g large_spill Large Spill (>1g) assess->large_spill >1g evacuate_large Evacuate Area & Call Emergency Response ppe Don Appropriate PPE small_spill->ppe large_spill->evacuate_large moisten Gently Moisten with Water Mist ppe->moisten add_reducer Cover with Reducing Agent moisten->add_reducer collect Collect Mixture into Waste Container add_reducer->collect decontaminate Decontaminate Spill Area collect->decontaminate end Spill Neutralized decontaminate->end

Caption: Emergency response workflow for a this compound spill.

Decomposition_Decision_Tree start Observe Unexpected Decomposition (e.g., color change, gas) is_rapid Is Decomposition Rapid / Violent? start->is_rapid evacuate Evacuate Immediately is_rapid->evacuate Yes slow_decomp Slow / Controlled Decomposition is_rapid->slow_decomp No isolate Isolate the Material (if safe) slow_decomp->isolate neutralize Prepare for Neutralization (see Protocol 3) isolate->neutralize proceed Proceed with Cautious Neutralization neutralize->proceed end Hazard Mitigated proceed->end

Caption: Decision-making process for handling unexpected decomposition.

References

Technical Support Center: Synthesis of Potassium Tetraperoxochromate (K₃[Cr(O₂)₄])

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the safe synthesis of potassium tetraperoxochromate.

Troubleshooting Guide & FAQs

Q1: My reaction yield is significantly lower than the reported ~70%. What are the likely causes?

A1: Low yields in this synthesis are typically due to one or more of the following factors:

  • Temperature Control: The reaction is highly exothermic, and the product, this compound, is thermally unstable.[1] It is crucial to maintain the reaction temperature at or below 0°C using an ice bath. Temperatures rising above this can lead to the decomposition of both the product and the hydrogen peroxide reactant.[1]

  • Inadequate Alkalinity: A strongly alkaline environment is essential for the formation and stabilization of the tetraperoxochromate(V) anion.[1] A deficiency in potassium hydroxide (KOH) can be detrimental to the yield. It is often better to have a slight excess of KOH.[2] Be aware that solid KOH can absorb a significant amount of water from the atmosphere (up to 15%), so you may need to use more than the calculated amount if your reagent is old.[2]

  • Hydrogen Peroxide Concentration: Using a hydrogen peroxide solution that is too concentrated can lead to a runaway exothermic reaction, causing excessive bubbling and decomposition.[2] Conversely, a solution that is too dilute may result in lower precipitation of the product. A 15% solution is often recommended.[2]

  • Impure Starting Materials: Ensure your potassium dichromate or chromate and potassium hydroxide are of high purity.

Q2: The color of my reaction mixture is not the expected deep red-brown. What does this indicate?

A2: The color of the solution provides clues about the reaction's progress and potential side reactions:

  • Initial Yellow/Orange: When dissolving potassium dichromate in an alkaline solution, the orange dichromate will convert to yellow chromate. This is a normal initial step.[3]

  • No Color Change to Brown: If the solution remains yellow after adding hydrogen peroxide, it may indicate that the reaction has not initiated. This could be due to insufficient hydrogen peroxide or a temperature that is too low, slowing the reaction rate excessively.

  • Green or Blue Color: The appearance of a green or blue color indicates the decomposition of the peroxochromate species. In acidic or even neutral solutions, the tetraperoxochromate(V) ion rapidly decomposes, eventually forming green chromium(III) compounds.[2][4] The transient deep blue color is characteristic of the formation of chromium(VI) oxide peroxide (CrO₅), which is also unstable and decomposes.[4] If you observe these colors, it is a sign that your solution is not sufficiently alkaline or the temperature is too high.

Q3: My final product seems unstable and decomposes quickly. How can I improve its stability?

A3: The solid, dry this compound is relatively stable and can be stored.[4] However, instability can be caused by:

  • Moisture: The product should be dried thoroughly after washing. Rinsing with alcohol and optionally diethyl ether can help to remove water.[2][5] The final product should be stored in a dry environment.

  • Impurities: Co-precipitated impurities can catalyze the decomposition of the product. Ensure proper washing of the crystals.

  • Heat and Light: The compound is sensitive to heat and may decompose explosively.[2][6] Store it in a cool, dark place.

Q4: What are the primary safety concerns when synthesizing and handling this compound?

A4: This synthesis involves several significant hazards that must be managed with extreme care:

  • Toxicity and Carcinogenicity: The starting materials, particularly potassium dichromate (a hexavalent chromium compound), are toxic, carcinogenic, and skin sensitizers.[3][7][8][9] The product, a pentavalent chromium compound, should be handled with the same or greater level of caution.[2][10] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.[7][8][9]

  • Explosive Hazard: this compound is an energetic material that can explode when heated or subjected to shock or friction.[2][5][6] Mixtures with reducing agents like aluminum, sulfur, or red phosphorus are particularly dangerous and can detonate.[5][10]

  • Corrosive Reagents: Both potassium hydroxide and hydrogen peroxide (at concentrations above 10%) are corrosive to the skin and eyes.

Q5: How should I properly dispose of the waste from this experiment?

A5: Waste containing chromium compounds must be treated before disposal. The chromium(V) in the product and any unreacted chromium(VI) should be reduced to the less toxic chromium(III). This can be achieved by neutralizing the waste with a reducing agent like sodium bisulfite in a dilute acidic solution. The resulting green solution of chromium(III) compounds can then be disposed of according to your institution's hazardous waste guidelines.[2]

Quantitative Data Summary

ParameterValueNotes
Starting Materials Based on a ~70% yield for 7g of product.[2]
Potassium Dichromate (K₂Cr₂O₇)5.0 gCan be substituted with potassium chromate (K₂CrO₄).[1][11]
Potassium Hydroxide (KOH)5.0 g (in excess)A significant excess is crucial for high yield and product stability.[1][2] May need to add more if the KOH is not anhydrous.[2]
Hydrogen Peroxide (H₂O₂)40 ml of 15% solutionPrepared by diluting a 30% solution. Using a concentration higher than 15% can lead to a runaway reaction.[2]
Reaction Conditions
TemperatureAt or below 0°CStrict temperature control is critical to prevent decomposition of the product and reactants.[1][11]
pHStrongly alkalineThe tetraperoxochromate(V) anion is only stable in a highly alkaline environment.[1]
Product Information
Chemical FormulaK₃[Cr(O₂)₄]Also written as K₃CrO₈.[4][11]
Molar Mass297.286 g/mol [5][11]
AppearanceDark red-brown crystals[1][5]
Typical Yield~70%A yield of 7 grams of dry product from 5 grams of potassium dichromate is reported.[1][2]
Decomposition Temperature70°C (melts and decomposes)Can explode when heated.[6][11]
Solubility in WaterSparingly soluble[2][4]

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles. All chromium(VI) and chromium(V) compounds are toxic and carcinogenic.[2][3] The product is explosive.[2][5]

Required Equipment:

  • Beakers or Erlenmeyer flasks

  • Ice bath

  • Glass stirring rod

  • Filtration apparatus (e.g., Büchner funnel)

  • Refrigerator or freezer

Procedure:

  • Preparation of Reagent Solutions:

    • In a beaker, dissolve 5.0 g of potassium dichromate (K₂Cr₂O₇) and 5.0 g of potassium hydroxide (KOH) in 20 ml of cold distilled water.[2] Stir until all solids are dissolved. The solution will become warm as the KOH dissolves and will turn from orange to yellow.[2][3]

    • Prepare 40 ml of a 15% hydrogen peroxide (H₂O₂) solution by mixing 20 ml of 30% H₂O₂ with 20 ml of distilled water.[2]

  • Cooling the Reactants:

    • Place both the alkaline chromate solution and the 15% hydrogen peroxide solution in an ice bath or refrigerator and cool them to 0°C or slightly below.[1][3] It is critical that both solutions are thoroughly chilled.

  • Reaction and Precipitation:

    • Place the beaker containing the chilled alkaline chromate solution into a larger beaker filled with ice to maintain a low temperature throughout the addition.[3]

    • Slowly, and with constant stirring, add the chilled 15% hydrogen peroxide solution to the alkaline chromate solution. The addition should be done dropwise or in very small portions to control the exothermic reaction.

    • As the hydrogen peroxide is added, the solution will change color to a deep red-brown, and dark crystals of this compound will begin to precipitate.[1]

    • Once the addition is complete, allow the mixture to stand in the ice bath for at least 30-60 minutes to ensure maximum precipitation.

  • Isolation and Washing of the Product:

    • Carefully decant the supernatant liquid from the precipitated crystals.

    • Wash the crystals by adding a small amount of ice-cold distilled water, stirring gently, and then decanting the wash liquid. Repeat this step once more.

    • Perform a final wash with a small amount of cold ethanol (96%) to help dry the crystals.[2][5] An optional wash with diethyl ether can be performed for faster drying.[2][5]

  • Drying the Product:

    • Carefully transfer the washed crystals onto a filter paper to absorb the excess ethanol.

    • Spread the crystals on a watch glass and allow them to air-dry completely in a dark, well-ventilated area, away from heat sources. Do not heat the product to dry it, as it may explode. [2]

Visualizations

experimental_workflow prep_reagents 1. Prepare Solutions - 5g K₂Cr₂O₇ + 5g KOH in 20ml H₂O - 40ml of 15% H₂O₂ cool 2. Cool Solutions to ≤ 0°C (Alkaline Chromate & H₂O₂) prep_reagents->cool react 3. React in Ice Bath - Slowly add H₂O₂ to Chromate solution - Stir continuously cool->react precipitate 4. Precipitate Product - Let stand in ice bath for 30-60 min react->precipitate isolate 5. Isolate Crystals - Decant supernatant precipitate->isolate wash 6. Wash Crystals - 2x with cold H₂O - 1x with cold Ethanol isolate->wash dry 7. Air Dry Product - Away from heat/light wash->dry product Final Product: K₃[Cr(O₂)₄] dry->product

Caption: Experimental workflow for the synthesis of K₃[Cr(O₂)₄].

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield color_issue Incorrect Color? start->color_issue check_temp Was Temp ≤ 0°C? low_yield->check_temp Yes green_blue Solution Green/Blue? color_issue->green_blue Yes check_koh Sufficient KOH used? check_temp->check_koh Yes solution_temp Solution: Improve cooling, monitor temperature closely. check_temp->solution_temp No check_h2o2 H₂O₂ concentration correct (15%)? check_koh->check_h2o2 Yes solution_koh Solution: Use excess KOH, consider reagent hydration. check_koh->solution_koh No solution_h2o2 Solution: Use 15% H₂O₂, avoid higher concentrations. check_h2o2->solution_h2o2 No solution_ph Decomposition Occurred. Solution: Check for sufficient KOH to maintain high pH. green_blue->solution_ph Yes

Caption: Troubleshooting workflow for K₃[Cr(O₂)₄] synthesis.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized Potassium Tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Purity Validation Methods for Potassium Tetraperoxochromate and its Alternatives.

This guide provides a comprehensive comparison of methodologies for validating the purity of synthesized this compound (K₃[Cr(O₂)₄]), a compound of interest for its potential as a source of singlet oxygen.[1] For a practical comparison, we will contrast its purity validation with that of a common alternative, sodium percarbonate (2Na₂CO₃·3H₂O₂), which also serves as a stable source of active oxygen. This guide will delve into detailed experimental protocols, present quantitative data in a clear, tabular format, and illustrate experimental workflows using diagrams.

Comparison of Purity Validation Methods

The validation of purity for synthesized inorganic compounds is critical to ensure their efficacy and safety in research and development. The choice of analytical method depends on the compound's properties and potential impurities. Below is a comparative summary of the primary methods for assessing the purity of this compound and sodium percarbonate.

ParameterThis compound (K₃[Cr(O₂)₄])Sodium Percarbonate (2Na₂CO₃·3H₂O₂)
Primary Purity Metric Chromium content and oxidation state, Active Oxygen ContentActive Oxygen Content
Typical Purity Yields of approximately 70% are common in academic syntheses.[2]Commercial grades typically have >85% purity, with an active oxygen content of 13-14%.[3][4]
Common Impurities Unreacted potassium chromate (K₂CrO₄) or dichromate (K₂Cr₂O₇), decomposition products.Sodium carbonate (<15%), sodium sulfate (<10%), sodium chloride (<5%).[3]
Primary Validation Technique X-ray Crystallography for structural confirmation and oxidation state (via Bond Valence Sum analysis).[2]Permanganate Titration to determine active oxygen content.
Alternative/Supporting Techniques Iodometric Titration (inferred), UV-Vis Spectroscopy, Thermal Analysis (qualitative).HPLC, Infrared Spectroscopy.
Thermal Stability Decomposes explosively upon heating; reported to decompose at 70°C.[1][5]Decomposes to sodium carbonate, water, and oxygen upon heating.

Experimental Protocols

Detailed and accurate experimental protocols are fundamental for reproducible purity validation.

This compound (K₃[Cr(O₂)₄]) Purity Validation

1. X-ray Crystallography (Primary Method for Structural Confirmation)

  • Principle: X-ray diffraction (XRD) provides definitive information about the crystal structure, confirming the formation of the desired compound and allowing for the calculation of bond valences to verify the +5 oxidation state of chromium.[2]

  • Protocol:

    • A suitable single crystal of the synthesized K₃[Cr(O₂)₄] is mounted on a goniometer.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The diffraction pattern is collected using a detector.

    • The resulting data is processed to determine the unit cell dimensions, space group, and atomic positions.

    • Bond Valence Sum (BVS) analysis is performed on the crystallographic data to confirm the oxidation state of the chromium atom.

2. Iodometric Titration (Inferred Method for Active Oxygen Content)

  • Principle: This method, commonly used for peroxides, can be adapted to determine the active oxygen content in K₃[Cr(O₂)₄]. The peroxide ligands will oxidize iodide ions (I⁻) to iodine (I₂), which is then titrated with a standardized sodium thiosulfate solution.

  • Inferred Protocol:

    • A known mass of the synthesized K₃[Cr(O₂)₄] is dissolved in a cold, dilute acidic solution in the presence of excess potassium iodide (KI).

    • The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

    • The endpoint is indicated by the disappearance of the blue color of the starch-iodine complex.

    • The active oxygen content can be calculated from the volume of sodium thiosulfate solution used.

3. UV-Visible Spectroscopy

  • Principle: The d-d electronic transitions of the Cr(V) center in the [Cr(O₂)₄]³⁻ anion give rise to characteristic absorption bands in the UV-Visible spectrum, which can be used for qualitative identification.

  • Protocol:

    • A dilute solution of K₃[Cr(O₂)₄] is prepared in a suitable solvent (e.g., cold alkaline water).

    • The UV-Visible absorption spectrum is recorded over a relevant wavelength range.

    • The positions of the absorption maxima are compared with literature values for the [Cr(O₂)₄]³⁻ ion.

Sodium Percarbonate (2Na₂CO₃·3H₂O₂) Purity Validation

1. Permanganate Titration (Standard Method for Active Oxygen Content)

  • Principle: In an acidic solution, the hydrogen peroxide released from the dissolution of sodium percarbonate reacts with a standardized solution of potassium permanganate (KMnO₄). The permanganate ion is reduced, and the endpoint is indicated by the persistence of the pink color of the excess permanganate.

  • Protocol:

    • Accurately weigh approximately 5g of the sodium percarbonate sample.

    • Dissolve the sample in deionized water and quantitatively transfer it to a 500 mL volumetric flask.

    • Add approximately 25 mL of a 1:3 sulfuric acid solution.

    • Dilute to the mark with deionized water and mix thoroughly.

    • Pipette a 20 mL aliquot of this solution into a conical flask.

    • Titrate with a standardized 0.1 N potassium permanganate solution until a faint, persistent pink color is observed.

    • Record the volume of KMnO₄ solution used and calculate the active oxygen content.

Experimental Workflows

The following diagrams illustrate the logical flow of the purity validation processes.

purity_validation_K3CrO8 cluster_synthesis Synthesis of K3[Cr(O2)4] cluster_validation Purity Validation cluster_results Purity Assessment synthesis Synthesized K3[Cr(O2)4] Crystals xrd X-ray Crystallography synthesis->xrd titration Iodometric Titration (inferred) synthesis->titration uv_vis UV-Vis Spectroscopy synthesis->uv_vis thermal Thermal Analysis (Qualitative) synthesis->thermal structure Structural Confirmation & Oxidation State xrd->structure active_oxygen Active Oxygen Content titration->active_oxygen identification Qualitative Identification uv_vis->identification stability Thermal Stability thermal->stability

Purity validation workflow for K₃[Cr(O₂)₄].

purity_validation_SP cluster_synthesis_sp Sodium Percarbonate Sample cluster_validation_sp Purity Validation cluster_results_sp Purity Assessment sp_sample Commercial or Synthesized Sodium Percarbonate titration_sp Permanganate Titration sp_sample->titration_sp hplc HPLC sp_sample->hplc ir Infrared Spectroscopy sp_sample->ir active_oxygen_sp Active Oxygen Content (Purity) titration_sp->active_oxygen_sp quantification Quantitative Analysis hplc->quantification identification_sp Functional Group ID ir->identification_sp

Purity validation workflow for Sodium Percarbonate.

References

A Comparative Guide to Singlet Oxygen Sources: Potassium Tetraperoxochromate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the generation of singlet oxygen (¹O₂) is a critical step in a myriad of applications, from photodynamic therapy to fine chemical synthesis. As a highly reactive electronically excited state of molecular oxygen, the choice of its source is paramount to experimental success. This guide provides an objective comparison of potassium tetraperoxochromate (K₃CrO₈), a purely chemical source of singlet oxygen, with other common chemical and photochemical alternatives, supported by experimental data and protocols.

Singlet oxygen is far more reactive toward organic compounds than its triplet ground state, making it a powerful tool.[1] Its generation can be broadly categorized into two main pathways: photochemical methods, which require light and a photosensitizer, and chemical methods, which produce singlet oxygen through a chemical reaction in the dark.

This compound (K₃CrO₈): A Light-Free Source

This compound(V) is a red-brown, paramagnetic solid notable for being a rare example of a compound with chromium in the +5 oxidation state.[2] Its primary utility in a research context is as a chemical source of singlet oxygen.[2][3] The decomposition of K₃CrO₈ in solution yields singlet oxygen without the need for photo-irradiation, providing a distinct advantage for applications where light is undesirable or inaccessible.

However, the use of K₃CrO₈ is not without its challenges. The compound is sensitive to shock and friction and can burn or even explode upon ignition or heating.[4] Mixtures with reducing agents like aluminum or sulfur are particularly hazardous.[4] Furthermore, its decomposition in water can be complex, and the resulting potassium chromate byproduct can potentially oxidize sensitive substrates, complicating reaction pathways.[1]

Alternative Singlet Oxygen Sources

A variety of other methods exist for generating singlet oxygen, each with its own set of advantages and limitations.

Other Chemical Sources
  • Phosphite Ozonides: Formed by the reaction of phosphites (e.g., triphenyl phosphite) with ozone at low temperatures, these compounds decompose to yield singlet oxygen and the corresponding phosphate.[5] A key advantage of this method is its applicability in non-aqueous conditions.[1] The decomposition can be controlled at very low temperatures, for instance, by using pyridine in methanol as a solvent.[6]

  • Endoperoxides: These compounds, typically formed from the reaction of singlet oxygen with cyclic dienes like naphthalenes and anthracenes, can store and then release singlet oxygen upon thermal activation.[7][8][9] The release rate can be tuned by modifying the chemical structure of the aromatic parent compound, allowing for a sustained release of singlet oxygen.[8] Some endoperoxides can also be triggered to release singlet oxygen by a chemical stimulus at low temperatures.[10][11]

  • Hydrogen Peroxide and Sodium Hypochlorite: The reaction between hydrogen peroxide and sodium hypochlorite is a classic and straightforward method for generating singlet oxygen in an aqueous solution.[1][12]

Photochemical Sources (Photosensitizers)

The most common method for singlet oxygen generation involves a photosensitizer (PS). In this process, the PS absorbs light, transitions to an excited singlet state, and then undergoes intersystem crossing to a longer-lived excited triplet state.[13] This triplet-state sensitizer can then transfer its energy to ground-state triplet oxygen (³O₂) to produce excited singlet oxygen (¹O₂).[13][14]

  • Rose Bengal (RB): A widely used xanthene dye, Rose Bengal is a potent photosensitizer known for its high singlet oxygen quantum yield (ΦΔ) in many solvents.[15] It is often used as a standard for determining the ΦΔ of other photosensitizers.[13] However, its tendency to aggregate in polar solvents at concentrations above 2 μM can lead to discrepancies in singlet oxygen yield.[1]

  • Methylene Blue (MB): Another common photosensitizer, Methylene Blue is readily soluble in water and has a significant singlet oxygen quantum yield (ΦΔ ~0.5).[16][17] Its absorption in the red part of the spectrum (around 660 nm) is advantageous for biological applications where deeper tissue penetration is required.

Quantitative Comparison of Singlet Oxygen Sources

The efficiency of singlet oxygen production is a key parameter for comparison. For photochemical sources, this is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in ¹O₂ formation.[15] For chemical sources, the yield is typically described based on the stoichiometry of the reaction.

Source TypeExample(s)Activation MethodTypical SolventsSinglet Oxygen Quantum Yield (ΦΔ) / EfficiencyKey AdvantagesKey Disadvantages
Chemical This compound (K₃CrO₈)Spontaneous/Thermal DecompositionWaterNot typically measured as ΦΔ; yield depends on decomposition conditions.Light-free generation.Explosive hazard[4]; potential for side reactions from byproducts.[1]
Chemical Triphenyl Phosphite OzonideThermal DecompositionNon-aqueous (e.g., CFCl₃, Methanol)Can be high; allows for controlled generation at low temperatures.[5][6]Usable in non-aqueous media; controlled release.[1][6]Requires in-situ generation from ozone; potential for complex side reactions.[5]
Chemical Naphthalene/Anthracene EndoperoxidesThermal or Chemical TriggerOrganic, Aqueous (with modifications)Can be quantitative; release rate is tunable.[9][10]Stores and releases ¹O₂ on demand; tunable release kinetics.[8]Requires prior synthesis of the endoperoxide.
Photochemical Rose BengalLight (Visible Spectrum)Water, Ethanol, DMSO, AcetonitrileHigh (e.g., ~0.75-0.79 in Water/DMSO).[13][18]High efficiency; well-characterized standard.[15]Aggregation at higher concentrations can reduce yield[1]; requires light.
Photochemical Methylene BlueLight (Visible/Red Spectrum)Water, EthanolModerate to High (~0.52).[16][19]Good water solubility; absorption at longer wavelengths.[17]Forms dimers in aqueous solution, which can reduce efficiency[17]; requires light.

Experimental Protocols

Synthesis of this compound (K₃CrO₈)

This protocol is based on the reaction of potassium chromate or dichromate with hydrogen peroxide in a strongly alkaline solution at low temperatures.[2][3]

Materials:

  • Potassium Dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)

  • Potassium Hydroxide (KOH)

  • Hydrogen Peroxide (15-30%)

  • Ethanol

  • Diethyl Ether (optional)

  • Ice bath, beakers, filter paper

Procedure:

  • Prepare a solution of potassium chromate by dissolving potassium dichromate and a stoichiometric amount of potassium hydroxide in water. For example, 5 grams of K₂Cr₂O₇ and ~5 grams of KOH in 20 ml of water.[20] The dissolution of KOH is exothermic, so allow the solution to cool.

  • Chill the chromate solution and a separate solution of hydrogen peroxide (e.g., 40 ml of 15% H₂O₂) in an ice bath or freezer to near 0 °C.[4][20]

  • Slowly add the cold hydrogen peroxide solution to the cold, stirring alkaline chromate solution. The color will change from yellow to a dark red-brown.[4] Maintain the temperature near 0 °C throughout the addition, as the reaction is exothermic.[3]

  • Allow the mixture to stand in the cold for a period to allow for the precipitation of dark brown K₃CrO₈ crystals.[4]

  • Carefully decant the supernatant liquid.

  • Wash the collected crystals sequentially with small amounts of ice-cold distilled water, then cold ethanol, and optionally diethyl ether to facilitate drying.[4]

  • Dry the crystals on a filter paper placed on a watch glass in the open air.[4] A typical yield for this preparation is around 70%.[3]

Safety Precautions: Potassium dichromate is toxic and carcinogenic. Potassium hydroxide is corrosive. Hydrogen peroxide ( >10%) is corrosive. The final product, K₃CrO₈, is toxic, a strong oxidizer, and can be explosive when heated or subjected to shock.[4][20] Handle with extreme care and in small quantities.

Detection of Singlet Oxygen using 1,3-Diphenylisobenzofuran (DPBF)

A common indirect method for detecting singlet oxygen is to trap it with a chemical probe, leading to a measurable change in the probe's spectroscopic properties.[21] DPBF is a widely used trap that reacts with ¹O₂ in a cycloaddition reaction, causing a decrease in its strong absorbance at approximately 410-415 nm.[22][23]

Materials:

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., acetonitrile, ethanol, or a water/ethanol mixture as DPBF is not water-soluble)[22][24]

  • Singlet oxygen source (e.g., K₃CrO₈ solution or a photosensitizer)

  • UV-Vis Spectrophotometer

  • Quartz cuvette

Procedure:

  • Prepare a stock solution of DPBF in a suitable solvent (e.g., acetonitrile or ethanol).[22]

  • In a quartz cuvette, prepare the reaction mixture containing the singlet oxygen source and DPBF. The initial absorbance of DPBF at its maximum (~410 nm) should be in the optimal range for the spectrophotometer (e.g., around 1.0).[24]

  • Initiate the generation of singlet oxygen.

    • For chemical sources (e.g., K₃CrO₈): Add the chemical source to the DPBF solution and immediately begin monitoring.

    • For photochemical sources: Irradiate the sample with light of an appropriate wavelength to excite the photosensitizer. Ensure the DPBF itself does not absorb at the irradiation wavelength.[24]

  • Record the UV-Vis absorption spectrum of the solution at regular time intervals.

  • Monitor the decrease in the absorbance of DPBF at ~410 nm. The rate of this decrease is proportional to the rate of singlet oxygen production.[22][23]

Visualization of Singlet Oxygen Sources

The following diagram illustrates the classification of common singlet oxygen sources.

G cluster_main Singlet Oxygen (¹O₂) Sources cluster_chem Chemical Methods cluster_photo Photochemical Methods Chemical Sources Chemical Sources This compound (K₃CrO₈) This compound (K₃CrO₈) Chemical Sources->this compound (K₃CrO₈) Phosphite Ozonides Phosphite Ozonides Chemical Sources->Phosphite Ozonides Endoperoxides Endoperoxides Chemical Sources->Endoperoxides H₂O₂ + NaOCl H₂O₂ + NaOCl Chemical Sources->H₂O₂ + NaOCl Photochemical Sources Photochemical Sources Rose Bengal Rose Bengal Photochemical Sources->Rose Bengal Methylene Blue Methylene Blue Photochemical Sources->Methylene Blue Porphyrins Porphyrins Photochemical Sources->Porphyrins

Caption: Classification of Singlet Oxygen Sources.

References

A Comparative Guide to Singlet Oxygen Generation: Potassium Tetraperoxochromate(V) vs. Photosensitizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a pivotal species in various fields, including photodynamic therapy (PDT), synthetic chemistry, and environmental science. Its generation in a controlled manner is crucial for harnessing its potent oxidative capabilities. This guide provides an objective comparison of two distinct methods for ¹O₂ generation: the chemical decomposition of potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]) and the light-induced activation of photosensitizers. We will delve into their mechanisms, performance metrics, and experimental protocols, supported by relevant data to aid researchers in selecting the optimal method for their specific applications.

Mechanism of Singlet Oxygen Generation

The fundamental difference between these two methods lies in the energy source used to excite ground-state triplet oxygen to the singlet state. Photosensitizers utilize photochemical energy, whereas this compound(V) relies on chemical energy released during its decomposition.

This compound(V): A Chemical Source

This compound(V) is an inorganic compound that serves as a chemical source of singlet oxygen.[1] The complex contains chromium in a rare +5 oxidation state, stabilized by four peroxide ligands.[1] Its utility stems from its ability to decompose, particularly in solution, to generate ¹O₂ without the need for light. The proposed mechanism involves the spontaneous decomposition of the tetraperoxochromate(V) anion.[2][3] While the detailed stoichiometry can be complex and solvent-dependent, the core process involves the breakdown of the peroxo-complex to yield a more stable chromium species and release singlet oxygen.

dot

G K3CrO8 This compound(V) K₃[Cr(O₂)₄] Decomp Spontaneous Decomposition (in solution) K3CrO8->Decomp Products Stable Chromium Products (e.g., CrO₄²⁻) Decomp->Products O2_1 Singlet Oxygen (¹O₂) Decomp->O2_1 Generation

Caption: Chemical decomposition of K₃[Cr(O₂)₄] to generate ¹O₂.

Photosensitizers: A Photochemical Source

Photosensitization is the most common method for producing singlet oxygen.[4] It involves a photosensitizer (PS), a molecule that absorbs light and transfers the energy to molecular oxygen. The process, known as a Type II reaction, can be described in three main steps:[5][6]

  • Excitation: The ground-state photosensitizer (S₀) absorbs a photon of a specific wavelength, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The short-lived S₁ state undergoes a spin conversion to a more stable, long-lived excited triplet state (T₁).[6] Photosensitizers should ideally have a high triplet quantum yield.[7]

  • Energy Transfer: The triplet-state photosensitizer collides with ground-state molecular oxygen (³O₂), which is unique in being a triplet diradical. Through energy transfer, the photosensitizer returns to its ground state (S₀), and ³O₂ is excited to singlet oxygen (¹O₂).[6][8]

dot

G cluster_PS Photosensitizer (PS) S0 Ground State (S₀) S1 Excited Singlet State (S₁) T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing (ISC) T1->S0 Relaxation O2_3 Triplet Oxygen (³O₂) T1->O2_3 Energy Transfer Photon Light (hν) Photon->S0 Absorption O2_1 Singlet Oxygen (¹O₂) G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare ¹O₂ Source Solution (PS or K₃[Cr(O₂)₄]) C Mix Source + Probe in Cuvette A->C B Prepare DPBF Probe Solution B->C D Initiate ¹O₂ Generation (Irradiation or Dissolution) C->D E Measure Absorbance at 410 nm over Time D->E F Plot Absorbance vs. Time E->F G Calculate Rate of DPBF Consumption F->G

References

comparative study of the reactivity of different peroxochromate salts

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the reactivity profiles of potassium, sodium, and ammonium peroxochromate salts for researchers and professionals in drug development and chemical synthesis.

The reactivity of peroxochromate salts, which are potent oxidizing agents, is a subject of significant interest in various chemical applications, including organic synthesis. This guide provides a comparative study of the reactivity of three common peroxochromate salts: potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]), sodium tetraperoxochromate(V) (Na₃[Cr(O₂)₄]), and ammonium tetraperoxochromate(V) ((NH₄)₃[Cr(O₂)₄]). The analysis is based on available experimental data on their thermal stability and their performance in oxidation reactions.

Data Summary: Physicochemical Properties and Reactivity

The following table summarizes the key properties of the three peroxochromate salts, providing a basis for comparing their reactivity.

PropertyPotassium Peroxochromate (K₃[Cr(O₂)₄])Sodium Peroxochromate (Na₃[Cr(O₂)₄])Ammonium Peroxochromate ((NH₄)₃[Cr(O₂)₄])
Molar Mass 297.28 g/mol 248.96 g/mol 262.07 g/mol
Appearance Red-brown solid[1]-Red-brown octahedral crystals[2]
Thermal Stability Decomposes at 150–170 °CNo specific decomposition temperature found, but generally stable.Decomposes explosively at ~50 °C[2]
Reactivity Trend Moderately reactive and stableBelieved to be of similar or slightly higher reactivity than the potassium saltHighly reactive and unstable

Comparative Reactivity Analysis

Direct comparative studies on the reactivity of these three peroxochromate salts in specific chemical reactions are limited in the available scientific literature. However, a relative reactivity trend can be inferred from their thermal stability and general chemical principles.

Thermal Stability as an Indicator of Reactivity:

Inferred Reactivity in Oxidation Reactions:

Based on their thermal stabilities, the general reactivity trend for these peroxochromate salts as oxidizing agents is proposed to be:

Ammonium Peroxochromate > Sodium Peroxochromate ≈ Potassium Peroxochromate

This trend suggests that ammonium peroxochromate would be the most potent but also the most hazardous oxidizing agent, requiring careful handling and low-temperature conditions. Sodium and potassium peroxochromate are expected to be more moderate and controllable oxidizing agents. The choice between the sodium and potassium salts may depend on factors such as solubility in a particular solvent system and cost.

Experimental Protocols

Detailed experimental protocols for the synthesis of these salts are crucial for their application in research.

Synthesis of this compound(V)

The synthesis of this compound(V) involves the reaction of a chromate salt with hydrogen peroxide in an alkaline medium at low temperatures.

DOT Diagram of the Synthesis Workflow:

Synthesis_of_Potassium_Peroxochromate Synthesis of K₃[Cr(O₂)₄] K2CrO4 Potassium Chromate (K₂CrO₄) Mixing Mix at 0°C K2CrO4->Mixing KOH Potassium Hydroxide (KOH) KOH->Mixing H2O2 Hydrogen Peroxide (H₂O₂) (30%) H2O2->Mixing Precipitation Precipitation of K₃[Cr(O₂)₄] Mixing->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound(V) Drying->Product

Caption: Workflow for the synthesis of this compound(V).

Procedure:

  • Dissolve potassium chromate (K₂CrO₄) and potassium hydroxide (KOH) in distilled water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a pre-cooled 30% hydrogen peroxide (H₂O₂) solution to the chromate solution while maintaining the temperature at 0 °C.

  • Stir the mixture until the precipitation of red-brown crystals of this compound(V) is complete.

  • Filter the crystals and wash them with ice-cold water, followed by ethanol and then ether.

  • Dry the product in a desiccator.

Synthesis of Ammonium Tetraperoxochromate(V)

The synthesis of ammonium tetraperoxochromate(V) is similar to that of the potassium salt but requires stricter temperature control due to its instability.

DOT Diagram of the Synthesis Workflow:

Synthesis_of_Ammonium_Peroxochromate Synthesis of (NH₄)₃[Cr(O₂)₄] NH4_CrO4 Ammonium Chromate ((NH₄)₂CrO₄) Mixing Mix at < 0°C NH4_CrO4->Mixing NH4OH Ammonium Hydroxide (NH₄OH) NH4OH->Mixing H2O2 Hydrogen Peroxide (H₂O₂) (30%) H2O2->Mixing Precipitation Precipitation of (NH₄)₃[Cr(O₂)₄] Mixing->Precipitation Filtration Rapid Filtration and Washing Precipitation->Filtration Storage Store at low temperature Filtration->Storage Reactivity_Factors Factors Influencing Peroxochromate Reactivity cluster_cation Cation Properties cluster_anion Anion Stability cluster_reactivity Overall Reactivity K_ion K⁺ Anion_Stability [Cr(O₂)₄]³⁻ Stability K_ion->Anion_Stability Stabilizes Na_ion Na⁺ Na_ion->Anion_Stability Stabilizes NH4_ion NH₄⁺ NH4_ion->Anion_Stability Destabilizes (Reducible Cation) Oxidizing_Power Oxidizing Power Anion_Stability->Oxidizing_Power Inversely related Thermal_Stability Thermal Stability Anion_Stability->Thermal_Stability Directly related

References

Validating the Structure of K₃[Cr(O₂)₄]: A Comparative Guide to XRD and EPR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of coordination complexes is paramount. This guide provides a comparative analysis of X-ray Diffraction (XRD) and Electron Paramagnetic Resonance (EPR) spectroscopy in validating the structure of potassium tetraperoxochromate(V), K₃[Cr(O₂)₄], a compound notable for its unusual Cr(V) oxidation state. This document outlines the experimental data obtained from both techniques, details the methodologies for these key experiments, and presents a logical workflow for structural validation.

Data Presentation: Unveiling the Molecular Architecture

The complementary nature of XRD and EPR provides a comprehensive understanding of both the geometric and electronic structure of K₃[Cr(O₂)₄]. XRD reveals the precise spatial arrangement of atoms in the crystal lattice, while EPR probes the paramagnetic nature of the Cr(V) center.

Table 1: Crystallographic Data for K₃[Cr(O₂)₄] from Single-Crystal X-ray Diffraction

ParameterValue
Crystal SystemTetragonal[1]
Space GroupI42m[1]
Unit Cell Parametersa = b = 6.6940(3) Å, c = 7.7536(5) Å[2]
Cr-O Bond LengthsTwo distinct lengths, suggesting slight distortion[1]
O-O Bond Length1.45 Å[1]
K-O Bond LengthsRanging from 2.71 to 3.21 Å[1]

Table 2: Electron Paramagnetic Resonance (EPR) Data for K₃[Cr(O₂)₄]

ParameterValue
g-valuesg∥ = 1.9428, g⊥ = 1.9851
InterpretationAnisotropic g-tensor confirms a non-cubic environment for the Cr(V) ion.
Paramagnetic CenterCr(V) with a d¹ electron configuration[1]

Experimental Protocols: A Step-by-Step Approach

Detailed and rigorous experimental protocols are essential for reproducible and reliable structural validation.

Single-Crystal X-ray Diffraction (XRD)

Objective: To determine the three-dimensional atomic arrangement within a single crystal of K₃[Cr(O₂)₄].

Methodology:

  • Crystal Selection: A suitable single crystal of K₃[Cr(O₂)₄] is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 173 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson synthesis.

  • Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best fit between the observed and calculated diffraction intensities.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To probe the electronic environment of the paramagnetic Cr(V) center in K₃[Cr(O₂)₄].

Methodology:

  • Sample Preparation: A powdered sample of K₃[Cr(O₂)₄] is loaded into a quartz EPR tube. For single-crystal studies, a small, oriented crystal is used.

  • Instrument Setup: The EPR spectrometer is set to a specific microwave frequency (e.g., X-band, ~9.5 GHz).

  • Data Acquisition: The sample is placed within the resonant cavity of the spectrometer, and a magnetic field is swept. The absorption of microwave radiation by the unpaired electron in the Cr(V) ion is recorded as a function of the magnetic field.

  • Spectral Analysis: The resulting EPR spectrum is analyzed to determine the g-values. For a powdered sample, this will show features corresponding to g∥ and g⊥. For a single crystal, the g-values can be determined by rotating the crystal in the magnetic field.

Mandatory Visualization: The Workflow of Structural Validation

The following diagram illustrates the logical flow of experiments and data analysis for the comprehensive structural validation of K₃[Cr(O₂)₄].

G cluster_synthesis Synthesis & Purification cluster_xrd X-ray Diffraction cluster_epr EPR Spectroscopy cluster_validation Structural Validation cluster_alternatives Alternative & Complementary Techniques synthesis Synthesis of K₃[Cr(O₂)₄] purification Purification and Crystal Growth synthesis->purification xrd_data XRD Data Collection purification->xrd_data epr_data EPR Data Collection purification->epr_data xrd_analysis Structure Solution & Refinement xrd_data->xrd_analysis validation Combined Structural Model xrd_analysis->validation Geometric Structure (Bond Lengths, Angles) epr_analysis Spectral Analysis epr_data->epr_analysis epr_analysis->validation Electronic Structure (g-values, Paramagnetism) vibrational Vibrational Spectroscopy (IR, Raman) validation->vibrational magnetic Magnetic Susceptibility validation->magnetic

References

A Comparative Guide to the Oxidative Strength of Potassium Tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate oxidizing agent is a critical decision that influences reaction yield, selectivity, and safety. While common oxidants like potassium permanganate and potassium dichromate are well-characterized, more exotic reagents such as potassium tetraperoxochromate (K₃[Cr(O₂)₄]) offer unique chemical properties due to the presence of chromium in a rare +5 oxidation state and four peroxide ligands. This guide provides an objective comparison of this compound with standard oxidizing agents, supported by available data and detailed experimental protocols for its synthesis and for the general assessment of oxidative strength.

Overview of Oxidizing Agents

This compound is a red-brown, paramagnetic solid that is sparingly soluble in water.[1] Its defining feature is the [Cr(O₂)₄]³⁻ anion, where a central chromium atom in the +5 oxidation state is coordinated to four peroxide groups.[2] This structure makes it a powerful oxidizing agent and a source of singlet oxygen.[3] However, it is also known to be highly reactive and potentially explosive, especially when heated or mixed with reducing agents.[2][4]

In contrast, potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇) are two of the most widely used oxidizing agents in organic and inorganic chemistry. Both feature a metal in a high oxidation state (Mn⁺⁷ and Cr⁺⁶, respectively) and are known for their strong oxidizing capabilities, which are highly dependent on the pH of the reaction medium.

Quantitative Performance Comparison

Oxidizing AgentHalf-ReactionStandard Reduction Potential (E°)Conditions
Potassium Permanganate MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O+1.51 VAcidic
MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻+0.59 VNeutral/Basic
Potassium Dichromate Cr₂O₇²⁻ + 14H⁺ + 6e⁻ → 2Cr³⁺ + 7H₂O+1.33 VAcidic
This compound [Cr(O₂)₄]³⁻ + e⁻ → [Cr(O₂)₄]⁴⁻ (Hypothetical)Not AvailableAlkaline Stability

Note: this compound is stable only in alkaline environments.[2] In acidic solution, it rapidly decomposes to form chromium(VI) oxide peroxide (CrO₅), which then breaks down to chromium(III) and oxygen.[1] This instability in acidic conditions prevents a direct comparison with the standard acidic potentials of permanganate and dichromate.

Qualitative Comparison of Oxidative Properties

FeatureThis compound (K₃[Cr(O₂)₄])Potassium Permanganate (KMnO₄)Potassium Dichromate (K₂Cr₂O₇)
Oxidation State Cr⁵⁺Mn⁷⁺Cr⁶⁺
Primary Reactive Species Peroxide ligands and the Cr(V) center; can generate singlet oxygen.[3]MnO₄⁻ ionCr₂O₇²⁻ ion
Selectivity Not well-documented in literature for organic substrates.Generally a very strong and often non-selective oxidant, can cleave C-C bonds.[5]Milder and more selective than KMnO₄; used for oxidizing primary alcohols to aldehydes.[1]
pH Dependence Stable only in alkaline solution; decomposes in acid.[1][2]Strongest oxidant in acidic solution; still a strong oxidant in neutral/basic conditions.Primarily used in acidic solutions; less effective in alkaline conditions.
Safety Considerations Highly sensitive; can explode upon heating, shock, or friction, especially when mixed with reducing agents.[4]Strong oxidant, fire risk with combustible materials.Toxic and carcinogenic (hexavalent chromium compound).
Byproducts Typically reduces to Cr(III) species.Mn²⁺ (acidic) or MnO₂ (neutral/basic).Cr³⁺ (green solution).

Experimental Protocols

Synthesis of this compound (K₃[Cr(O₂)₄])

This protocol describes a common laboratory synthesis, which should only be performed with extreme caution due to the hazardous nature of the reactants and product.

Materials:

  • Potassium dichromate (K₂Cr₂O₇)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ice bath

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Preparation of Chromate Solution: In a beaker, dissolve potassium dichromate in a minimal amount of distilled water. In a separate beaker, prepare a concentrated solution of potassium hydroxide.

  • Formation of Potassium Chromate: Slowly add the potassium hydroxide solution to the potassium dichromate solution while stirring. The color will change from orange to yellow, indicating the formation of potassium chromate (K₂CrO₄).

  • Cooling: Place the potassium chromate solution in an ice bath and cool it to approximately 0°C. Also, cool the 30% hydrogen peroxide solution in the ice bath.

  • Reaction: While vigorously stirring the cooled chromate solution, slowly add the cold 30% hydrogen peroxide. A dark red-brown precipitate of this compound will form. The reaction is exothermic and the temperature must be maintained near 0°C.

  • Crystallization: Allow the mixture to stand in the ice bath to ensure complete precipitation.

  • Isolation and Washing: Isolate the solid product by vacuum filtration. Wash the crystals with small portions of ice-cold distilled water, followed by ethanol, and finally diethyl ether to facilitate drying.

  • Drying and Storage: Dry the product in a desiccator at room temperature. Do not heat the compound as it may explode. [1] Store in a properly labeled, sealed container in a cool, dry place, away from reducing agents.

G Synthesis of this compound cluster_prep Solution Preparation cluster_reaction Reaction Steps cluster_isolation Product Isolation K2Cr2O7 K₂Cr₂O₇ Solution (Orange) Mix1 Mix K₂Cr₂O₇ and KOH K2Cr2O7->Mix1 KOH KOH Solution KOH->Mix1 H2O2 30% H₂O₂ Solution Cooling Cool to 0°C in Ice Bath H2O2->Cooling K2CrO4 K₂CrO₄ Solution (Yellow) Mix1->K2CrO4 K2CrO4->Cooling Mix2 Slowly Add Cold H₂O₂ Cooling->Mix2 Precipitate Precipitation of K₃[Cr(O₂)₄] Mix2->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with H₂O, EtOH, Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Product Final Product: K₃[Cr(O₂)₄] Dry->Product

Caption: Experimental workflow for the synthesis of K₃[Cr(O₂)₄].

General Protocol for Assessing Oxidative Strength

In the absence of direct comparative data for K₃[Cr(O₂)₄], researchers can employ a standardized substrate-based assay to qualitatively and semi-quantitatively rank its oxidative strength against other agents.

Objective: To compare the ability of different oxidants to convert a model substrate (e.g., a secondary alcohol like cyclohexanol) to its oxidized product (cyclohexanone).

Procedure:

  • Substrate Preparation: Prepare a stock solution of the substrate (e.g., cyclohexanol) in a suitable solvent (e.g., acetone or a biphasic system if necessary).

  • Oxidant Solutions: Prepare standardized solutions of the oxidizing agents to be tested (e.g., K₃[Cr(O₂)₄], KMnO₄, K₂Cr₂O₇) at equimolar concentrations in appropriate solvents. Note the pH conditions required for each oxidant.

  • Parallel Reactions: Set up a series of identical reactions in parallel. To each reaction vessel containing the substrate solution, add one of the oxidant solutions. Ensure all reactions are run at the same temperature and for the same duration. Include a control reaction with no oxidant.

  • Reaction Quenching: After a predetermined time, quench the reactions. For permanganate and dichromate, this can be done by adding a reducing agent like sodium bisulfite. For K₃[Cr(O₂)₄], careful quenching with a mild reductant may be necessary.

  • Extraction: Extract the organic products from the reaction mixture using a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Data Comparison: Quantify the percentage conversion of the substrate and the yield of the oxidized product for each oxidant. A higher yield of the product indicates a more effective oxidant under the tested conditions.

G Workflow for Comparing Oxidative Strength cluster_setup 1. Reaction Setup cluster_execution 2. Reaction Execution cluster_analysis 3. Analysis & Comparison PrepSubstrate Prepare Substrate Solution (e.g., Cyclohexanol) Reaction1 Substrate + Oxidant A PrepSubstrate->Reaction1 Reaction2 Substrate + Oxidant B PrepSubstrate->Reaction2 ReactionN Substrate + Oxidant N PrepSubstrate->ReactionN Control Substrate + No Oxidant PrepSubstrate->Control PrepOxidants Prepare Equimolar Oxidant Solutions PrepOxidants->Reaction1 PrepOxidants->Reaction2 PrepOxidants->ReactionN Quench Quench Reactions Reaction1->Quench Reaction2->Quench ReactionN->Quench Control->Quench Extract Extract Organic Products Quench->Extract Analyze Analyze by GC/HPLC Extract->Analyze Compare Compare % Conversion and Product Yield Analyze->Compare

Caption: General experimental workflow for assessing oxidant strength.

Conclusion

This compound is a potent oxidizing agent with a unique chemical structure centered on a Cr(V) ion. Its high reactivity and hazardous nature necessitate careful handling. While quantitative electrochemical data remains elusive, its properties suggest a powerful oxidizing capability, particularly in alkaline media. For practical applications, its strength must be weighed against its instability and safety risks. In contrast, potassium permanganate and potassium dichromate, while also strong oxidants, are better characterized, more stable, and offer a range of selectivities depending on the reaction conditions. The provided protocols offer a pathway for the synthesis of K₃[Cr(O₂)₄] and a framework for researchers to conduct their own comparative assessments to determine its suitability for specific synthetic challenges.

References

A Comparative Guide to Reaction Kinetics Analysis: Potassium Tetraperoxochromate and Modern Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of reaction kinetics is paramount for understanding reaction mechanisms, optimizing processes, and developing novel therapeutics. This guide provides an objective comparison of using potassium tetraperoxochromate as a classical oxidizing agent for kinetic analysis against modern instrumental techniques such as stopped-flow spectroscopy, surface plasmon resonance (SPR), and computational modeling.

Introduction to Kinetic Analysis Techniques

The study of reaction rates provides invaluable insights into the mechanistic pathways of chemical and biological processes. Traditionally, the kinetics of oxidation reactions were often studied by employing strong oxidizing agents like potassium permanganate or dichromate. This compound (K₃[Cr(O₂)₄]), a compound containing chromium in a rare +5 oxidation state, is a potent oxidizing agent that can be used for such studies.[1][2][3] Its reaction progress can be monitored by observing the disappearance of its characteristic color or the formation of a product.

However, the advent of sophisticated analytical techniques has provided researchers with more versatile and often more precise tools for kinetic analysis. These modern methods offer advantages in terms of speed, sensitivity, and the amount of data that can be collected. This guide will compare the use of this compound with three prominent alternatives:

  • Stopped-Flow Spectroscopy: A rapid mixing technique ideal for studying fast reactions in solution.[4][5][6]

  • Surface Plasmon Resonance (SPR): A label-free optical technique for real-time monitoring of biomolecular interactions.[7][8][9]

  • Computational Modeling: The use of computer simulations to predict and analyze reaction kinetics based on theoretical principles.[10][11][12]

Performance Comparison: this compound vs. Alternatives

To illustrate the comparative performance, we will consider a hypothetical case study: the oxidation of ascorbic acid (Vitamin C). The kinetic parameters obtained from each method would be crucial for understanding its degradation and antioxidant properties.

Parameter This compound Stopped-Flow Spectroscopy Surface Plasmon Resonance (SPR) Computational Modeling
Principle Chemical oxidation; rate determined by monitoring reactant/product concentration change (e.g., colorimetrically).Rapid mixing of reactants followed by spectroscopic monitoring of the reaction progress in real-time.[4][5]Measures changes in the refractive index at a sensor surface due to binding events between an immobilized ligand and an analyte in solution.[7][8]Solves mathematical models of reaction networks to predict concentration changes over time.[10]
Typical Reactions Oxidation of various organic and inorganic compounds.Fast reactions in solution with half-lives in the millisecond range, including enzyme kinetics and redox reactions.[4][5]Primarily biomolecular interactions (protein-protein, protein-small molecule, DNA-protein).[7][8]A wide range of chemical and biological reactions, especially complex reaction networks.
Data Output Rate constants, reaction order.Real-time absorbance/fluorescence vs. time curves, rate constants, reaction order.Sensorgrams (response units vs. time), association (kₐ) and dissociation (kₔ) rate constants, affinity (K₋).Concentration profiles over time, rate constants, reaction mechanisms.
Advantages Simple, low-cost instrumentation (spectrophotometer).Excellent for very fast reactions, provides detailed kinetic information on pre-steady-state phases.Label-free, real-time analysis of binding kinetics, high sensitivity.[7]Provides mechanistic insights, can predict kinetics without experiments, cost-effective for screening.
Limitations Limited to slower reactions, potential for side reactions and interference from the oxidizing agent itself, sparingly soluble in water.[8]Requires a spectroscopic handle (change in absorbance or fluorescence), consumes more sample than SPR.Requires immobilization of one reactant, which may affect its activity; less suitable for covalent reaction monitoring.Accuracy depends on the quality of the model and input parameters, requires computational resources.
Hypothetical Kinetic Data for Ascorbic Acid Oxidation

The following table presents hypothetical data for the oxidation of ascorbic acid to dehydroascorbic acid, illustrating the type of quantitative results each technique might yield.

Kinetic Parameter This compound Stopped-Flow Spectroscopy Computational Modeling
Reaction Order (Ascorbic Acid) 111
Rate Constant (k) at 298 K 1.2 x 10⁻³ M⁻¹s⁻¹5.8 x 10² M⁻¹s⁻¹6.1 x 10² M⁻¹s⁻¹
Activation Energy (Eₐ) 55 kJ/mol32 kJ/mol30 kJ/mol

Note: SPR is not included in this specific data comparison as it is primarily for binding kinetics, not the covalent modification in oxidation.

Experimental Protocols

Detailed methodologies are crucial for reproducible kinetic experiments. Below are outlines of the experimental protocols for each method.

Kinetic Analysis using this compound (UV-Vis Spectroscopy)

This protocol describes how to determine the rate of oxidation of a substrate, such as ascorbic acid, using this compound and monitoring the reaction with a UV-Vis spectrophotometer.

Materials:

  • This compound (K₃[Cr(O₂)₄]) solution of known concentration

  • Ascorbic acid solution of known concentration

  • Buffer solution to maintain constant pH

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

Procedure:

  • Preparation: Prepare fresh solutions of this compound and ascorbic acid in the desired buffer.

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) of this compound.

  • Reaction Initiation: In a cuvette, mix the ascorbic acid solution and buffer. Place the cuvette in the thermostatted holder. To initiate the reaction, rapidly add a known volume of the this compound solution and start data acquisition simultaneously.

  • Data Collection: Record the absorbance at the chosen wavelength at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.[13][14]

  • Data Analysis: Plot absorbance versus time. The initial rate can be determined from the initial slope of this curve. To determine the reaction order and rate constant, perform experiments with varying concentrations of reactants and analyze the data using integrated rate laws or the method of initial rates.[15]

Stopped-Flow Spectroscopy

This protocol outlines the study of a fast reaction, such as the oxidation of ascorbic acid, using a stopped-flow instrument.

Materials:

  • Reactant A solution (e.g., ascorbic acid in buffer)

  • Reactant B solution (e.g., an oxidizing agent in buffer)

  • Stopped-flow spectrophotometer

Procedure:

  • Instrument Setup: Load the two reactant solutions into the drive syringes of the stopped-flow instrument.

  • Rapid Mixing: The instrument rapidly injects and mixes the reactants in a mixing chamber.

  • Flow and Stop: The reaction mixture flows into an observation cell. The flow is then abruptly stopped.[5]

  • Data Acquisition: The change in absorbance or fluorescence is monitored as a function of time, starting from the moment the flow stops. Data is collected on a millisecond to second timescale.

  • Data Analysis: The resulting kinetic trace (absorbance/fluorescence vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the rate constants.

Surface Plasmon Resonance (SPR)

This protocol describes the analysis of the binding kinetics between a ligand and an analyte.

Materials:

  • Ligand (e.g., an enzyme)

  • Analyte (e.g., a small molecule inhibitor)

  • SPR instrument with a suitable sensor chip

  • Running buffer

Procedure:

  • Ligand Immobilization: The ligand is immobilized onto the surface of the sensor chip.

  • Analyte Injection: A solution of the analyte at a known concentration is flowed over the sensor chip surface.

  • Association Phase: The binding of the analyte to the immobilized ligand is monitored in real-time as an increase in the SPR signal (response units).

  • Dissociation Phase: The analyte solution is replaced with running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in the SPR signal.

  • Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).[8]

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and logical relationships discussed.

Experimental_Workflow_Potassium_Tetraperoxochromate cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reactant and K3[Cr(O2)4] Solutions mix Mix Reactants in Cuvette prep_reagents->mix setup_spec Setup Spectrophotometer (λmax, Temperature) setup_spec->mix measure Record Absorbance vs. Time mix->measure plot Plot Absorbance vs. Time measure->plot calculate Determine Rate, Order, and k plot->calculate

Caption: Workflow for kinetic analysis using this compound.

Stopped_Flow_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis load_syringes Load Reactants into Syringes rapid_mix Rapid Mixing load_syringes->rapid_mix flow_stop Flow & Stop rapid_mix->flow_stop detect Real-time Spectroscopic Detection flow_stop->detect fit_data Fit Kinetic Trace to Model detect->fit_data extract_k Extract Rate Constants fit_data->extract_k

Caption: Experimental workflow for stopped-flow spectroscopy.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Assay cluster_analysis Data Analysis immobilize Immobilize Ligand on Sensor Chip association Association Phase: Inject Analyte immobilize->association dissociation Dissociation Phase: Inject Buffer association->dissociation sensorgram Generate Sensorgram dissociation->sensorgram fit_model Fit Data to Kinetic Model sensorgram->fit_model determine_params Determine ka, kd, KD fit_model->determine_params

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The choice of method for reaction kinetics analysis depends on the specific requirements of the study. This compound, as a strong oxidizing agent, offers a simple and cost-effective means to study the kinetics of certain redox reactions, particularly when sophisticated instrumentation is unavailable. However, its application is limited by the reaction speed and potential for side reactions.

For fast reactions and detailed mechanistic studies, stopped-flow spectroscopy is a superior choice, providing high-resolution kinetic data in real-time. For investigating biomolecular binding events, Surface Plasmon Resonance is the gold standard, offering label-free determination of binding kinetics and affinity. Computational modeling complements these experimental techniques by providing a theoretical framework to predict and understand complex reaction networks, often at a fraction of the cost and time of extensive lab work.

For researchers in drug development and other scientific fields, a multi-faceted approach that combines the strengths of these different techniques will likely yield the most comprehensive understanding of reaction kinetics.

References

Evaluating Potassium Tetraperoxochromate as an Oxidant: A Cost-Effectiveness Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative evaluation of potassium tetraperoxochromate as an oxidant against common alternatives. Due to a lack of available experimental data on the performance of this compound in organic oxidations, this analysis focuses on its synthesis, properties, and a cost comparison with established oxidants.

This compound, K₃[Cr(O₂)₄], is a potent oxidizing agent notable for containing chromium in the rare +5 oxidation state.[1][2] While its strong oxidizing nature suggests potential applications in organic synthesis, a comprehensive evaluation of its cost-effectiveness is hampered by its commercial unavailability and the limited published data on its use in specific oxidation reactions. This guide aims to provide a thorough comparison based on available information.

Properties and Synthesis of this compound

This compound is a red-brown, paramagnetic solid that is sparingly soluble in water.[1][3] It is synthesized from readily available starting materials: potassium chromate or dichromate, hydrogen peroxide, and potassium hydroxide in a strongly alkaline solution at low temperatures (around 0 °C).[1][4] The reaction is exothermic and yields dark red-brown crystals.[4] It is crucial to note that the compound is reported to be explosive upon heating and forms dangerously sensitive mixtures with reducing agents.[2][3][5]

Cost Analysis: Synthesis vs. Purchase of Alternatives

Since this compound is not commercially available, its cost is determined by the price of its precursors.[2] A cost analysis per mole of oxidant is presented below, comparing the synthesis cost of this compound with the bulk pricing of common alternative oxidants. Prices are estimated based on currently available market data and may vary.

OxidantPrecursors/ReagentMolar Mass ( g/mol )Price per kg (USD)Cost per mole (USD)
This compound (Synthesis) Potassium Dichromate 294.18~$15.00[6][7]~$4.41
Potassium Hydroxide 56.11~$1.00[8]~$0.06
30% Hydrogen Peroxide 34.01~ngcontent-ng-c282987731="" _nghost-ng-c1057849764="" class="inline ng-star-inserted">
1.50/L(1.50/L (~1.50/L(
1.67/kg)[9][10]
~$0.06
Total Estimated Synthesis Cost 297.29 ~$4.53
Potassium Permanganate Potassium Permanganate158.03~$5.00[11]~$0.79
Pyridinium Chlorochromate (PCC) Pyridinium Chlorochromate215.56~$100.00[12][13][14]~$21.56
Manganese Dioxide Manganese Dioxide86.94~$10.00[15][16][17][18][19]~$0.87

Note: The synthesis cost for this compound is an estimation based on the stoichiometry of the reaction and does not include labor, equipment, or purification costs. The prices for alternative oxidants are based on bulk chemical supplier listings and can fluctuate.

Performance Comparison of Alternative Oxidants: Oxidation of Benzyl Alcohol

OxidantReaction ConditionsYield of Benzaldehyde (%)Reference
Potassium Permanganate Phase transfer catalyst, non-polar solvent, room temperature>90Not explicitly cited
Pyridinium Chlorochromate (PCC) CH₂Cl₂, room temperature~90Not explicitly cited
Manganese Dioxide Petroleum ether, refluxHighNot explicitly cited

Experimental Protocols

Synthesis of this compound

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Potassium Chromate (K₂CrO₄)

  • Potassium hydroxide (KOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Distilled water

  • Ice bath

Procedure (based on literature descriptions[3][4]):

  • In a beaker, dissolve potassium dichromate and an excess of potassium hydroxide in a minimal amount of distilled water.

  • Cool the solution in an ice bath to approximately 0 °C.

  • Slowly, and with constant stirring, add pre-cooled 30% hydrogen peroxide solution to the alkaline chromate solution. The addition should be dropwise to control the exothermic reaction.

  • Dark red-brown crystals of this compound will precipitate from the cold solution.

  • Maintain the low temperature and continue stirring for a period to ensure complete precipitation.

  • Isolate the crystals by filtration.

  • Wash the crystals with a small amount of ice-cold distilled water, followed by ethanol and then ether to facilitate drying.

  • Dry the product in a desiccator. Caution: The final product is explosive and should be handled with extreme care.

General Protocol for the Oxidation of Benzyl Alcohol with an Alternative Oxidant (Example: PCC)

Materials:

  • Benzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve benzyl alcohol in dichloromethane.

  • Add pyridinium chlorochromate to the solution in a 1:1.5 molar ratio (alcohol:PCC).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to obtain the crude benzaldehyde.

  • Purify the product by distillation or column chromatography if necessary.

Visualizing the Workflow

The following diagrams illustrate the synthesis of this compound and a general workflow for comparing the efficacy of different oxidants.

Synthesis_of_Potassium_Tetraperoxochromate K2Cr2O7 Potassium Dichromate Mixing Mix in Alkaline Solution (0°C) K2Cr2O7->Mixing KOH Potassium Hydroxide KOH->Mixing H2O2 Hydrogen Peroxide (30%) H2O2->Mixing Precipitation Precipitation of K3[Cr(O2)4] Mixing->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product Potassium Tetraperoxochromate Drying->Product

Synthesis of this compound.

Oxidant_Comparison_Workflow cluster_synthesis Oxidant Preparation cluster_alternatives Alternative Oxidants cluster_reaction Oxidation Reaction cluster_analysis Analysis cluster_comparison Cost-Effectiveness Evaluation K3CrO4_synth Synthesize K3[Cr(O2)4] Reaction_K3CrO4 Reaction with K3[Cr(O2)4] K3CrO4_synth->Reaction_K3CrO4 KMnO4 KMnO4 Reaction_KMnO4 Reaction with KMnO4 KMnO4->Reaction_KMnO4 PCC PCC Reaction_PCC Reaction with PCC PCC->Reaction_PCC MnO2 MnO2 Reaction_MnO2 Reaction with MnO2 MnO2->Reaction_MnO2 Benzyl_Alcohol Benzyl Alcohol (Substrate) Benzyl_Alcohol->Reaction_K3CrO4 Benzyl_Alcohol->Reaction_KMnO4 Benzyl_Alcohol->Reaction_PCC Benzyl_Alcohol->Reaction_MnO2 Analysis_K3CrO4 Yield & Purity Reaction_K3CrO4->Analysis_K3CrO4 Analysis_KMnO4 Yield & Purity Reaction_KMnO4->Analysis_KMnO4 Analysis_PCC Yield & Purity Reaction_PCC->Analysis_PCC Analysis_MnO2 Yield & Purity Reaction_MnO2->Analysis_MnO2 Comparison Compare Cost per Mole & Performance Analysis_K3CrO4->Comparison Analysis_KMnO4->Comparison Analysis_PCC->Comparison Analysis_MnO2->Comparison

Workflow for Comparing Oxidant Efficacy.

Conclusion

In contrast, established oxidants like potassium permanganate and manganese dioxide are not only more cost-effective on a per-mole basis but also have well-documented and predictable reactivity profiles. Pyridinium chlorochromate, although more expensive, is a reliable and selective oxidant for many applications.

For researchers and professionals in drug development, the choice of an oxidant is dictated by a balance of cost, efficiency, selectivity, and safety. At present, without further experimental validation of its performance and a thorough assessment of its hazardous properties, this compound remains a laboratory curiosity rather than a viable, cost-effective oxidant for routine synthetic applications. Further research into the reactivity and stabilization of this compound is warranted to explore its potential utility in organic chemistry.

References

Navigating the Reactive Landscape of Potassium Tetraperoxochromate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers an in-depth comparison of potassium tetraperoxochromate (K₃Cr(O₂)₄), a potent oxidizing agent, with other sources of reactive oxygen species (ROS). It is intended for researchers, scientists, and drug development professionals investigating oxidative stress and chromium-induced biological effects. While classical immunological cross-reactivity data for K₃Cr(O₂)₄ is not available in the literature, this document focuses on its chemical reactivity with biological molecules—a critical aspect for understanding its potential off-target effects.

Chemical Profile and Biological Interactions

This compound is a red-brown solid containing chromium in a rare +5 oxidation state.[1] Its significance in biological research stems from its decomposition in aqueous environments, which generates a cascade of highly reactive oxygen species.[2] This reactivity profile, rather than specific antibody binding, defines its "cross-reactivity" in a biological context.

When introduced into a biological milieu, K₃Cr(O₂)₄ decomposes to produce hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and singlet oxygen (¹O₂).[2] These species can interact with a wide array of biomolecules, leading to cellular responses such as platelet aggregation and serotonin release.[2]

Comparative Analysis of ROS Generation

To understand the specific effects of this compound, it is useful to compare the ROS it generates with those from other common laboratory reagents.

Reagent/SystemPrimary Reactive Oxygen Species GeneratedKey Biological Effects
This compound (K₃Cr(O₂)₄) Hydrogen peroxide, superoxide radicals, hydroxyl radicals, singlet oxygen[2]Induces reversible platelet shape change and aggregation; promotes serotonin release in the presence of Tris or sucrose.[2]
Hydrogen Peroxide (H₂O₂) Hydrogen peroxideCan induce platelet shape change and aggregation via prostaglandin pathway.[2]
Xanthine/Xanthine Oxidase Superoxide radicals, hydrogen peroxideSource of superoxide for studying cellular signaling and oxidative stress.
Fenton Reagent (Fe²⁺ + H₂O₂) Hydroxyl radicalsUsed to study lipid peroxidation and DNA damage caused by highly reactive hydroxyl radicals.[3]

Experimental Protocol: Platelet Aggregation Assay with this compound

The following protocol is based on studies investigating the effect of K₃Cr(O₂)₄ on human platelets.[2]

Objective: To assess the effect of this compound on platelet aggregation and shape change.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • This compound (K₃Cr(O₂)₄) solution (prepared fresh in appropriate buffer)

  • Platelet aggregometer

  • Indomethacin or acetylsalicylic acid (inhibitors)

  • Tris or sucrose solution

  • Serotonin standard

  • Appropriate buffers (e.g., HEPES-containing media)

Procedure:

  • Prepare a suspension of human platelets in the desired buffer.

  • Pre-incubate a subset of platelet suspensions with inhibitors like indomethacin or acetylsalicylic acid to investigate the role of the prostaglandin pathway.

  • Add varying concentrations of freshly prepared K₃Cr(O₂)₄ solution to the platelet suspensions.

  • Monitor and record platelet shape change and aggregation using a platelet aggregometer.

  • In parallel experiments, add Tris or sucrose to the platelet suspension along with K₃Cr(O₂)₄ to assess serotonin release.

  • Measure serotonin release using an appropriate method (e.g., HPLC).

  • Analyze the data to determine the dose-dependent effects of K₃Cr(O₂)₄ on platelet function and the influence of inhibitors and other reagents.

Decomposition and Biological Interaction Pathway

The following diagram illustrates the decomposition of this compound and the subsequent interactions of the generated reactive oxygen species with biological targets.

Decomposition_Pathway Decomposition Pathway of K₃Cr(O₂)₄ and Biological Interactions K3CrO8 This compound (K₃Cr(O₂)₄) Decomposition Decomposition in Aqueous Media K3CrO8->Decomposition ROS Reactive Oxygen Species (ROS) Decomposition->ROS H2O2 Hydrogen Peroxide (H₂O₂) ROS->H2O2 O2_rad Superoxide Radical (O₂⁻) ROS->O2_rad OH_rad Hydroxyl Radical (•OH) ROS->OH_rad O2_singlet Singlet Oxygen (¹O₂) ROS->O2_singlet Platelets Platelets H2O2->Platelets acts on ShapeChange Shape Change & Aggregation Platelets->ShapeChange SerotoninRelease Serotonin Release (with Tris/Sucrose) Platelets->SerotoninRelease Prostaglandin Prostaglandin Pathway ShapeChange->Prostaglandin mediated by

Caption: Decomposition of K₃Cr(O₂)₄ and its effects on platelets.

The Debate on Carcinogenesis

The role of this compound and the Cr(V) species in chromate-induced carcinogenesis is a subject of ongoing scientific debate. One theory suggests that the decomposition of the tetraperoxochromate(V) ion and its reaction with H₂O₂ generates hydroxyl radicals, which contribute to carcinogenic processes.[3] However, other research proposes an alternative mechanism where Cr(V) complexes, not K₃Cr(O₂)₄ itself, are the primary generators of hydroxyl radicals via a Fenton-like reaction.[3] This alternative model is termed the "Cr(V)-complexation-Fenton reaction model of carcinogenesis from chromate".[3]

Experimental Workflow: Investigating the Role of Cr(V) in Hydroxyl Radical Generation

The following workflow outlines a general approach to studying the generation of hydroxyl radicals by Cr(V) species.

CrV_Hydroxyl_Generation_Workflow Workflow for Investigating •OH Generation by Cr(V) Start Start: Hypothesis Does K₃Cr(O₂)₄ or Cr(V) complexes generate •OH? PrepareReagents Prepare Solutions: 1. Chromate 2. Biological Reductants (e.g., Glutathione) 3. K₃Cr(O₂)₄ 4. H₂O₂ Start->PrepareReagents ReactionMixtures Create Reaction Mixtures: A: Chromate + Reductants B: K₃Cr(O₂)₄ C: K₃Cr(O₂)₄ + H₂O₂ PrepareReagents->ReactionMixtures ESR Electron Spin Resonance (ESR) with Spin Trapping ReactionMixtures->ESR Analysis Analyze ESR Spectra for •OH Adducts ESR->Analysis Conclusion Conclusion: Identify primary source of •OH Analysis->Conclusion

Caption: ESR-based workflow to study hydroxyl radical generation.

Conclusion

This compound is a highly reactive compound whose biological effects are primarily mediated by the reactive oxygen species it produces upon decomposition. While it does not exhibit cross-reactivity in the traditional immunological sense, its broad chemical reactivity with biomolecules necessitates careful consideration in experimental design. Understanding the specific ROS generated and their downstream effects is crucial for interpreting data from studies involving this compound. Further research using techniques like electron spin resonance is needed to fully elucidate its role in biological systems, particularly in the context of chromium-induced toxicity and carcinogenesis.

References

Benchmarking K₃[Cr(O₂)₄]: A Guide to its Performance in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium tetraperoxochromate(V), with the chemical formula K₃[Cr(O₂)₄], is a fascinating inorganic compound notable for being one of the few examples of chromium in the +5 oxidation state.[1][2] In this unique configuration, the central chromium atom is coordinated exclusively by peroxide ligands.[1] While its primary recognized application is as a source of singlet oxygen, its potential as a selective oxidant in organic synthesis remains an area of limited exploration.[1] This guide aims to provide a comprehensive overview of the available data on the performance of K₃[Cr(O₂)₄] in specific organic reactions, alongside a comparison with commonly used alternative reagents. However, it is crucial to note at the outset that detailed, quantitative performance data for K₃[Cr(O₂)₄] in specific organic reactions is exceptionally scarce in publicly accessible scientific literature.

Synthesis and Properties of K₃[Cr(O₂)₄]

K₃[Cr(O₂)₄] is typically synthesized by the reaction of a chromium(VI) source, such as potassium chromate (K₂CrO₄), with hydrogen peroxide in a strongly alkaline solution at low temperatures.[2][3] The compound precipitates as dark red-brown crystals.[2]

Key Properties:

  • Oxidation State: Features a rare Cr(V) center.[1][2]

  • Physical Appearance: Red-brown paramagnetic solid.[1]

  • Stability: The tetraperoxochromate(V) anion is stable only in alkaline conditions.[4] The compound is known to be sensitive to shock and friction and may explode when heated or mixed with reducing agents.[3][5]

  • Toxicity: As with other chromium compounds, particularly those in higher oxidation states, K₃[Cr(O₂)₄] is considered toxic and should be handled with extreme care.[5]

Performance in Organic Reactions: A Data-Deficient Landscape

Despite the intriguing chemical nature of K₃[Cr(O₂)₄], extensive searches of chemical databases and scientific literature have revealed a significant lack of published studies detailing its application and performance in specific organic reactions, such as the oxidation of alcohols, aldehydes, or the epoxidation of alkenes. While the compound is known to react with certain organic ligands, for instance, with 2-pyridinecarboxylic acid to form the coordination complex [Cr(pic)₃], this does not represent a typical catalytic organic transformation.[6]

This scarcity of data prevents a direct, quantitative comparison with established oxidizing agents for these reactions. Therefore, this guide will pivot to a qualitative discussion of its potential reactivity based on its known properties and provide a comparative overview of well-established alternative methods for key organic oxidations.

Comparison with Alternative Oxidizing Agents

Given the lack of specific data for K₃[Cr(O₂)₄], we will compare the general classes of reactions where a potent oxidizing agent might be employed, highlighting the performance of commonly used reagents.

Oxidation of Alcohols

The oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a fundamental transformation in organic synthesis.

Commonly Used Oxidants:

  • Chromium(VI) Reagents (e.g., K₂Cr₂O₇, CrO₃): These are powerful and widely used oxidants.[7][8]

    • Primary Alcohols: Can be oxidized to aldehydes (if the product is distilled off immediately) or further to carboxylic acids under harsher conditions (e.g., reflux).[7]

    • Secondary Alcohols: Are readily oxidized to ketones.[7]

    • Tertiary Alcohols: Are generally resistant to oxidation.[7]

  • Potassium Permanganate (KMnO₄): A very strong oxidizing agent that can oxidize primary alcohols to carboxylic acids and secondary alcohols to ketones.[9] It can also cleave carbon-carbon bonds.[8]

  • Dess-Martin Periodinane (DMP) and Swern Oxidation: These are milder and more selective methods for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often used for sensitive substrates.

Hypothetical Role of K₃[Cr(O₂)₄]: As a source of singlet oxygen and a high-valent chromium species, K₃[Cr(O₂)₄] could theoretically participate in oxidation reactions. However, its efficacy, selectivity, and functional group tolerance compared to the well-established methods remain unproven.

Oxidation of Aldehydes

Aldehydes are readily oxidized to carboxylic acids.

Commonly Used Oxidants:

  • Potassium Dichromate(VI) (acidified): Effectively oxidizes aldehydes to carboxylic acids, indicated by a color change from orange to green.[7][8]

  • Tollens' Reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, forming a characteristic silver mirror.

  • Fehling's or Benedict's Solution (Cu²⁺ in alkaline solution): Oxidizes aldehydes to the corresponding carboxylate salts, with the formation of a red precipitate of copper(I) oxide.

Hypothetical Role of K₃[Cr(O₂)₄]: The potential of K₃[Cr(O₂)₄] to act as an oxidant for aldehydes has not been documented.

Experimental Workflow and Signaling Pathways

Due to the absence of specific reaction protocols for K₃[Cr(O₂)₄] in organic synthesis, a detailed experimental workflow or signaling pathway for its catalytic cycle cannot be provided. However, a generalized workflow for a typical organic oxidation reaction is presented below.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Reactant & Solvent in Reaction Vessel B Add Oxidizing Agent (e.g., K₃[Cr(O₂)₄]) A->B Step 1 C Stirring at Controlled Temperature B->C D Monitor Reaction (TLC, GC, etc.) C->D Step 2 E Quench Reaction D->E F Extraction & Washing E->F G Drying & Solvent Removal F->G H Purification (e.g., Chromatography) G->H I Characterization of Product (NMR, IR, MS) H->I

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Potassium Tetraperoxochromate(V)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical compounds like potassium tetraperoxochromate(V) (K₃[Cr(O₂)₄]) is a critical aspect of laboratory safety. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this energetic material, ensuring the well-being of laboratory personnel and compliance with environmental regulations.

This compound(V) is a strong oxidizing agent and a peroxo compound, meaning it can be shock-sensitive and potentially explosive, especially when heated.[1][2] Its disposal requires a careful deactivation process to mitigate these risks before it is treated as chromium-containing hazardous waste.

Core Principles of Disposal

The disposal procedure involves two primary stages:

  • Deactivation of the Peroxo Ligands: This initial and most critical step involves the controlled quenching of the reactive peroxide groups to reduce the compound's instability.

  • Treatment and Disposal of Chromium Waste: Once the peroxide functionality is neutralized, the resulting chromium-containing solution must be disposed of as hazardous waste, adhering to local and national regulations.[3][4]

Detailed Experimental Protocol for Disposal

This protocol outlines the chemical neutralization of this compound(V). It is imperative to perform this procedure in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound(V) waste

  • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) solution (10% w/v)

  • Dilute sulfuric acid (e.g., 1 M)

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and stir plate

  • Ice bath

  • pH paper or pH meter

  • Hazardous waste container, appropriately labeled

Procedure:

  • Preparation and Cooling:

    • Place the beaker containing the this compound(V) waste in an ice bath and allow it to cool to below 10°C. If the waste is solid, it should be slowly and carefully slurried in a significant volume of cold water.

    • Begin stirring the solution gently.

  • Slow Addition of Reducing Agent:

    • Slowly add a 10% solution of sodium sulfite or sodium bisulfite to the cold, stirring slurry of this compound(V).[5] The addition should be dropwise or in very small aliquots to control the exothermic reaction and any potential gas evolution.

    • A color change from the characteristic dark brown of the tetraperoxochromate complex is expected as the chromium is reduced.

  • Monitoring the Reaction:

    • Continue adding the reducing agent until the solution color indicates the absence of the peroxo-chromium species. The final color will likely be green, characteristic of chromium(III) ions in solution.

    • After the initial reaction appears complete, continue to stir the solution in the ice bath for at least one hour to ensure full deactivation.

  • Acidification and Final Treatment:

    • Slowly and carefully acidify the solution with dilute sulfuric acid to a pH of approximately 2-3. Acidification will ensure the decomposition of any remaining unreacted peroxides.[5] Be cautious as this may also generate sulfur dioxide gas if an excess of sulfite/bisulfite was used.

    • Stir the solution for another 30 minutes.

  • Waste Collection and Labeling:

    • The resulting solution now contains chromium salts (likely chromium(III) sulfate) and sodium sulfate. This is considered hazardous waste due to the chromium content.[3][6]

    • Transfer the neutralized solution to a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste: Chromium" and include any other components of the solution.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office, in accordance with all local, state, and federal regulations.[4] Do not pour the neutralized solution down the drain.[3][4]

Quantitative Data Summary

For effective and safe neutralization, the following quantitative parameters should be considered. The exact amounts will vary depending on the quantity of this compound(V) to be disposed of.

ParameterValue/RangeNotes
Initial Waste Temperature < 10°CEssential for controlling the exothermic reaction.
Reducing Agent 10% (w/v) Sodium Sulfite or BisulfiteA molar excess should be used to ensure complete reaction.
Final pH 2-3To ensure the decomposition of any residual peroxides.
Reaction Time > 1.5 hoursIncludes time for reduction and final stirring after acidification.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound(V).

G start Start: K3[Cr(O2)4] Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood cool Cool Waste in Ice Bath (< 10°C) fume_hood->cool add_reducer Slowly Add 10% Na2SO3 or NaHSO3 with Stirring cool->add_reducer monitor Monitor for Color Change (Brown to Green) add_reducer->monitor stir_1hr Continue Stirring for 1 Hour monitor->stir_1hr acidify Slowly Acidify to pH 2-3 with Dilute H2SO4 stir_1hr->acidify stir_30min Stir for 30 Minutes acidify->stir_30min waste_container Transfer to Labeled Hazardous Waste Container stir_30min->waste_container ehs Dispose via Institutional EHS waste_container->ehs end End of Procedure ehs->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Potassium Tetraperoxochromate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of potassium tetraperoxochromate (K₃[Cr(O₂)₄]). Adherence to these procedures is essential to mitigate the significant risks associated with this highly reactive and explosive compound.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a powerful oxidizing agent that is highly sensitive to shock, friction, and heat. It is also corrosive and can cause severe skin and eye irritation. Due to its inherent instability, all personnel must be equipped with the appropriate personal protective equipment before handling this compound.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles and a full-face shield.[1][2][3]Protects against splashes, projectiles from potential explosions, and corrosive dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2][4]Prevents direct skin contact with the corrosive and oxidizing material.
Body Protection Flame-retardant lab coat, chemical-resistant apron, and full-body coverage.[1][2][3]Protects skin from spills and provides a barrier against accidental ignition.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for inorganic dusts and oxidizing materials should be used, especially when handling the powder outside of a certified chemical fume hood.[1][2]Prevents inhalation of hazardous dust particles.
Foot Protection Closed-toe, chemical-resistant safety shoes.[3]Protects feet from spills and falling objects.

Operational Plan: Safe Handling and Storage

A meticulous and controlled approach is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All manipulations of this compound must be conducted within a certified chemical fume hood with the sash at the lowest practical height.

  • Work Surface: Use a blast shield during all operations. The work surface should be clean, free of combustible materials, and grounded to prevent static discharge.

  • Tools: Use only non-sparking tools made of materials like ceramic or wood.[5] Metal spatulas should be avoided.

Handling Procedures
  • Quantities: Handle the smallest feasible quantities of the material. Quantities as small as 10 mg can explode.

  • Transfers: When transferring the solid, avoid any grinding, scraping, or actions that could create friction or shock.

  • Compatibility: Keep this compound away from reducing agents, organic materials, flammable substances, and metals.[6][7]

  • Monitoring: Never leave experiments involving this compound unattended.

Storage
  • Containers: Store in the original, clearly labeled container with a tight-fitting, non-metallic lid. Avoid glass-stoppered bottles.[8]

  • Location: Store in a cool, dry, well-ventilated area, segregated from all incompatible materials.[6] The storage location should be protected from physical impact and direct sunlight.

  • Inventory: Maintain a strict inventory, labeling containers with the date received and opened.[9] Dispose of the material after one year, regardless of whether the container has been opened.[9]

Disposal Plan: Deactivation and Waste Management

Due to its explosive nature, this compound must be chemically deactivated before disposal. The following protocol is based on the reduction of the peroxochromate and the subsequent safe disposal of the resulting chromium compounds.

Deactivation Protocol

This procedure should be performed in a chemical fume hood with all required PPE.

  • Preparation of Reducing Solution: Prepare a fresh 10% (w/v) solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) in water.

  • Suspension of Peroxochromate: In a separate, large beaker, suspend the this compound waste in a large volume of cold water (approximately 100 mL of water for every 1 gram of peroxochromate). Stir the suspension gently with a non-metallic stirrer.

  • Slow Addition of Reductant: Slowly and carefully add the sodium bisulfite or sodium sulfite solution to the stirred peroxochromate suspension. The addition should be done dropwise or in very small increments to control the exothermic reaction.

  • Observation: A color change from the dark brown of the peroxochromate to the green of chromium(III) ions indicates the reduction is proceeding. Continue adding the reducing agent until the brown color is no longer visible and the solution is a clear green.

  • Neutralization: After the reduction is complete, check the pH of the solution. If it is acidic, neutralize it to a pH of approximately 7 with a dilute solution of sodium bicarbonate.

  • Final Disposal: The resulting solution containing chromium(III) salts can be disposed of as hazardous waste according to institutional and local regulations.[7]

Table 2: Deactivation Protocol Summary

StepActionObservation
1Prepare a 10% aqueous solution of sodium bisulfite or sodium sulfite.-
2Suspend this compound waste in cold water.Dark brown suspension.
3Slowly add the reducing solution to the suspension with gentle stirring.Exothermic reaction, potential for gas evolution.
4Continue addition until the solution turns from brown to green.Indicates complete reduction of Cr(V) to Cr(III).
5Neutralize the final solution to pH ~7 with sodium bicarbonate.-
6Dispose of the neutralized chromium(III) solution as hazardous waste.-

Emergency Procedures

  • Spills: In the event of a small spill, do not attempt to sweep the dry powder. Carefully moisten the spilled material with a fine water mist and then absorb it with an inert, non-combustible absorbent (e.g., vermiculite).[10] Place the absorbed material in a labeled container for deactivation and disposal. For larger spills, evacuate the area and contact emergency services.

  • Accidental Detonation: In the case of an explosion, immediately evacuate the area and activate the fire alarm. Seek immediate medical attention for any injuries. Do not re-enter the area until it has been declared safe by emergency responders.

  • Personal Contamination: If the material comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[10] If it enters the eyes, flush with water for at least 30 minutes and seek immediate medical attention.[10]

Logical Workflow for Safe Handling

The following diagram illustrates the essential steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Hazard Assessment & Donning Full PPE B Work in Fume Hood with Blast Shield A->B C Use Smallest Possible Quantities B->C D Use Non-Sparking Tools C->D E Store in Cool, Dry, Segregated Area D->E Post-Experiment F Deactivate Waste with Reducing Agent E->F For Waste G Dispose as Hazardous Waste F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.